Product packaging for 3-Methylisothiazol-5-amine(Cat. No.:CAS No. 24340-76-9)

3-Methylisothiazol-5-amine

Cat. No.: B1582229
CAS No.: 24340-76-9
M. Wt: 114.17 g/mol
InChI Key: CQMHIXRPQGPCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methylisothiazol-5-amine (CAS 24340-76-9) is a chemical compound belonging to the isothiazole family, a class of five-membered heterocyclic structures known for their significant utility in medicinal and agrochemical research. With the molecular formula C4H6N2S and a molecular weight of 114.17 g/mol, it serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules. Isothiazole derivatives, in general, have demonstrated a wide spectrum of notable biological activities, including antimicrobial, antifungal, and antiviral properties, making this scaffold a point of interest in drug discovery programs. The core isothiazole structure is a component of various pharmacologically active compounds and FDA-approved drugs. While the specific biological profile of this compound itself is less documented in public literature, its structural similarity to other isothiazolinones, such as Methylisothiazolinone (MIT), suggests potential research applications. Related compounds are established biocides that exert their effects through mechanisms involving interaction with cellular thiols and the modulation of key enzymatic pathways. Researchers may explore this amine-functionalized derivative as a precursor in synthesizing novel compounds for investigating neurodegenerative processes or for developing new antimicrobial agents to address resistant strains. This product is intended for research purposes as a chemical building block. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2S B1582229 3-Methylisothiazol-5-amine CAS No. 24340-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-2-4(5)7-6-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMHIXRPQGPCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179080
Record name 3-Methylisothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24340-76-9
Record name 5-Amino-3-methylisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24340-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylisothiazol-5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024340769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylisothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylisothiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Methylisothiazol-5-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SF7KHS8TD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Methylisothiazol-5-amine: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylisothiazol-5-amine, a pivotal heterocyclic compound, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Its isothiazole core, a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms, imparts unique chemical properties that are leveraged in drug design and material science. This guide provides an in-depth exploration of the primary synthesis pathway for this compound, focusing on the underlying mechanisms, detailed experimental protocols, and the scientific rationale behind the synthetic strategy.

The most industrially relevant and well-documented method for preparing this compound is the oxidative cyclization of a β-iminothioamide precursor. This approach is valued for its efficiency and directness in constructing the required N-S bond to form the isothiazole ring.

Core Synthesis Pathway: Oxidative Cyclization of β-Iminothiobutyramide

The cornerstone of this compound synthesis is the intramolecular oxidative cyclization of β-iminothiobutyramide. This process involves the formation of a crucial nitrogen-sulfur (N-S) bond, which closes the five-membered ring. The reaction is facilitated by a range of oxidizing agents.[1]

Principle and Mechanism

The reaction proceeds by treating β-iminothiobutyramide, which exists in tautomeric forms, with an oxidizing agent.[1] The oxidant abstracts two hydrogen atoms—one from the imino nitrogen and one from the thiol group of the enethiol tautomer—to facilitate the formation of the N-S bond, leading to the aromatic isothiazole ring.

The proposed mechanism can be visualized as follows:

  • Tautomerization: The starting material, β-iminothiobutyramide, establishes an equilibrium with its more reactive tautomer, (Z)-3-aminobut-2-enethioamide.

  • Oxidation: The oxidizing agent (e.g., H₂O₂) facilitates the removal of two protons and two electrons (formally H₂) from the nitrogen and sulfur atoms.

  • Ring Closure: This oxidative step enables the direct formation of the covalent bond between the nitrogen and sulfur atoms, yielding the stable, aromatic 5-amino-3-methylisothiazole ring system.

G cluster_0 Step 1: Tautomerization cluster_1 Step 2 & 3: Oxidative Cyclization A β-Iminothiobutyramide B (Z)-3-Aminobut-2-enethioamide (Enethiol Tautomer) A->B Equilibrium C Enethiol Tautomer D This compound C->D [Oxidant] (e.g., H₂O₂) - 2H⁺, - 2e⁻

Caption: Oxidative cyclization mechanism for this compound synthesis.

Key Reagents and Rationale
  • Precursor (β-Iminothiobutyramide): This molecule contains the necessary C-C-C-N backbone and the sulfur atom, perfectly arranged for a 5-membered ring closure.

  • Oxidizing Agent: A variety of oxidants can be employed.

    • Hydrogen Peroxide (H₂O₂): A common, cost-effective, and environmentally benign choice. It is typically used in an acidic medium to facilitate the reaction.[2]

    • Chloramine / Chloramine-T: These reagents also serve as effective oxidants for the ring-closure reaction.[1]

    • Persulfates (e.g., Potassium Persulfate): Another class of strong oxidizing agents suitable for this transformation.[1]

  • Solvent/Medium: The reaction is often carried out in an acidic aqueous solution (e.g., HCl), which helps to activate the precursor and solubilize reagents. The final product is often isolated as its hydrochloride salt.[1][2]

Detailed Experimental Protocol

This protocol is a synthesis of procedures described in the literature.[1]

Objective: To synthesize this compound hydrochloride via the oxidative cyclization of β-iminothiobutyramide using hydrogen peroxide.

Materials:

  • β-Iminothiobutyramide

  • 2N Hydrochloric Acid (HCl)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Sodium Hydroxide (NaOH) solution (for basification)

  • Diethyl Ether (or other suitable organic solvent for extraction)

  • Magnesium Sulfate (MgSO₄) (for drying)

  • Ice bath

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and thermometer, suspend β-iminothiobutyramide (1.0 eq) in ice-cooled 2N HCl.

  • Addition of Oxidant: While maintaining the temperature below 40°C (ideally between 10-15°C) using an ice bath, slowly add 30% hydrogen peroxide (approx. 1.1 eq) dropwise to the stirred suspension.[2]

  • Reaction Monitoring: Stir the mixture for several hours at a controlled temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup - Isolation of Hydrochloride Salt: Once the reaction is complete, the product, 5-amino-3-methylisothiazole hydrochloride, may precipitate from the solution or can be isolated by concentrating the reaction mixture. The crude solid can be collected by filtration.

  • Workup - Isolation of Free Base:

    • The filtered reaction solution is carefully made alkaline with a sodium hydroxide solution.

    • The aqueous layer is then extracted multiple times with an organic solvent like diethyl ether.

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 5-amino-3-methylisothiazole as an oil or solid.[1]

Data Summary: Representative Reaction Parameters
ParameterValue / ConditionRationale / Citation
Precursor β-IminothiobutyramideProvides the C3NS backbone for the isothiazole ring.[1]
Oxidizing Agent Hydrogen Peroxide (H₂O₂)Effective and common oxidant for N-S bond formation.[2]
Solvent Acidic Aqueous Medium (e.g., 2N HCl)Facilitates the reaction and allows for isolation of the HCl salt.
Temperature < 40°C, preferably 10-35°CControls the exothermic reaction and minimizes side products.[2]
Product Form Hydrochloride Salt or Free BaseIsolation depends on the final workup procedure.[1][2]

Alternative Synthetic Strategies for the Isothiazole Scaffold

While oxidative cyclization is the most direct route to the target molecule, other general methods for constructing isothiazole rings are prominent in heterocyclic chemistry and are worth noting for their versatility in creating diverse derivatives.[3]

  • [4+1] Annulation from β-Ketothioamides: This strategy involves reacting a four-atom component (a β-ketothioamide) with a one-atom nitrogen source (ammonia, from NH₄OAc). The reaction cascade includes imine formation, cyclization, and oxidation to furnish the isothiazole ring.[3][4]

  • [3+2] Heterocyclization: This approach builds the ring by combining a three-atom fragment with a two-atom fragment. A common example is the reaction of an α,β-unsaturated aldehyde (C-C-C fragment) with ammonium thiocyanate, which acts as the N-S fragment donor.[3]

G cluster_0 [4+1] Annulation cluster_1 [3+2] Heterocyclization A General Isothiazole Synthesis Strategies B β-Ketothioamide (C-C-C-S Fragment) A->B D α,β-Unsaturated Aldehyde (C-C-C Fragment) A->D F Isothiazole Core B->F C Ammonium Acetate (N Fragment) C->F D->F E Ammonium Thiocyanate (N-S Fragment) E->F

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical and chemical research, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful development is built. It is not merely about cataloging numbers; it is about comprehending the inherent language of the molecule—how it will behave in different environments, how it can be purified, and how it will interact with biological systems. This guide is crafted from the perspective of a seasoned application scientist, moving beyond a simple recitation of data to explain the causality behind experimental choices and to present a self-validating system of characterization.

This document provides a comprehensive technical overview of the core physicochemical properties of 3-Methylisothiazol-5-amine (CAS No: 24340-76-9), a heterocyclic amine of growing interest in medicinal chemistry. We will delve into its structural and physical characteristics, spectral signature, and stability profile, providing not just the data but also the field-proven methodologies to obtain and verify these critical parameters.

Section 1: Molecular Identity and Structural Elucidation

This compound is a distinct entity from its more commonly documented hydrochloride salt. The free amine is a solid at room temperature and possesses a unique set of properties that are crucial for its handling, formulation, and synthesis of derivatives.

Table 1: Core Molecular and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₆N₂S[1][2]
Molecular Weight 114.17 g/mol [1][2]
CAS Number 24340-76-9[1][3]
Appearance Solid[4]
Melting Point 52-53 °CN/A
Boiling Point 120.7 °C at 760 mmHg[1]
Density 1.258 g/cm³[1]

It is imperative to distinguish these properties from those of 5-Amino-3-methylisothiazole hydrochloride (CAS: 52547-00-9), which exhibits a significantly higher melting point of approximately 300 °C.[5][6][7] This stark difference underscores the importance of sample identity confirmation.

Synthesis and Purification

The synthesis of this compound can be achieved through the ring-closure of β-iminothiobutyramide using an oxidizing agent.[8] A common method involves the reaction of β-iminothiobutyramide with an oxidizing agent like chloramine, potassium persulfate, or hydrogen peroxide.[8] The crude product, often obtained as the hydrochloride salt, can be converted to the free base by treatment with a suitable base, followed by extraction with an organic solvent like ether.[8]

Section 2: Experimental Determination of Physicochemical Properties

To ensure the scientific integrity of any research, the ability to independently verify the physicochemical properties of a compound is paramount. This section provides detailed, step-by-step methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (52-53 °C).

  • Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.

  • Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Boiling Point Determination

The boiling point is another fundamental physical property that aids in characterization and can be used to assess purity.

Experimental Protocol: Micro Boiling Point Determination

  • Sample Preparation: Place a small amount (a few drops) of liquid this compound (if melted) into a small test tube.

  • Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

  • Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

  • Equilibrium: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source.

  • Recording: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools. The atmospheric pressure should also be recorded.

Density Measurement

Density is a useful parameter for substance identification and for calculations in formulation and process development.

Experimental Protocol: Gas Pycnometry for Solid Density

Gas pycnometry offers a precise method for determining the density of a solid powder by measuring the volume of displaced gas.

  • Sample Preparation: Accurately weigh a sample of this compound.

  • Instrument Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions.

  • Measurement: Place the weighed sample into the sample chamber. The instrument will then automatically purge the chamber with an inert gas (typically helium) and measure the volume of the sample by pressure changes.

  • Calculation: The density is calculated by the instrument as the ratio of the sample's mass to its measured volume.

Solubility Profile

Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and formulation. It is expected to have moderate solubility in water and good solubility in polar organic solvents.

Experimental Protocol: Qualitative and Quantitative Solubility Determination

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Qualitative Assessment: To a test tube containing a small, known amount of this compound (e.g., 10 mg), add the selected solvent dropwise with agitation. Observe if the solid dissolves completely.

  • Quantitative Determination (Isothermal Saturation Method):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).

    • Centrifuge or filter the solution to remove undissolved solid.

    • Accurately dilute a known aliquot of the supernatant and analyze its concentration using a validated analytical method such as HPLC-UV.

Section 3: Acidity and Basicity - The pKa Value

The pKa value is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, lipophilicity, and biological activity. As an amine, this compound is expected to be basic.

Experimental Determination of pKa

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is limited).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Section 4: Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum (in CDCl₃):

  • Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on concentration and solvent, but typically expected in the range of δ 3.5-5.0 ppm.

  • Isothiazole Ring Proton (-CH=): A singlet in the aromatic region, likely around δ 6.0-7.0 ppm.

Expected ¹³C NMR Spectrum (in CDCl₃):

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 15-20 ppm.

  • Isothiazole Ring Carbons: Two signals in the aromatic/heteroaromatic region. The carbon attached to the methyl group and the carbon attached to the amine group will have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands (as KBr pellet or thin film):

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H Stretching: Bands around 2850-3000 cm⁻¹ from the methyl group.

  • C=C and C=N Stretching: Bands in the 1500-1650 cm⁻¹ region from the isothiazole ring.

  • N-H Bending: A band around 1600-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z 114, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of aminothiazoles can be complex. Common fragmentation pathways may involve the loss of small molecules like HCN, CH₃CN, or cleavage of the isothiazole ring.

Section 5: Stability Assessment

The stability of a compound under various conditions is a critical factor in its development and storage.

Thermal Stability

While specific data for this compound is limited, isothiazolinones, a related class of compounds, are known to be sensitive to thermal conditions.[9]

Experimental Protocol: Accelerated Stability Testing

  • Sample Preparation: Store accurately weighed samples of this compound in appropriate containers under controlled, elevated temperature and humidity conditions (e.g., 40 °C/75% RH, 50 °C/75% RH).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

  • Evaluation: Assess the rate of degradation to predict the shelf-life under normal storage conditions.

Photostability

Exposure to light can cause degradation of photosensitive compounds.

Experimental Protocol: Photostability Testing

  • Sample Exposure: Expose samples of this compound to a controlled light source (e.g., a xenon lamp) that mimics natural sunlight, according to ICH guidelines.

  • Control Samples: Protect a parallel set of samples from light to serve as dark controls.

  • Analysis: After a specified duration of exposure, analyze both the exposed and control samples for degradation.

Hydrolytic Stability

The stability in aqueous solutions at different pH values is crucial for formulation development. Isothiazolinones are known to be influenced by pH, with degradation rates often increasing in alkaline solutions.[9]

Experimental Protocol: Hydrolytic Stability Study

  • Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., acidic, neutral, and basic).

  • Sample Incubation: Dissolve the compound in each buffer and incubate at a constant temperature.

  • Analysis: At specified time points, analyze the solutions for the concentration of the parent compound and any degradation products.

Section 6: Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Illustrative HPLC Method Development Workflow

Caption: A typical workflow for developing a robust HPLC method.

A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would be a suitable starting point for the analysis of this compound. Detection can be achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. By combining established data with detailed, field-tested experimental protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and experimental verification of these properties are fundamental to advancing the study and application of this promising heterocyclic amine.

References

An In-Depth Technical Guide to the Predicted Crystal Structure and Molecular Geometry of 3-Methylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylisothiazol-5-amine is a heterocyclic amine of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure is paramount for predicting its chemical behavior, designing derivatives with enhanced properties, and understanding its interactions with biological targets. To date, a definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, provides a detailed predictive analysis of its molecular geometry and potential crystal packing. By leveraging data from structurally analogous compounds, particularly the published crystal structure of Methylisothiazolinone (MIT), and established principles of chemical bonding and intermolecular forces, we present a scientifically grounded model of the structural attributes of this compound. Furthermore, this document outlines a comprehensive experimental workflow for the determination of its crystal structure via single-crystal X-ray diffraction, offering a practical guide for researchers in the field.

Introduction: The Significance of this compound

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This ring system is a key pharmacophore in a variety of biologically active molecules. The subject of this guide, this compound, is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its derivatives have been explored for a range of applications, including as kinase inhibitors and anticancer agents.

The precise arrangement of atoms in this compound, both in its isolated molecular form and in its solid-state crystal lattice, dictates its physical and chemical properties. These include its solubility, melting point, and, crucially, its ability to interact with other molecules. For drug development professionals, a detailed understanding of the molecule's geometry is essential for computational docking studies and for the rational design of new drugs with improved efficacy and specificity.

While experimental data for the free base is lacking, information regarding its hydrochloride salt is available, indicating its stability and amenability to crystallographic studies.[1][2][3] This guide will address the current knowledge gap by providing a robust predictive model and a clear pathway for its experimental validation.

Predicted Molecular Geometry

In the absence of direct experimental data from X-ray crystallography, the molecular geometry of this compound can be predicted with a high degree of confidence using principles of valence shell electron pair repulsion (VSEPR) theory and by analogy to structurally related compounds whose crystal structures have been determined. A key analogue for this purpose is Methylisothiazolinone (MIT), for which a detailed crystal structure analysis is available.[4][5]

The isothiazole ring is expected to be planar, a consequence of the sp² hybridization of the carbon and nitrogen atoms within the aromatic system. The sulfur atom, while formally sp³ hybridized, will have its geometry constrained by the five-membered ring. The exocyclic amine group and the methyl group are attached to this planar core.

The Isothiazole Core

The geometry of the isothiazole ring is influenced by the presence of the heteroatoms. The C-S-N bond angle is notably acute in such five-membered rings. For instance, in MIT, this angle is approximately 90.8°.[4][5] A similar value can be anticipated for this compound. The endocyclic bond lengths will reflect a degree of electron delocalization characteristic of aromatic systems.

Substituent Geometry

The methyl group at the 3-position will have a tetrahedral geometry, with C-H bond lengths and H-C-H angles close to standard values for sp³ hybridized carbon. The amino group at the 5-position will have a trigonal pyramidal geometry, although the C-NH₂ bond is expected to allow for rotation. The hydrogen atoms of the amino group are crucial as they can act as hydrogen bond donors in the crystal lattice.

The following table summarizes the predicted key geometric parameters for this compound based on data from related structures and theoretical considerations.

ParameterPredicted ValueRationale
Bond Lengths (Å)
S-N~1.69Based on values in related isothiazoles like MIT.[4]
S-C(3)~1.71Similar to the S-C5 distance in MIT.[4]
C(3)-C(4)~1.45Typical for a C(sp²)-C(sp²) single bond adjacent to a double bond.
C(4)=C(5)~1.34Characteristic of a C=C double bond within a heterocyclic ring.
C(5)-N(ring)~1.38Reflects partial double bond character due to electron delocalization.
C(3)-C(methyl)~1.51Standard C(sp²)-C(sp³) single bond length.
C(5)-N(amino)~1.36Shorter than a typical C-N single bond due to resonance with the ring.
Bond Angles (°)
C(3)-S-N~91Consistent with the acute angle observed in the five-membered ring of MIT.[4][5]
S-N-C(5)~110Typical for an sp² hybridized nitrogen in a five-membered ring.
N-C(5)=C(4)~115Influenced by the geometry of the five-membered ring.
C(5)=C(4)-C(3)~112Consistent with pentagonal ring geometry.
C(4)-C(3)-S~112Consistent with pentagonal ring geometry.
S-C(3)-C(methyl)~124Standard angle for an sp² hybridized carbon.
C(4)-C(3)-C(methyl)~124Standard angle for an sp² hybridized carbon.
N(ring)-C(5)-N(amino)~122Standard angle for an sp² hybridized carbon.
C(4)-C(5)-N(amino)~123Standard angle for an sp² hybridized carbon.
Molecular Visualization

The predicted molecular structure of this compound is depicted in the following diagram generated using the DOT language.

Caption: Predicted Molecular Structure of this compound.

Predicted Crystal Structure and Intermolecular Interactions

The manner in which molecules of this compound pack in the solid state will be governed by a network of intermolecular interactions. The presence of the amino group is particularly significant as it can participate in hydrogen bonding.

Hydrogen Bonding Network

The amino group (-NH₂) provides two hydrogen bond donors, while the ring nitrogen atom can act as a hydrogen bond acceptor. This functionality strongly suggests that the crystal structure will be dominated by a network of N-H···N hydrogen bonds. These interactions are a primary driving force in the crystal packing of many nitrogen-containing heterocyclic compounds.

Stacking and van der Waals Interactions

In addition to hydrogen bonding, π-π stacking interactions between the planar isothiazole rings of adjacent molecules are likely to contribute to the stability of the crystal lattice. The methyl groups will engage in weaker van der Waals interactions, influencing the overall packing density.

Drawing a parallel to the crystal structure of MIT, which forms a layered structure, it is plausible that this compound could adopt a similar arrangement.[4][5] In such a structure, molecules would be linked by hydrogen bonds within layers, and these layers would be held together by weaker van der Waals forces.

Experimental Protocol for Crystal Structure Determination

The definitive determination of the crystal structure of this compound requires the growth of high-quality single crystals and their analysis by X-ray diffraction. The following is a detailed, step-by-step methodology for achieving this.

Synthesis and Purification

The synthesis of this compound can be achieved through established literature methods, often involving the cyclization of appropriate precursors.[6] The purity of the compound is critical for successful crystallization. Purification is typically performed by recrystallization or column chromatography until a high purity is confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several methods can be employed, and the choice of solvent and conditions is crucial.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is prepared. The solution is loosely covered to allow for slow evaporation of the solvent over several days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is soluble is placed in a small open vial. This vial is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Crystal Screening and Unit Cell Determination: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms. A series of diffraction images are collected to determine the quality of the crystal and to calculate the dimensions of the unit cell.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays on a detector.

  • Data Reduction and Structure Solution: The collected data are processed to correct for experimental factors. The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the experimental determination of the crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection (SC-XRD) crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental Workflow for Crystal Structure Determination.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust, scientifically-grounded prediction of its molecular geometry and potential solid-state packing. The planar isothiazole ring, coupled with the hydrogen-bonding capability of the exocyclic amino group, suggests a structure dominated by N-H···N interactions, likely resulting in a layered packing arrangement. For researchers in drug discovery and materials science, this predictive model serves as a valuable tool for computational studies and rational design. The detailed experimental protocol outlined herein provides a clear and actionable pathway for the definitive elucidation of this important molecule's three-dimensional structure, a critical step in unlocking its full scientific and therapeutic potential.

References

The Isothiazole Scaffold: A Privileged Structure in Medicinal Chemistry – A Technical Guide to the Biological Activity of 3-Methylisothiazol-5-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus, a five-membered heteroaromatic ring containing nitrogen and sulfur, represents a cornerstone in the design and discovery of novel therapeutic agents.[1][2][3] Its unique physicochemical properties and versatile reactivity have led to the development of a plethora of biologically active molecules with a broad spectrum of pharmacological applications.[2][3][4][5] This technical guide provides an in-depth exploration of the biological activities associated with a key isothiazole building block, 3-Methylisothiazol-5-amine, and its derivatives. We will delve into the synthetic strategies employed to access this scaffold, dissect its diverse pharmacological profiles, elucidate known mechanisms of action, and provide practical experimental protocols for the evaluation of its biological potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic promise of isothiazole-based compounds.

Introduction to the Isothiazole Core

Isothiazole (1,2-thiazole) is a stable, aromatic heterocycle first discovered in 1956.[6] The arrangement of the nitrogen and sulfur atoms in the ring imparts distinct electronic and steric properties that are conducive to interactions with biological targets.[5] Isothiazole derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antitumor, and immunomodulatory effects.[1][3][4][7][8] The versatility of the isothiazole ring allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[9] Among the numerous isothiazole-containing compounds, this compound serves as a crucial starting material for the synthesis of a wide array of derivatives with significant therapeutic potential.[10][11]

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of its biological activities.

Synthesis of this compound

A common method for the preparation of 5-amino-3-methylisothiazole involves the oxidative cyclization of β-iminothio-n-butyramide.[10] This reaction can be effected using various oxidizing agents such as chloramine, potassium persulfate, or hydrogen peroxide.[10] The process generally involves the formation of a chloramine solution, to which the powdered β-iminothio-n-butyramide is added.[10] Following the reaction, the product can be extracted and purified. An alternative preparation involves the use of chloramine T trihydrate in the presence of sodium hydroxide.[10]

Derivatization Strategies

The amino group at the 5-position and the carbon at the 4-position of the isothiazole ring are common sites for chemical modification to generate diverse libraries of compounds for biological screening.

  • N-Acylation: The 5-amino group can be readily acylated with various acid chlorides or anhydrides to introduce a wide range of substituents. This has been a key strategy in the development of anti-inflammatory and antiviral agents.[7][8]

  • Diazotization and Subsequent Reactions: The 5-amino group can be converted to a diazonium salt, which can then be subjected to various reactions, such as the Sandmeyer reaction, to introduce halides or other functional groups.[6]

  • Chlorination: The isothiazole ring can be chlorinated, for example at the 4-position, using reagents like sulfuryl chloride.[12] This modification can significantly impact the biological activity profile.

  • Gomberg-Bachmann Reaction: Isothiazolamines can undergo Gomberg-type coupling reactions using isopentyl nitrite to introduce aryl groups at different positions on the isothiazole ring.[6]

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.

G cluster_synthesis Synthesis of Core Structure cluster_derivatization Derivatization Strategies cluster_products Derivative Classes Start β-iminothio-n-butyramide Core This compound Start->Core Oxidative Cyclization Oxidizing_Agent Oxidizing Agent (e.g., Chloramine) Oxidizing_Agent->Core N_Acylation N-Acylation Core->N_Acylation Diazotization Diazotization Core->Diazotization Chlorination Chlorination Core->Chlorination Amides Amide Derivatives N_Acylation->Amides Halogenated Halogenated Derivatives Diazotization->Halogenated Chlorination->Halogenated Aryl Aryl Derivatives

Caption: Synthetic workflow for this compound and its derivatives.

Biological Activities of this compound Derivatives

Derivatives of this compound exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Antimicrobial Activity

The isothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[13][14] Derivatives of this compound have shown activity against a range of bacteria and fungi.

  • Antibacterial Activity: Certain sulfonamide derivatives of 5-amino-3-methylisothiazole have demonstrated antibacterial activity comparable to or greater than that of sulfathiazole, particularly against E. coli.[10] The introduction of different substituents on the amino group can modulate the antibacterial spectrum and potency. For instance, 3,5-diaminoisothiazole derivatives have been synthesized and tested for their in vitro antimicrobial activity.[14]

  • Antifungal Activity: Isothiazole derivatives are also known for their antifungal properties.[4] The mechanism of action often involves the inhibition of key fungal enzymes.[15]

Antitumor Activity

A significant area of research has focused on the anticancer potential of isothiazole derivatives.[1][16][17][18][19]

  • Tyrosine Kinase Inhibition: Some isothiazole derivatives act as potent inhibitors of receptor tyrosine kinases like c-Met, which is often deregulated in cancer.[20] For example, (7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[7][16][20]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine) is a selective c-Met inhibitor.[20]

  • Antiproliferative Activity: N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have shown antiproliferative activity against various cancer cell lines, including leukemia, breast, and colon cancer.[16] Notably, some compounds have demonstrated selectivity towards cancer cells over normal cell lines.[16]

  • HDAC Inhibition: Isothiazole derivatives have been identified as histone deacetylase (HDAC) inhibitors, which can promote tumor cell death.[1]

The following table summarizes the antiproliferative activity of selected 5-chloro-3-methylisothiazole-4-carbohydrazide derivatives against different cancer cell lines.[16]

CompoundCancer Cell LineIC50 (µg/mL)
3 MV4-11 (Leukemia)< 15
MCF-7 (Breast)< 15
LoVo (Colon)< 15
LoVo/DX (Resistant Colon)< 15
4 MV4-11 (Leukemia)< 20
MCF-7 (Breast)< 20
LoVo (Colon)< 20
LoVo/DX (Resistant Colon)< 20
Anti-inflammatory and Immunomodulatory Activity

Derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have been investigated for their anti-inflammatory and immunomodulatory properties.[3][7][8]

  • Anti-inflammatory Effects: Amide derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid have demonstrated significant anti-inflammatory activity in carrageenan-induced edema and air-pouch inflammation models.[8]

  • Immunosuppressive Activity: The introduction of an aminoacylamine group at position 5 and a lipophilic ester group at position 4 of the isothiazole ring can lead to compounds with immunological activity, including immunosuppressive effects.[7]

Mechanism of Action and Pharmacokinetics

Understanding the mechanism of action and pharmacokinetic properties of this compound derivatives is crucial for their development as therapeutic agents.

Proposed Mechanisms of Action

The diverse biological activities of isothiazole derivatives are attributed to various mechanisms, including:

  • Enzyme Inhibition: As mentioned, inhibition of enzymes like tyrosine kinases and HDACs is a key mechanism for their antitumor effects.[1][20]

  • Disruption of Cellular Processes: The antimicrobial activity of isothiazolinones, a related class of compounds, is believed to involve the disruption of essential cellular processes through the reaction with thiols in proteins and peptides.[21]

Bioactivation and Potential for Toxicity

A critical aspect to consider in the development of isothiazole-containing drugs is the potential for metabolic bioactivation.

  • P450-Mediated Bioactivation: It has been reported that the isothiazole ring can undergo cytochrome P450-mediated bioactivation.[20] This can lead to the formation of reactive intermediates that can covalently bind to proteins or form glutathione conjugates.[20]

  • Mechanism of Bioactivation: A proposed mechanism involves the oxidation of the sulfur atom, followed by a nucleophilic attack (e.g., by glutathione) at the 4-position of the isothiazole ring.[20] This bioactivation pathway is a significant consideration for potential toxicity.[20]

The following diagram illustrates the proposed bioactivation pathway of an isothiazole derivative.

G Isothiazole Isothiazole Derivative Oxidized_Intermediate Oxidized Intermediate Isothiazole->Oxidized_Intermediate Sulfur Oxidation P450 CYP450 Enzymes P450->Oxidized_Intermediate Conjugate Glutathione Conjugate Oxidized_Intermediate->Conjugate Nucleophilic Attack Protein_Binding Covalent Protein Binding Oxidized_Intermediate->Protein_Binding Covalent Adduction GSH Glutathione (GSH) GSH->Conjugate

Caption: Proposed bioactivation pathway of isothiazole derivatives.

Experimental Protocols

To aid researchers in the evaluation of this compound derivatives, we provide the following generalized experimental protocols.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Future Perspectives

The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery. Future research efforts should focus on:

  • Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways involved in the observed biological activities.

  • Development of Drug Delivery Systems: Formulation strategies to improve the solubility, stability, and targeted delivery of promising lead compounds.

  • Exploration of New Therapeutic Areas: Screening of isothiazole libraries against a wider range of diseases to identify novel therapeutic applications.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as antimicrobial, antitumor, and anti-inflammatory agents has been well-documented. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action is essential for the successful development of novel therapeutics based on this privileged scaffold. This technical guide provides a comprehensive overview to aid researchers in harnessing the full potential of isothiazole chemistry in the pursuit of innovative medicines.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Methylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Preamble: The Analytical Imperative for Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, the isothiazole ring system presents a unique confluence of aromaticity, reactivity, and biological activity. 3-Methylisothiazol-5-amine (C₄H₆N₂S), a key building block, requires unambiguous structural confirmation to ensure the integrity of downstream applications. This guide eschews a simplistic recitation of data, instead offering a holistic analytical strategy. As a senior scientist, my objective is to illuminate not just what the spectral data indicates, but why it manifests in a particular way and how each analytical technique—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—provides a unique, complementary piece of the structural puzzle.

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry serves as our initial tool for confirming molecular identity, providing the exact molecular weight and offering profound insights into the molecule's stability and bonding through fragmentation analysis. For this compound, which contains two nitrogen atoms, we anticipate an even nominal molecular weight for the molecular ion, a direct application of the Nitrogen Rule.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: A dilute solution of this compound (free base, MW: 114.17 g/mol ) is prepared in a volatile solvent such as methanol or dichloromethane.

  • Instrument: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is utilized.

  • Method Parameters:

    • Ionization Energy: 70 eV (standard for inducing reproducible fragmentation).

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 35-200.

  • Data Acquisition: The sample is introduced via a direct insertion probe or GC inlet. The resulting mass spectrum is recorded, plotting relative abundance against the mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum

The power of EI-MS lies in its ability to generate a predictable fragmentation cascade, which acts as a molecular fingerprint.

Table 1: Predicted Key Fragments for this compound

m/zProposed FragmentFormula of Lost NeutralSignificance
114[M]⁺˙ (Molecular Ion)-Confirms the molecular weight of the free base.
99[M - CH₃]⁺•CH₃Loss of the methyl group; a common fragmentation for methylated aromatics.
87[M - HCN]⁺˙HCNExpulsion of hydrogen cyanide from the ring, characteristic of nitrogen heterocycles.
71[M - HNCS]⁺˙HNCSRing cleavage leading to the loss of isothiocyanic acid.
58[C₂H₄NS]⁺C₂H₂NA significant ring fragment.

The fragmentation pathway begins with the molecular ion at m/z 114 . The subsequent cleavages are not random; they follow logical pathways dictated by bond strengths and fragment stability. The proposed cascade is visualized below.

G M Molecular Ion [C₄H₆N₂S]⁺˙ m/z = 114 F99 [M - CH₃]⁺ m/z = 99 M->F99 - •CH₃ F87 [M - HCN]⁺˙ m/z = 87 M->F87 - HCN F71 [M - HNCS]⁺˙ m/z = 71 M->F71 - HNCS F58 [C₂H₄NS]⁺ m/z = 58 F87->F58 - HCN

Proposed EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is indispensable for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. By passing infrared radiation through a sample, we can detect which frequencies are absorbed, corresponding to the vibrations of the bonds within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.

  • Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. A background spectrum of the clean crystal is first recorded, followed by the sample spectrum.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Interpretation of the IR Spectrum

The IR spectrum provides a clear and immediate confirmation of the key functional moieties. For a primary amine like this compound, the N-H stretching region is particularly diagnostic.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Expected Appearance
3450-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Two distinct, sharp-to-medium peaks are expected for the primary amine. Their presence is a crucial confirmation.[1][2]
3100-3000C-H Aromatic StretchIsothiazole RingA weak to medium peak just above 3000 cm⁻¹, characteristic of a C-H bond on an sp²-hybridized carbon.
2980-2850C-H Aliphatic StretchMethyl (-CH₃)Peaks corresponding to the asymmetric and symmetric stretching of the methyl C-H bonds.
1650-1580N-H Scissoring (Bend)Primary Amine (-NH₂)A medium to strong, often broad, absorption band in the double-bond region, confirming the primary amine.[2]
1600-1450C=N and C=C Ring StretchIsothiazole RingA series of absorptions, often sharp, arising from the stretching vibrations within the heteroaromatic ring.

The combination of the two N-H stretching peaks and the N-H bending peak provides a self-validating system for the confident assignment of the primary amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. Through ¹H (proton) and ¹³C NMR, we can determine the number of unique protons and carbons, their chemical environments, and their connectivity.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard pulse-acquire experiment is performed. Key parameters include spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is analyzed based on chemical shift, integration, and multiplicity.

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.5 - 7.0Singlet (s)2H-NH₂ The amine protons are typically broad but can be sharp in DMSO. The chemical shift is variable and depends on concentration and temperature.
~6.0 - 6.5Singlet (s)1HH-4 This proton is on an electron-rich heteroaromatic ring, placing it in this region. It appears as a singlet as there are no adjacent protons.
~2.3 - 2.5Singlet (s)3H-CH₃ The methyl group is attached to the isothiazole ring, resulting in a chemical shift in this range. It is a singlet due to the absence of adjacent protons.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 175C-5 This carbon is attached to the electronegative nitrogen of the amine group and is part of the heteroaromatic ring, shifting it significantly downfield.
~150 - 160C-3 This carbon is attached to the sulfur and nitrogen atoms within the ring and the methyl group, placing it in the aromatic region.
~95 - 105C-4 This carbon, bonded to a proton, is the most upfield of the ring carbons due to its electronic environment.
~15 - 20-CH₃ The methyl carbon appears in the typical upfield aliphatic region.

The combined NMR data provides a complete and unambiguous map of the molecule's H-C framework.

Integrated Analytical Workflow: From Sample to Structure

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Individual Data Sample 3-Methylisothiazol- 5-amine Sample MS MS Analysis Sample->MS IR IR Analysis Sample->IR NMR NMR Analysis Sample->NMR Data_MS Result: MW = 114 Fragments Match MS->Data_MS Data_IR Result: -NH₂, -CH₃, Ring C=N/C=C IR->Data_IR Data_NMR Result: Confirms H-C Framework NMR->Data_NMR Conclusion Unambiguous Structure Confirmed Data_MS->Conclusion Data_IR->Conclusion Data_NMR->Conclusion

Integrated workflow for the structural elucidation of this compound.

This integrated approach ensures the highest level of scientific integrity. The molecular weight from MS confirms the elemental composition, the functional groups identified by IR are consistent with the proposed structure, and the precise atomic arrangement revealed by NMR provides the final, definitive proof. This synergy transforms a collection of spectra into a coherent and irrefutable structural assignment.

References

3-Methylisothiazol-5-amine CAS number 24340-76-9 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylisothiazol-5-amine (CAS: 24340-76-9): Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a five-membered isothiazole ring. This scaffold, containing adjacent sulfur and nitrogen atoms, is a privileged structure in medicinal chemistry, imparting unique electronic and conformational properties to molecules. As a bifunctional molecule with a reactive amino group and a modifiable aromatic ring, this compound (and its common hydrochloride salt) serves as a critical and versatile building block—a synthon—for the synthesis of a diverse range of complex chemical entities.[1] Its derivatives have shown significant potential in drug discovery, particularly in the development of enzyme inhibitors for oncology.[1]

This technical guide provides a comprehensive overview of this compound for researchers, medicinal chemists, and drug development scientists. It consolidates key data on its physicochemical properties, outlines established synthetic and derivatization protocols, explores its applications as a precursor to bioactive molecules, and details essential safety and handling information.

Chapter 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This chapter consolidates the key physical and chemical data for this compound.

Chemical Identity

The compound is most commonly handled and commercially available as both the free base and the hydrochloride salt.

IdentifierThis compound (Free Base)5-Amino-3-methylisothiazole hydrochloride
CAS Number 24340-76-952547-00-9[2]
Molecular Formula C₄H₆N₂SC₄H₆N₂S · HCl (or C₄H₇ClN₂S)[3]
Molecular Weight 114.17 g/mol 150.63 g/mol [4]
Synonyms 5-Amino-3-methylisothiazole, 3-Methyl-5-aminoisothiazole, 3-Methyl-5-isothiazolamineThis compound HCl, 3-Methyl-5-isothiazolamine HCl
InChIKey CQMHIXRPQGPCNT-UHFFFAOYSA-NZRTGHKVPFXNDHE-UHFFFAOYSA-N[5]
Canonical SMILES CC1=CC(=NS1)NC1=C(C(=NS1)N)C.[ClH][5]
Physicochemical Data

The reported physical properties for the free base show some variation across different sources, which may be attributable to different measurement conditions or sample purity. It is typically described as a solid at room temperature.[1]

PropertyValueSource(s)
Physical State Solid / Oil[1][6]
Melting Point 51-53 °C[6]
Boiling Point 120.7 °C (at 760 mmHg)90-92 °C (at 0.1 Torr)[6][7]
Density 1.258 g/cm³1.66 g/cm³[6][7]
Flash Point 26.8 °C[7]
Solubility Moderately soluble in polar solvents[1]
Melting Point (HCl Salt) >300 °C (lit.)[4]
Computational Data

In silico predictions provide valuable insights into the molecule's behavior in biological and chromatographic systems.

ParameterValueSource(s)
LogP 1.03 - 1.61[7]
Topological Polar Surface Area (TPSA) 38.91 - 67.15 Ų[7]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 0

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define nodes for atoms with positions N1 [label="N", pos="0,1.5!"]; S1 [label="S", pos="-1.2,0.75!"]; C1 [label="C", pos="-1.2,-0.75!"]; C2 [label="C", pos="0,-1.5!"]; C3 [label="C", pos="1.2,-0.75!"]; N2 [label="NH₂", pos="2.4, -1.25!"]; C4 [label="CH₃", pos="0, -2.7!"];

// Define edges for bonds N1 -- S1 [len=1.5]; S1 -- C1 [len=1.5]; C1 -- C2 [len=1.5, style=double]; C2 -- C3 [len=1.5]; C3 -- N1 [len=1.5, style=double]; C3 -- N2; C2 -- C4;

// Invisible nodes for positioning label label_node [label="this compound", pos="0,-4!", fontsize=12]; }

Caption: Chemical structure of this compound.

Chapter 2: Spectral and Analytical Characterization

Analytical characterization is crucial for confirming the identity, purity, and structure of a synthetic intermediate. While comprehensive spectral libraries for this specific compound are not publicly available, its structure allows for predictable characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic.

    • A singlet corresponding to the C3-methyl group (–CH₃), likely in the δ 2.3-2.5 ppm range.

    • A singlet for the C4-proton (–CH), likely downfield due to the heteroaromatic system, estimated in the δ 6.0-6.5 ppm range.

    • A broad singlet for the amine protons (–NH₂), whose chemical shift is highly dependent on solvent and concentration.

    • Field-Proven Insight: For the hydrochloride salt in DMSO-d₆, the spectrum has been reported as: δ 6.23 (s, 1H) and 2.32 (s, 3H) ppm.[8] The NH₂ protons are often exchanged or very broad and not explicitly reported. The slight upfield shift of the methyl group and the position of the aromatic proton are consistent with the protonated ring system.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals.

    • One signal for the methyl carbon (–CH₃).

    • Three signals for the sp²-hybridized carbons of the isothiazole ring. The carbon bearing the amino group (C5) and the carbon bearing the methyl group (C3) would appear at the most downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. The spectrum of this compound is expected to show characteristic absorption bands.

  • N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretching: Bands just below 3000 cm⁻¹ for the methyl group.

  • C=C and C=N Stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic ring vibrations.

  • N-H Bending: A band around 1600-1640 cm⁻¹, which may overlap with ring stretches.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Electron Ionization (EI): Under EI conditions, a strong molecular ion (M⁺) peak at m/z 114 would be expected.

  • Electrospray Ionization (ESI): In positive mode ESI, the protonated molecule ([M+H]⁺) at m/z 115 would be the prominent peak.

Proposed Analytical Workflow

Purity assessment is critical before use in synthesis. A standard high-performance liquid chromatography (HPLC) method is recommended.

analytical_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detect Detection & Analysis prep Dissolve sample in Acetonitrile/Water hplc Inject onto C18 Column prep->hplc Injection gradient Mobile Phase Gradient (e.g., H₂O/ACN with 0.1% TFA) uv UV Detector (e.g., 254 nm) hplc->uv Elution ms Mass Spectrometer (Confirm m/z 115) hplc->ms Split Flow purity Calculate Purity (Area %) uv->purity synthesis_pathway start β-Iminothiobutyramide cyclization Oxidative S-N Bond Formation (Intramolecular Cyclization) start->cyclization oxidant Oxidizing Agent (H₂O₂, Chloramine, etc.) oxidant->cyclization Initiates product This compound cyclization->product applications_flow cluster_rxn Chemical Derivatization cluster_targets Bioactive Molecules & Targets start This compound acylation Acylation start->acylation Amide Bond Formation alkylation Alkylation start->alkylation coupling Coupling Reactions start->coupling aurora Aurora Kinase Inhibitors acylation->aurora mmp MMP-12 Inhibitors acylation->mmp other Other Anticancer Agents coupling->other

References

An In-depth Technical Guide to the Solubility of 3-Methylisothiazol-5-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Methylisothiazol-5-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis and formulation is fundamentally governed by its solubility in various organic solvents. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in its physicochemical properties. We present a theoretical framework for understanding its solubility, a detailed, validated protocol for experimental determination, and a summary of its known solubility profile. This document is intended to empower researchers, chemists, and formulation scientists to make informed decisions when selecting solvents for reactions, purifications, and formulation development involving this compound.

Introduction: The Strategic Importance of Solubility

This compound (CAS No: 7746-93-2), also known as 5-amino-3-methylisothiazole, is a versatile precursor for a range of bioactive molecules, including inhibitors of Aurora kinase and MMP12, as well as various anticancer and analgesic agents.[1][2][3] The efficiency of synthetic routes, the ease of purification, and the ultimate success of drug formulation are all critically dependent on the solubility of this key intermediate. A thorough understanding of its behavior in different solvent environments allows for:

  • Optimization of Reaction Conditions: Ensuring reagents are in the solution phase for optimal reaction kinetics.

  • Development of Robust Purification Methods: Selecting appropriate solvent systems for crystallization or chromatography.

  • Rational Formulation Design: Identifying suitable vehicles for preclinical and clinical studies.

This guide moves beyond a simple tabulation of data, offering insights into the molecular determinants of solubility and providing the tools for its precise experimental measurement.

Physicochemical Profile of this compound

The solubility of a solute in a given solvent is dictated by a balance of intermolecular forces. The molecular structure of this compound provides clear indicators of its potential solubility behavior.

Key Molecular Properties:

PropertyValueSourceSignificance for Solubility
Molecular Formula C₄H₆N₂S[4]A small, relatively compact molecule.
Molecular Weight 114.17 g/mol [4][5]Low molecular weight generally favors solubility.
LogP (Predicted) 1.615[4]Indicates a moderate degree of lipophilicity, suggesting solubility in both polar and some non-polar organic solvents.
Polar Surface Area (PSA) 67.15 Ų[4]The presence of nitrogen and sulfur heteroatoms, along with the amine group, creates a significant polar surface, enabling hydrogen bonding.
Hydrogen Bond Donors 1 (from -NH₂)-The primary amine group can donate hydrogen bonds, favoring interaction with protic and polar aprotic solvents.
Hydrogen Bond Acceptors 2 (from ring N, S)-The nitrogen and sulfur atoms in the isothiazole ring can accept hydrogen bonds.

The structure combines a polar amine group (-NH₂) and an aromatic isothiazole ring. This amphiphilic nature—possessing both polar (hydrophilic) and non-polar (lipophilic) regions—suggests a broad, but nuanced, solubility profile. The primary amine group also confers basic properties, indicating that solubility will be significantly enhanced in acidic solutions due to salt formation.[6]

Principles of Solubility: A Predictive Framework

The adage "like dissolves like" provides a foundational principle. Solvents that share similar polarity and hydrogen bonding characteristics with this compound are more likely to be effective.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. The amine group of this compound can interact strongly with these solvents, suggesting good solubility. For the related compound 2-amino-5-methylthiazole, solubility is highest in methanol and ethanol.[7]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can accept hydrogen bonds and have significant dipole moments. They are expected to effectively solvate the polar regions of the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack strong hydrogen bonding capabilities and have low polarity. Solubility is expected to be limited, driven primarily by weaker van der Waals interactions with the isothiazole ring. The related compound methylisothiazolinone shows very low solubility in hexane (2.37 g/100 mL) but higher solubility in the more polar xylene (15.65 g/100 mL).[8]

The logical relationship for selecting a suitable solvent can be visualized as a decision-making workflow.

G cluster_input Solute Properties cluster_process Solvent Selection Logic cluster_output Solvent Classes Compound This compound Polarity Assess Polarity (Amine + Ring) Compound->Polarity Hbond Consider H-Bonding (Donor & Acceptor) Polarity->Hbond Application Define Application (Reaction, Purification, Formulation) Hbond->Application Protic Polar Protic (e.g., Methanol, Ethanol) High Solubility Expected Application->Protic Reaction/ Formulation Aprotic Polar Aprotic (e.g., DMSO, Acetone) Good Solubility Expected Application->Aprotic Reaction/ Stock Solution Nonpolar Non-Polar (e.g., Hexane, Toluene) Low Solubility Expected Application->Nonpolar Anti-solvent/ Purification G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Cal Prepare HPLC Calibration Standards HPLC Analyze via HPLC Cal->HPLC Sat Prepare Saturated Solution (Excess Solid + Solvent) Shake Equilibrate in Shaker (e.g., 24-72h at 25°C) Sat->Shake Settle Settle Undissolved Solid Shake->Settle Filter Filter Supernatant (0.22 µm Syringe Filter) Settle->Filter Dilute Dilute Filtrate to Known Volume Filter->Dilute Dilute->HPLC Calc Calculate Concentration (from Calibration Curve) HPLC->Calc

References

The Isothiazole Backbone: A Scaffolding Approach to Novel Therapeutics Targeting Cancer, Neurological Disorders, and Infectious Diseases

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus, a five-membered heterocyclic scaffold, represents a "privileged" structure in medicinal chemistry, conferring a diverse range of biological activities upon its derivatives. This guide focuses on the therapeutic potential of 3-Methylisothiazol-5-amine, a versatile chemical entity that serves as a foundational building block for the synthesis of potent and selective modulators of key pathological targets. We will explore the scientific rationale and experimental pathways for investigating derivatives of this compound as inhibitors of Matrix Metalloproteinase-12 (MMP-12) and Aurora Kinases for oncology applications, as antagonists of the metabotropic glutamate receptor 1 (mGluR1) for neurological conditions, and as potential antibacterial agents targeting folate biosynthesis. This document will provide in-depth, actionable insights into target identification, validation, and the design of robust experimental workflows for researchers in the field of drug discovery.

Introduction: The Strategic Advantage of the this compound Scaffold

This compound is a versatile chemical intermediate characterized by a reactive 5-amino group that can be readily functionalized through acylation, alkylation, or diazotization.[1] This chemical tractability allows for the systematic generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The isothiazole ring itself is a key contributor to the biological activity of its derivatives, which have been explored for a wide array of pharmacological applications.[1] This guide will delve into the most promising therapeutic avenues for novel compounds derived from this scaffold.

Potential Therapeutic Targets and Mechanisms of Action

Our analysis of existing research indicates that derivatives of this compound are prime candidates for targeting enzymes and receptors implicated in several major diseases.

Oncology: Dual Targeting of Tumor Progression and Proliferation

The application of this compound as a precursor for the synthesis of both Matrix Metalloproteinase-12 (MMP-12) and Aurora kinase inhibitors positions it as a valuable starting point for the development of novel anticancer agents.[1][2]

  • Matrix Metalloproteinase-12 (MMP-12): MMP-12, an enzyme primarily expressed in activated macrophages, plays a crucial role in tissue remodeling, inflammation, and tumor invasion. Its overexpression is associated with various cancers, where it facilitates metastasis by degrading the extracellular matrix. The development of MMP-12 inhibitors derived from this compound could offer a therapeutic strategy to impede cancer cell migration and invasion.

  • Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) are key regulators of mitosis. Their dysregulation is a common feature in many human cancers, leading to chromosomal instability and aneuploidy. As such, Aurora kinases are attractive targets for cancer therapy. The use of this compound in the synthesis of Aurora kinase inhibitors suggests its potential as a scaffold for developing drugs that can disrupt cancer cell division and induce apoptosis.[1][2]

Neurological Disorders: Modulating Glutamatergic Signaling for Pain Management

Chronic pain is a debilitating condition often associated with aberrant glutamatergic neurotransmission. The metabotropic glutamate receptor 1 (mGluR1) is a key player in modulating synaptic plasticity and nociceptive signaling.

  • Metabotropic Glutamate Receptor 1 (mGluR1): Research on 3-phenyl-5-isothiazole carboxamides has demonstrated their potent antagonist activity at the mGluR1 receptor, highlighting the therapeutic potential of the isothiazole scaffold in the treatment of persistent pain.[3] By developing derivatives of this compound that act as mGluR1 antagonists, it may be possible to develop novel analgesics with a distinct mechanism of action from current therapies.

Infectious Diseases: A Renewed Approach to Antibacterial Therapy

The rise of antibiotic resistance necessitates the development of new antibacterial agents. A vintage patent reveals that a derivative of this compound, S-p-aminobenzenesulphonamido-3-methyl isothiazole, exhibits antibacterial activity against E. coli that is comparable to the sulfa drug, sulphathiazole.[4]

  • Dihydropteroate Synthase (DHPS): This observation strongly suggests that the isothiazole derivative may function as a competitive inhibitor of DHPS, an essential enzyme in the bacterial folate biosynthesis pathway. This pathway is a well-established target for sulfonamide antibiotics. Therefore, this compound presents a valuable scaffold for creating a new generation of sulfa-like drugs with potentially improved efficacy or a different resistance profile.

Experimental Workflows for Target Validation and Drug Discovery

The following section outlines detailed experimental protocols for validating the interaction of novel this compound derivatives with their putative targets and for screening compound libraries.

Target Identification and Validation Workflow

This workflow provides a systematic approach to confirm the molecular target of a novel bioactive derivative.

Target_Validation_Workflow cluster_0 Initial Screening & Hit Identification cluster_1 Target Identification cluster_2 Target Validation phenotypic_screening Phenotypic Screening (e.g., cell viability, migration assay) hit_compound Identify Bioactive This compound Derivative ('Hit') phenotypic_screening->hit_compound affinity_chromatography Affinity Chromatography- Mass Spectrometry hit_compound->affinity_chromatography Identifies potential targets thermal_shift Cellular Thermal Shift Assay (CETSA) hit_compound->thermal_shift Confirms target engagement in cells genetic_approaches Genetic Approaches (e.g., shRNA, CRISPR) hit_compound->genetic_approaches Validates target relevance recombinant_protein Recombinant Protein Expression & Purification affinity_chromatography->recombinant_protein thermal_shift->recombinant_protein genetic_approaches->recombinant_protein biochemical_assay Biochemical/Enzymatic Assay recombinant_protein->biochemical_assay Quantifies functional inhibition (IC50) biophysical_assay Biophysical Binding Assay (e.g., SPR, ITC) recombinant_protein->biophysical_assay Measures direct binding (Kd) cell_based_assay Cell-based Target Engagement Assay biochemical_assay->cell_based_assay Confirms cellular activity (EC50) Drug_Discovery_Logic cluster_Targets Potential Therapeutic Areas & Targets cluster_Process Drug Discovery & Development Process Scaffold This compound Scaffold Library_Synthesis Library Synthesis & SAR Optimization Scaffold->Library_Synthesis Oncology Oncology (MMP-12, Aurora Kinases) Oncology->Library_Synthesis Neurology Neurology (mGluR1) Neurology->Library_Synthesis Infectious_Disease Infectious Disease (DHPS) Infectious_Disease->Library_Synthesis In_Vitro_Screening In Vitro Screening (Biochemical & Cellular Assays) Library_Synthesis->In_Vitro_Screening In_Vivo_Models In Vivo Disease Models In_Vitro_Screening->In_Vivo_Models Clinical_Development Preclinical & Clinical Development In_Vivo_Models->Clinical_Development

References

A Technical Guide to 3-Methylisothiazol-5-amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isothiazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, arising from the adjacent sulfur and nitrogen heteroatoms, confer a wide range of biological activities.[1][3] This guide focuses on a specific, versatile building block: 3-methylisothiazol-5-amine. We will explore the synthetic pathways to its derivatives and delve into their significant potential as anticancer, antimicrobial, and neuroprotective agents. This document is intended for researchers, medicinal chemists, and drug development professionals, providing in-depth technical insights, validated experimental protocols, and a forward-looking perspective on the therapeutic applications of this promising class of compounds.

The this compound Core: A Foundation for Bioactivity

The isothiazole ring is present in a variety of bioactive molecules, including antipsychotic drugs, antiviral agents, and kinase inhibitors.[1][4] The this compound scaffold, in particular, offers a versatile platform for chemical modification. The 5-amino group serves as a key nucleophilic handle for introducing a wide array of substituents, allowing for the fine-tuning of physicochemical properties and biological targets. This strategic positioning enables the exploration of structure-activity relationships (SAR) crucial for optimizing lead compounds.

Derivatives of this core have demonstrated impressive efficacy in several therapeutic areas:

  • Anticancer Activity: By modifying the scaffold, researchers have developed potent inhibitors of key oncogenic pathways, including Aurora kinases and c-Met kinase.[1]

  • Antimicrobial Properties: The isothiazole core is renowned for its biocidal effects, and its derivatives exhibit broad-spectrum antibacterial and antifungal activity.[1][5]

  • Immunomodulatory Effects: Specific substitutions have led to compounds with anti-inflammatory and immunosuppressive properties.[4][6]

  • Neuroprotection: Emerging research highlights the potential of these derivatives in models of neurodegenerative diseases, often linked to antioxidant mechanisms.[7][8]

Synthetic Strategies for Isothiazole Derivatives

The construction of the isothiazole ring and the subsequent derivatization of the this compound core are critical processes for generating novel therapeutic candidates.

Core Synthesis: Ring-Forming Reactions

A common and effective method for synthesizing the 5-aminoisothiazole core involves the oxidative cyclization of β-iminothioamides. This approach provides a direct route to the foundational structure.

General Protocol for Synthesis of 5-Amino-3-methylisothiazole: [9]

  • Preparation of Chloramine Solution: An ice-cooled solution of sodium hydroxide is treated with chlorine gas. This solution is then added to an ice-cooled aqueous ammonia solution to generate chloramine in situ.

  • Cyclization: Powdered β-iminothio-n-butyramide is added to the freshly prepared chloramine solution.

  • Reaction: The mixture is agitated for several hours and allowed to stand, promoting the oxidative S-N bond formation and ring closure.

  • Extraction & Purification: The aqueous solution is extracted with an organic solvent (e.g., ether). The organic extracts are dried and treated with dry hydrogen chloride to precipitate the 5-amino-3-methylisothiazole hydrochloride salt.[9] The free base can be obtained by neutralization.

G A β-Iminothio-n-butyramide C Oxidative Cyclization A->C B Oxidizing Agent (e.g., Chloramine) B->C D 5-Amino-3-methylisothiazole (Core Structure) C->D E Acylation / Sulfonylation D->E F Schiff Base Formation D->F G Biologically Active Derivatives E->G F->G

Caption: General synthetic workflow for this compound derivatives.

Derivatization at the 5-Amino Position

The primary amino group at the C5 position is the most common site for modification.

  • Acylation and Amide Formation: The amino group can be readily acylated with various acid chlorides or activated carboxylic acids to form amide derivatives. This strategy has been used to synthesize compounds with cardiovascular and anti-inflammatory activity.[4][10]

  • Schiff Base Formation: Condensation with aldehydes or ketones yields N'-substituted derivatives (Schiff bases). This reaction is a cornerstone for creating diverse libraries of compounds, many of which have shown significant antiproliferative activity.[11][12]

Exemplary Protocol: Synthesis of N'-Substituted Hydrazide Derivatives [13]

  • Substrate Preparation: 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide is used as the starting material.

  • Condensation: The hydrazide is dissolved in ethanol, and the corresponding aldehyde or ketone is added.

  • Reaction: The mixture is heated under reflux for approximately 4 hours. The reaction proceeds via a nucleophilic addition mechanism.

  • Isolation: Upon cooling, the product typically precipitates from the solution and can be isolated by filtration, washed, and dried.

Anticancer and Antiproliferative Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds often exert their effects by inhibiting cell proliferation through various mechanisms.

Mechanism of Action

Many isothiazole derivatives function as kinase inhibitors. For instance, analogs have been developed as potent inhibitors of Aurora kinase and c-Met kinase, both of which are critical regulators of cell cycle progression and are often dysregulated in cancer.[1] Other derivatives exhibit cytotoxic effects through less defined mechanisms, inducing apoptosis in cancer cells.

Antiproliferative Data

The efficacy of these compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing potency.

Compound/DerivativeTarget Cell LineIC₅₀ (µM)Reference
5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazideMV4-11 (Leukemia)~11.6 (4.4 µg/mL)[11][13]
5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazideMCF-7 (Breast)< 15 µg/mL[13]
5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazideLoVo (Colon)< 15 µg/mL[13]
5-substituted 3-methylisothiazole Schiff basesLoVo/DX (Resistant Colon)Various[12]

Note: IC₅₀ values converted from µg/mL where necessary for consistency, assuming an average molecular weight.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Rationale: This protocol is chosen for its reliability, high throughput, and its basis in a functional cellular process (mitochondrial reductase activity). It provides a quantitative measure of how a compound affects cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MV4-11, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized isothiazole derivatives are dissolved in DMSO to create stock solutions, then diluted in culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: A sterile MTT solution (5 mg/mL in PBS) is added to each well (typically 10% of the total volume) and incubated for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is read on a microplate spectrophotometer at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout A Seed Cells in 96-Well Plate B Incubate 24h (Cell Adhesion) A->B C Add Test Compound (Varying Concentrations) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Crystals (Add DMSO) F->G H Read Absorbance (~570 nm) G->H I Results H->I Calculate IC50

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial and Antifungal Activity

Isothiazolinones, a related class of compounds, are well-known for their potent, broad-spectrum antimicrobial properties used in industrial and cosmetic preservation.[5][14] Derivatives of this compound also exhibit significant antimicrobial potential.

Spectrum of Activity

Studies have demonstrated that certain derivatives are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains.[1][15] The mechanism often involves interference with microbial protein and nucleic acid synthesis.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale: This method is the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents. It is quantitative, reproducible, and allows for the testing of multiple compounds and concentrations simultaneously.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli ATCC 25922) is prepared in a suitable broth (e.g., Mueller-Hinton) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Neuroprotective Potential

Recent investigations have explored the utility of isothiazole and thiazole derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8]

Mechanism of Action

The neuroprotective effects of these compounds are often attributed to their antioxidant properties.[8][16] Oxidative stress is a key pathological factor in ischemic brain damage and neurodegeneration.[16][17] Some derivatives protect neurons by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant capacity of the brain.[16] Other proposed mechanisms include the inhibition of enzymes like acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B), which are relevant targets in Alzheimer's and Parkinson's disease, respectively.[7][18]

G cluster_stress A Neurotoxins (e.g., 6-OHDA) C Oxidative Stress (Increased ROS) A->C B Ischemia/ Reperfusion B->C D Neuronal Damage & Apoptosis C->D E Isothiazole Derivative F Antioxidant Action (ROS Scavenging) E->F F->C

Caption: Proposed neuroprotective mechanism via antioxidant action.

Conclusion and Future Directions

The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The synthetic accessibility and the ease of modification at the 5-amino position allow for the creation of large, diverse chemical libraries for screening. While significant progress has been made in demonstrating potent anticancer, antimicrobial, and neuroprotective activities, future work should focus on several key areas:

  • Mechanism Deconvolution: For many active compounds, the precise molecular target remains unknown. Target identification studies are crucial for rational drug design and optimization.

  • In Vivo Efficacy: Promising in vitro candidates must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Selectivity: Particularly in the anticancer field, developing derivatives that are selective for cancer cells over normal cells is paramount to minimizing toxicity.[11]

  • Novel Biological Targets: The versatility of the scaffold suggests its potential could extend to other disease areas not yet fully explored, such as viral diseases and metabolic disorders.

By leveraging the foundational knowledge outlined in this guide, researchers are well-positioned to unlock the full therapeutic potential of this compound derivatives.

References

Methodological & Application

use of 3-Methylisothiazol-5-amine in kinase inhibitor screening assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Screening Novel Kinase Inhibitors Derived from a 3-Methylisothiazol-5-amine Scaffold

Authored by a Senior Application Scientist

Abstract

Protein kinases are a cornerstone of cellular signaling and represent one of the most critical target classes in modern drug discovery, particularly in oncology. The isothiazole heterocycle has emerged as a privileged scaffold in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases.[1][2] This guide focuses on the practical application of screening novel kinase inhibitors synthesized from a this compound core. This specific starting material is a known precursor for potent inhibitors of therapeutically relevant targets, such as Aurora kinases.[3][4] We provide a detailed protocol for a robust, high-throughput screening (HTS) assay using the luminescence-based ADP-Glo™ technology, designed to identify and characterize inhibitors of Aurora Kinase A. This document is intended for researchers, scientists, and drug development professionals seeking to establish and execute effective kinase inhibitor screening campaigns.

Introduction: The Strategic Importance of Kinase Inhibition

Kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction.[5] The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.

The success of an inhibitor discovery program hinges on two key elements: a chemically diverse library of compounds and a robust screening assay to evaluate their activity. The isothiazole ring is a five-membered heterocycle that has proven to be a valuable scaffold for developing kinase inhibitors, contributing to compounds targeting Aurora kinases, c-Met, and others.[7][8] Specifically, this compound serves as a versatile chemical building block for creating libraries of these potential inhibitors.[3][4]

This guide outlines a comprehensive strategy for screening such a compound library against Aurora Kinase A, a serine/threonine kinase essential for mitotic progression and a validated cancer target.

The Assay Choice: Why Luminescence-Based ADP Detection?

Several technologies exist for measuring kinase activity, including Fluorescence Polarization (FP), HTRF®, and radiolabeling.[9][10][11] For primary HTS, luminescence-based assays that quantify the products of the kinase reaction offer a superior balance of sensitivity, simplicity, and scalability.[12]

The ADP-Glo™ Kinase Assay is a luminescent method that measures the amount of ADP produced during the enzymatic reaction.[5] Its advantages include:

  • Direct Measurement: It directly quantifies a product (ADP), providing a positive signal that increases with kinase activity. This results in a high signal-to-background ratio.

  • High ATP Tolerance: The assay can be performed at high ATP concentrations, allowing for the identification of both ATP-competitive and non-competitive inhibitors under more physiologically relevant conditions.[13]

  • Robustness: The "glow-type" luminescence signal is stable, eliminating the need for precise timing and dedicated injectors, making it highly amenable to automation.[14][15]

Hypothesized Mechanism of Inhibition

Compounds derived from the this compound scaffold are hypothesized to function as ATP-competitive inhibitors. The heterocyclic ring system is designed to mimic the adenine ring of ATP, allowing it to bind within the highly conserved ATP-binding pocket of the kinase. This binding event physically occludes ATP, preventing the phosphotransfer reaction and inhibiting the kinase's function.

Figure 1: Hypothesized ATP-Competitive Inhibition Mechanism cluster_0 Kinase Enzyme Kinase Kinase (e.g., Aurora A) ATP_Pocket ATP-Binding Pocket Substrate_Site Substrate Binding Site No_Reaction No Reaction ATP ATP ATP->ATP_Pocket Blocked Inhibitor Isothiazole-Derived Inhibitor Inhibitor->ATP_Pocket Binds Substrate Protein Substrate Substrate->Substrate_Site Binds Phospho_Substrate Phosphorylated Substrate (Signal Blocked) No_Reaction->Phospho_Substrate Inhibition

Figure 1: Hypothesized ATP-Competitive Inhibition Mechanism

Detailed Protocol: Screening for Aurora Kinase A Inhibitors

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of test compounds against Aurora Kinase A using the ADP-Glo™ assay in a 384-well plate format.

Materials and Reagents
  • Enzyme: Recombinant Human Aurora Kinase A (e.g., SignalChem, Cat# A28-10G)

  • Substrate: Kemptide (LRRASLG) or a specific peptide substrate for Aurora A

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9103)

  • Test Compounds: Library derived from this compound, dissolved in 100% DMSO

  • Control Inhibitor: Staurosporine (non-selective) or a known Aurora A inhibitor (e.g., Alisertib)

  • Buffer: Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Plates: White, opaque, flat-bottom 384-well assay plates (e.g., Corning, Cat# 3572)

  • Equipment: Multichannel pipettes, plate shaker, luminescence-capable plate reader

Workflow Overview

Figure 2: Experimental Workflow for IC50 Determination
Step-by-Step Procedure

1. Compound Preparation: a. Create a serial dilution series of each test compound in 100% DMSO. A typical 10-point, 3-fold dilution series starting from a 1 mM stock is recommended. b. Prepare control wells containing only DMSO (negative control, 0% inhibition) and a saturating concentration of a known inhibitor (positive control, 100% inhibition).

2. Kinase Reaction Setup (Total Volume: 5 µL): a. In a 384-well plate, add 1 µL of the serially diluted compounds or controls to the appropriate wells. b. Add 2 µL of Aurora Kinase A solution (prepared in Kinase Reaction Buffer) to each well. The final enzyme concentration should be determined empirically but is typically in the low nanomolar range. c. Gently mix the plate on a plate shaker for 30 seconds and incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation. d. Initiate the kinase reaction by adding 2 µL of the ATP/Substrate mixture (prepared in Kinase Reaction Buffer). The final ATP concentration should be close to its Km for the kinase (e.g., 10 µM for Aurora A). e. Mix the plate and incubate for 60 minutes at 30°C.

3. ADP Detection: a. After the kinase reaction, equilibrate the plate to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP. c. Mix the plate and incubate for 40 minutes at room temperature. d. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin to produce light. e. Mix the plate and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader (e.g., with an integration time of 0.5 to 1 second). b. Calculate Percent Inhibition:

  • % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))
  • Where RLU is the Relative Luminescence Unit. c. Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic model (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation and Interpretation

The primary output of the screen is the IC50 value for each compound. To assess selectivity, promising "hits" should be tested against at least one off-target kinase, preferably from a different family.

Table 1: Example IC50 Data for a Hypothetical Isothiazole-Derived Compound Series

Compound IDScaffoldAurora A IC50 (nM)Off-Target Kinase (SRC) IC50 (nM)Selectivity Index (SRC/Aurora A)
IZ-001 This compound251,50060
IZ-002 This compound1,200>10,000>8
IZ-003 This compound85,500688
Staurosporine (Control)1560.4
  • Interpretation: In this hypothetical dataset, compound IZ-003 emerges as the most promising lead. It exhibits potent, single-digit nanomolar inhibition of the target kinase, Aurora A. Crucially, it shows a high selectivity index of nearly 700-fold over the off-target SRC kinase, indicating a desirable specificity profile. Staurosporine, a known promiscuous inhibitor, shows potent activity against both kinases, highlighting its lack of selectivity.[16]

Assay Validation and Troubleshooting

A robust and reliable assay is paramount. The Z-factor (Z') is a statistical parameter used to quantify the quality of an HTS assay.[14]

  • Z' Calculation: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay that may require optimization.

    • Z' < 0: The assay is not suitable for screening.

Start Assay Performance Issue CheckZ Is Z' < 0.5? Start->CheckZ HighVar High CV% in Controls? CheckZ->HighVar Yes Proceed Proceed with Screen CheckZ->Proceed No LowSignal Low Signal-to-Background? HighVar->LowSignal No Pipetting Review Pipetting Technique Ensure Proper Mixing HighVar->Pipetting Yes Optimize Optimize Enzyme/ATP Conc. Increase Incubation Time LowSignal->Optimize Yes CompoundInterference False Positives/Negatives? LowSignal->CompoundInterference No Stop Re-develop Assay Pipetting->Stop Reagents Check Reagent Stability & Concentrations Optimize->Stop CounterScreen Perform Counter-Screen (e.g., ATP depletion assay without kinase) to check for compound interference with luciferase CompoundInterference->CounterScreen Yes CompoundInterference->Stop No CounterScreen->Stop

Figure 3: Decision Tree for Assay Troubleshooting

Conclusion

The combination of a privileged chemical scaffold, such as that provided by this compound, and a robust, high-throughput screening platform like the ADP-Glo™ assay, provides a powerful engine for the discovery of novel kinase inhibitors. This guide offers a comprehensive and validated protocol that enables researchers to efficiently screen compound libraries, identify potent and selective hits, and advance promising candidates in the drug discovery pipeline. The principles and methodologies described herein are broadly applicable to a wide range of kinase targets, forming a foundational component of any modern kinase-focused research program.

References

Application Notes and Protocols for the Synthesis of 3-Methylisothiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms, a structural motif that imparts unique physicochemical properties.[1][2] This scaffold is of significant interest in medicinal chemistry and materials science. Compounds incorporating the isothiazole nucleus exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticonvulsive, and even potential therapeutic applications in neurodegenerative diseases like Alzheimer's.[1] Furthermore, their utility extends to agrochemicals as herbicides and to industrial applications such as biocides and stabilizers in photography.[1]

Within this important class of compounds, 3-Methylisothiazol-5-amine serves as a critical building block. Its primary amino group at the 5-position provides a versatile handle for synthetic elaboration, enabling the construction of diverse libraries of derivatives for drug discovery and development.[3] This guide provides a detailed protocol for the synthesis of the core this compound molecule and subsequent derivatization strategies to generate novel chemical entities.

Part 1: Core Synthesis of this compound

The most established and reliable method for constructing the 5-amino-3-methylisothiazole core involves the oxidative cyclization of a β-iminothioamide precursor. This strategy relies on the formation of a key nitrogen-sulfur (N-S) bond to close the heterocyclic ring.

Reaction Principle

The synthesis proceeds via the intramolecular cyclization of β-iminothiobutyramide, where an oxidizing agent facilitates the removal of two hydrogen atoms, leading to the formation of the stable aromatic isothiazole ring. Various oxidizing agents can be employed, including chloramine, hydrogen peroxide, or potassium persulfate.[3] The following protocol details the use of an in situ generated chloramine solution, a method described in foundational patents.[3]

Overall Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Iminothiobutyramide β-Iminothiobutyramide Product This compound Iminothiobutyramide->Product Oxidative Cyclization Chloramine Oxidizing Agent (e.g., Chloramine)

Caption: Oxidative cyclization of β-iminothiobutyramide.

Detailed Experimental Protocol

This protocol is adapted from established procedures and should be performed by trained chemists with appropriate safety precautions.[3]

Materials and Reagents:

  • Sodium hydroxide (NaOH)

  • Chlorine gas (Cl₂) or Sodium hypochlorite solution

  • Aqueous ammonia (d=0.88)

  • β-Iminothiobutyramide

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dry hydrogen chloride (HCl) gas

  • Deionized water and ice

Protocol Steps:

  • Preparation of the Chloramine Oxidizing Agent:

    • In a jacketed reaction vessel, prepare an ice-cooled solution of sodium hydroxide (9.2 g) in water (44 cc) and ice (51 g).

    • Causality: The low temperature is critical to control the exothermic reaction and maintain the stability of the subsequently formed chloramine.

    • Carefully bubble chlorine gas into the solution with vigorous stirring until a weight increase of 7.15 g is achieved. Alternatively, a stoichiometric amount of sodium hypochlorite can be used.

    • In a separate vessel, prepare an ice-cooled solution of aqueous ammonia (10.6 cc, d=0.88) in water (147 cc) and ice (147 g).

    • Slowly add the sodium hypochlorite solution from the first step to the ammonia solution with continuous stirring, ensuring the temperature remains below 10°C. This forms the chloramine solution in situ.

  • Oxidative Cyclization:

    • To the freshly prepared chloramine solution, add powdered β-iminothiobutyramide (11.6 g) in portions.

    • Seal the vessel and shake the mixture vigorously for two hours at room temperature.

    • Allow the reaction mixture to stand overnight to ensure completion.

  • Work-up and Extraction:

    • Filter the reaction mixture to remove any solid byproducts.

    • Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 100 cc).

    • Trustworthiness: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Isolation as Hydrochloride Salt:

    • Cool the dried ether solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution. The product will precipitate as the hydrochloride salt, a yellow solid.

    • Expertise: Isolating the product as a salt is a standard technique for purifying amines. It improves stability, simplifies handling, and often yields a crystalline solid that is easier to filter and dry than the free base oil.

    • Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Liberation of the Free Base (Optional):

    • Dissolve the 5-amino-3-methylisothiazole hydrochloride salt in water.

    • Make the solution alkaline by the dropwise addition of 50% aqueous sodium hydroxide.

    • Extract the liberated free base into diethyl ether (3 x 50 cc).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-amino-3-methylisothiazole as an oil.[3]

Quantitative Data Summary
ParameterValue / ConditionRationale
Starting Material β-IminothiobutyramideProvides the C-C-C-N-S backbone for cyclization.
Oxidizing Agent Chloramine (in situ)Efficiently facilitates the N-S bond formation.
Temperature 0 - 10°C (Chloramine prep)Prevents degradation of the oxidizing agent.
Reaction Time 2 hours mixing + overnightEnsures the reaction proceeds to completion.
Solvent Water / Diethyl EtherAqueous medium for reaction, ether for extraction.
Purification Precipitation as HCl saltProvides a stable, solid product that is easily purified.
Typical Yield Moderate to GoodDependent on precise control of reaction conditions.

Experimental Workflow Diagram

Workflow A 1. Prepare Chloramine Solution (NaOH + Cl2 + NH3) Temp < 10°C B 2. Add β-Iminothiobutyramide A->B C 3. React (Shake 2h, stand overnight) B->C D 4. Filter Reaction Mixture C->D E 5. Extract Aqueous Phase with Ether D->E F 6. Dry Combined Ether Extracts (MgSO4) E->F G 7. Precipitate with HCl gas F->G H 8. Filter and Dry Product (Hydrochloride Salt) G->H

Caption: Step-by-step workflow for the synthesis.

Part 2: Synthesis of this compound Derivatives

The synthetic utility of this compound lies in the reactivity of its 5-amino group and the susceptibility of the C4 position to electrophilic substitution.

A. N-Acylation and N-Sulfonylation at the 5-Position

The primary amine is readily acylated or sulfonylated to form a wide range of amide and sulfonamide derivatives, many of which have been investigated for pharmacological activity.[4]

Protocol: General Procedure for N-Benzoylation

  • Dissolve 5-amino-3-methylisothiazole (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0°C.

  • Add benzoyl chloride (1.1 eq) dropwise with stirring. If not using pyridine as the solvent, add a base like triethylamine (1.2 eq) to act as an acid scavenger.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the N-benzoyl derivative.

B. Electrophilic Chlorination at the 4-Position

The isothiazole ring can undergo electrophilic substitution. The C4 position is activated by the adjacent amino group, making it susceptible to halogenation.

Protocol: Synthesis of 5-Amino-4-chloro-3-methylisothiazole [5]

Safety Note: Sulfuryl chloride (SO₂Cl₂) is highly corrosive and toxic. This procedure must be performed in a well-ventilated chemical fume hood.

  • Suspend 5-amino-3-methylisothiazole hydrochloride (1.0 eq) in dichloromethane in a jacketed reaction vessel.

  • Cool the stirred suspension to between 5°C and 15°C.

  • Add sulfuryl chloride (1.1 eq) dropwise over 1 hour, ensuring the internal temperature is maintained below 15°C.[5]

  • Observation: The solid starting material will dissolve as the reaction proceeds.

  • After the addition is complete, stir the mixture for an additional hour at the same temperature.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting solid can be purified by trituration with hexane or recrystallization to yield pure 5-amino-4-chloro-3-methylisothiazole.[5]

Derivatization Pathways

Derivatization Core This compound Amide N-Acyl Derivative Core->Amide RCOCl, Base Sulfonamide N-Sulfonyl Derivative Core->Sulfonamide RSO2Cl, Base Chloro 5-Amino-4-chloro Derivative Core->Chloro SO2Cl2

Caption: Key derivatization pathways from the core amine.

References

The Isothiazole Core: Harnessing 3-Methylisothiazol-5-amine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isothiazole Moiety

In the landscape of modern drug discovery, the strategic selection of core heterocyclic scaffolds is a critical determinant of success. Among these, the isothiazole ring system has emerged as a versatile and valuable motif, conferring favorable physicochemical and pharmacological properties upon derivative compounds.[1][2][3] This guide focuses on a particularly useful building block, 3-Methylisothiazol-5-amine , detailing its application and providing robust protocols for its utilization in medicinal chemistry programs. The isothiazole heterocycle can act as a bioisostere for other aromatic systems, offering a unique combination of stability, hydrogen bonding capabilities, and electronic properties that can be exploited to fine-tune a molecule's interaction with its biological target.

The inherent reactivity of the 5-amino group, coupled with the influence of the 3-methyl substituent, makes this compound a readily derivatizable starting material for the synthesis of diverse compound libraries.[4] Its incorporation into molecular frameworks has led to the development of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5][6] This document will serve as a comprehensive resource for researchers, providing both the theoretical underpinnings and practical methodologies for leveraging this powerful building block.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental characteristics of this compound is paramount for its effective application. The compound is typically available as a hydrochloride salt, a stable, powdered solid.[7][8][9][10]

PropertyValueSource
Molecular Formula C₄H₆N₂S · HCl[7][8]
Molecular Weight 150.63 g/mol [7][8][10]
Appearance Powder[7]
Melting Point >300 °C (lit.)[7]
CAS Number 52547-00-9[7][10]

The key to the synthetic utility of this compound lies in the nucleophilicity of the exocyclic amino group at the 5-position. This amine readily participates in a variety of classical amine reactions, including acylation, sulfonylation, and reductive amination, providing a straightforward handle for molecular elaboration. The isothiazole ring itself is a stable aromatic system, generally resistant to degradation under many synthetic conditions.

Core Synthetic Protocols: Building Complexity from a Simple Core

The true power of this compound is realized through its chemical transformations. Below are detailed protocols for common and impactful reactions used to build novel chemical entities.

Protocol 1: N-Acylation for Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, often crucial for establishing key interactions with biological targets. The 5-amino group of this compound is readily acylated.

Reaction Workflow: N-Acylation

N_Acylation_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product amine This compound (or its HCl salt) mixing Combine Reactants, Reagents, and Solvent amine->mixing acid Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) acid->mixing coupling Coupling Agent (e.g., HATU, EDCI) coupling->mixing base Base (e.g., DIPEA, Et3N) base->mixing solvent Solvent (e.g., DMF, DCM) solvent->mixing reaction Stir at Room Temp or Gentle Heat mixing->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product N-Acylated 3-Methylisothiazole Derivative purification->product N_Sulfonylation_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product amine This compound (or its HCl salt) mixing Dissolve Amine in Solvent with Base amine->mixing sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) addition Add Sulfonyl Chloride (often at 0 °C) sulfonyl_chloride->addition base Base (e.g., Pyridine, Et3N) base->mixing solvent Solvent (e.g., Pyridine, DCM) solvent->mixing mixing->addition reaction Stir and Warm to Room Temp addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product N-Sulfonylated 3-Methylisothiazole Derivative purification->product Kinase_Inhibitor_SAR start This compound Core Scaffold reaction1 N-Arylation or N-Acylation start:f1->reaction1 intermediate N-Substituted Isothiazole Hinge Binder reaction1->intermediate:f0 reaction2 Further Functionalization intermediate:f1->reaction2 final_product Kinase Inhibitor Candidate Occupies ATP Pocket Interacts with Hinge Region Modulates Solubility/PK reaction2->final_product:f0

References

high-throughput screening assays involving 3-Methylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening Assays Involving 3-Methylisothiazol-5-amine

Authored by: Gemini, Senior Application Scientist

Abstract

The isothiazole scaffold is a privileged heterocyclic motif that features prominently in a wide range of biologically active compounds, from fungicides to potent therapeutics targeting complex diseases.[1][2] this compound, a key isothiazole building block, serves as a versatile starting point for the synthesis of novel compound libraries aimed at drug discovery.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns to identify novel bioactive molecules derived from or related to this compound. We delve into the scientific rationale for target selection, detail robust assay development workflows, and provide step-by-step protocols for two widely applicable HTS methodologies: a fluorescence-based kinase inhibition assay and a luminescence-based protein-protein interaction assay.

Introduction: The Scientific Rationale for Screening Isothiazole Derivatives

Isothiazole derivatives have demonstrated significant potential in medicinal chemistry, with approved drugs and clinical candidates exhibiting activities as antipsychotics, antivirals, and antidiabetics.[2] The isothiazole ring can act as a bioisostere for other aromatic systems and engage in critical binding interactions with biological targets. The mechanism of action for some isothiazolones involves acting as an electrophilic agent that can covalently react with thiol groups on proteins, such as cysteine residues within an enzyme's active site.[4] This chemical reactivity provides a strong rationale for screening isothiazole-based libraries against enzyme classes known to be regulated by such residues, including kinases and proteases.

Furthermore, the structural diversity achievable from a starting point like this compound allows for the exploration of a vast chemical space. Through combinatorial chemistry, the amine group can be readily functionalized to generate libraries of amides, sulfonamides, and other derivatives.[5] This diversity is essential for discovering compounds that modulate biological targets through non-covalent mechanisms, such as disrupting protein-protein interactions (PPIs) or acting as agonists or antagonists for receptors and ion channels.[6] High-throughput screening (HTS) is the cornerstone technology that enables the rapid evaluation of these large compound libraries to identify "hits"—compounds that modulate the activity of a biological target in a desired manner.[7]

The High-Throughput Screening (HTS) Workflow: A Self-Validating System

A successful HTS campaign is not merely about speed; it is a systematic process designed to generate high-quality, reproducible data. The workflow is a self-validating system where each stage includes quality control checks to ensure reliability before proceeding to the next, more resource-intensive phase.[8]

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Execution & Follow-up Dev Assay Development (e.g., 96-well format) Mini Miniaturization (384- or 1536-well) Dev->Mini Adaptation DryRun Dry Run (Controls Only) Determine Z' Factor Pilot Pilot Screen (~2,000 Compounds) DryRun->Pilot Z' > 0.5 FullHTS Full-Scale HTS (Entire Library) Pilot->FullHTS Z > 0.5 Analysis Data Analysis (Hit Identification) FullHTS->Analysis Confirm Hit Confirmation & Dose-Response Analysis->Confirm SAR Structure-Activity Relationship (SAR) Confirm->SAR

Caption: The HTS workflow, from initial development to hit validation.

The critical validation step is the determination of the Z' (Z-prime) factor during a "dry run" using only positive and negative controls.[8] The Z' factor is a statistical measure of the separation between the high and low signals of the assay, indicating its quality and suitability for HTS.

Z' Factor Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

An assay with a Z' factor greater than 0.5 is considered robust and suitable for a full-scale screen.[8] This quantitative checkpoint ensures that resources are not wasted on screening with an unreliable assay.

Protocol 1: Fluorescence-Based Kinase Inhibition Assay

Kinases are a major class of drug targets, and their inhibitors are crucial in oncology and inflammatory diseases.[9] Given that precursors like 5-Amino-3-methyl-isothiazole have been used to synthesize kinase inhibitors, this is a highly relevant assay. This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common and robust method for HTS.[10]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A Europium (Eu)-labeled anti-phospho-antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor (e.g., allophycocyanin, APC) is the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and APC-acceptor into close proximity, resulting in a FRET signal. Inhibitors prevent phosphorylation, leading to a loss of the FRET signal.

Kinase_Pathway Receptor Growth Factor Receptor KinaseA Kinase A (e.g., RAF) Receptor->KinaseA KinaseB Kinase B (e.g., MEK) KinaseA->KinaseB Response Cellular Response (Proliferation) KinaseB->Response Inhibitor Isothiazole-based Inhibitor Inhibitor->KinaseB

Caption: A hypothetical kinase cascade targeted by an inhibitor.

Protocol Details
ParameterDescription
Plate Format 384-well, low-volume, black
Assay Volume 20 µL
Compound Conc. 10 µM final concentration
DMSO Tolerance < 1% final concentration[11]
Detection Method TR-FRET (e.g., HTRF®, LANCE®)[12]
Instrumentation Plate reader capable of time-resolved fluorescence detection
Step-by-Step Methodology
  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 100 nL of 2 mM test compounds (dissolved in 100% DMSO) to the appropriate wells of a 384-well assay plate. Also plate positive control (known inhibitor) and negative control (DMSO only) wells.

  • Kinase Reaction (10 µL):

    • Prepare a 2X Kinase/Substrate solution in kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The final concentrations of kinase and biotinylated peptide substrate must be optimized during assay development (typically in the low nM range).

    • Add 10 µL of the 2X Kinase/Substrate solution to each well.

  • ATP Addition (10 µL):

    • Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at or near the Km of the kinase for ATP to identify both competitive and non-competitive inhibitors.

    • To start the reaction, add 10 µL of the 2X ATP solution to each well.

    • Seal the plate and incubate at room temperature for 60-90 minutes (optimize incubation time during development).

  • Detection Reagent Addition (10 µL):

    • Prepare a 2X TR-FRET Detection Mix containing the Eu-labeled antibody and the streptavidin-acceptor in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths. Calculate the ratio of acceptor/donor signals.

Data Analysis

Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

A "hit" is typically defined as a compound that exhibits inhibition greater than three standard deviations from the mean of the negative controls (or >50% inhibition, depending on the screen's goal).

Protocol 2: Luminescence-Based Protein-Protein Interaction (PPI) Assay

Disrupting pathogenic PPIs is a promising therapeutic strategy.[13][14] Luminescence-based assays, such as Luminescence Resonance Energy Transfer (LRET), are highly sensitive, robust, and well-suited for HTS campaigns targeting PPIs.[15][16]

Principle: This protocol is based on an LRET assay where one protein partner is labeled with a long-lifetime Europium chelate (donor) and the other is labeled with a suitable acceptor fluorophore (e.g., IC5).[15] When the proteins interact, the donor and acceptor are brought into proximity, and excitation of the Europium donor results in energy transfer and emission from the acceptor. Small molecule inhibitors that disrupt the PPI will cause a loss of the LRET signal.[15][16] This homogeneous assay format is highly amenable to automation.[15]

Protocol Details
ParameterDescription
Plate Format 384-well, low-volume, white or black
Assay Volume 25 µL
Compound Conc. 10 µM final concentration
DMSO Tolerance < 1% final concentration
Detection Method Time-Resolved Luminescence (LRET)[15]
Instrumentation Plate reader with time-resolved luminescence capability
Step-by-Step Methodology
  • Compound Plating: Dispense 125 nL of 2 mM test compounds in 100% DMSO into the assay plate wells. Include positive control (e.g., unlabeled peptide that competes with a labeled protein) and negative control (DMSO) wells.

  • Protein Addition:

    • Prepare a solution containing both the Eu-labeled protein (Protein A-Eu) and the acceptor-labeled protein (Protein B-IC5) in an appropriate assay buffer (e.g., PBS with 0.01% BSA). Optimal protein concentrations must be determined during assay development to achieve a good signal-to-background ratio.[15]

    • Add 25 µL of the protein mixture to each well.

  • Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 2 hours) to allow the protein interaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Read the plate using a multiplate reader configured for LRET.

    • Excite the Europium donor (e.g., at 320 nm).

    • After a time delay (e.g., 50 µs) to allow for the decay of background fluorescence, measure the emission from the IC5 acceptor.[15]

Data Analysis

The primary data is the intensity of the acceptor emission, which is proportional to the extent of the PPI. Calculate percent disruption: % Disruption = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

Hits are identified based on a statistically significant decrease in the LRET signal. It is crucial to perform counter-screens to eliminate false positives, such as compounds that quench the luminescence signal or interfere with the detection system.[15]

Conclusion

This compound represents a valuable starting scaffold for generating diverse chemical libraries for drug discovery. By leveraging robust and validated HTS methodologies, such as the TR-FRET kinase and LRET PPI assays detailed here, researchers can efficiently screen these libraries to identify novel hit compounds. The key to a successful campaign lies in a rigorous approach to assay development, with a focus on creating a self-validating system that ensures data quality and minimizes false positives. The protocols and workflows provided in this guide offer a solid foundation for initiating such screening efforts, ultimately accelerating the path from a chemical building block to a potential therapeutic lead.

References

Elucidating the Mechanism of Action of 3-Methylisothiazol-5-amine: An Integrated Experimental Framework

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isothiazole nucleus is a critical scaffold in a variety of biologically active compounds, from potent biocides to targeted therapeutics.[1][2] While the mechanism of common isothiazolinone biocides like Methylisothiazolinone (MIT) is well-characterized—involving electrophilic attack on protein thiols—the biological action of substituted isothiazole amines is less understood.[3][4][5] 3-Methylisothiazol-5-amine, featuring an amine group at the 5-position instead of the reactive carbonyl of isothiazolinones, likely possesses a distinct mechanism of action. Its use as a synthetic precursor for targeted agents such as kinase and matrix metalloproteinase (MMP) inhibitors suggests a potential for specific protein interactions.[6] Conversely, research on other complex molecules containing a 3-methylisothiazole moiety has revealed a capacity for metabolic bioactivation by Cytochrome P450 (CYP) enzymes, leading to reactive intermediates that form covalent adducts with proteins and glutathione (GSH).[7]

This guide presents a comprehensive, multi-pronged experimental strategy to systematically investigate the mechanism of action of this compound. We will explore two primary, non-mutually exclusive hypotheses: (1) Direct Target Engagement , where the compound acts as a specific ligand for a protein or class of proteins, and (2) Metabolic Bioactivation , where the compound is converted into a reactive species that covalently modifies cellular macromolecules.

Section 1: Foundational Analysis: Compound Integrity and Purity

Rationale: The validity of any mechanistic study rests on the precise identity and purity of the test compound. Contaminants or degradation products can produce confounding biological effects. Therefore, rigorous analytical characterization is the mandatory first step.

Protocol 1.1: Physicochemical Characterization

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, 5% B to 95% B over 20 minutes.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Analysis: Integrate the peak area. Purity should be >95% for use in biological assays.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight of the compound.

    • System: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Method: Use the same chromatographic conditions as HPLC.

    • Analysis: Verify the presence of the expected parent ion mass corresponding to this compound (C₄H₆N₂S, MW: 114.17).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Analysis: Confirm that the observed chemical shifts and coupling constants match the expected structure of this compound.

Section 2: Cellular Phenotyping: Assessing Biological Activity

Rationale: Before dissecting a specific mechanism, it is essential to establish whether the compound elicits a biological response in a cellular context and to determine the effective concentration range. A broad cell panel can reveal potential selectivity.

Protocol 2.1: Cell Viability and Cytotoxicity Assays

  • Cell Panel Selection: Choose a diverse panel of human cell lines, including:

    • Cancer cell lines from different tissues (e.g., MCF-7 breast, A549 lung, HCT116 colon).

    • A non-cancerous cell line (e.g., HEK293 embryonic kidney, IMR-90 fibroblasts) to assess general cytotoxicity.

  • Assay Procedure (MTT or equivalent):

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 1 mM). Include a vehicle control (e.g., DMSO).

    • Replace the medium with the compound-containing medium and incubate for 48 or 72 hours.

    • Add MTT reagent (or another viability reagent like CellTiter-Glo®) and incubate according to the manufacturer's instructions.

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using non-linear regression.

Parameter Description Example Data Point
IC₅₀ Concentration of compound causing 50% inhibition of cell viability.15.2 µM (MCF-7 cells)
GI₅₀ Concentration of compound causing 50% inhibition of cell growth.10.8 µM (A549 cells)
Selectivity Index Ratio of IC₅₀ in normal cells to IC₅₀ in cancer cells.5.3 (HEK293 vs. HCT116)
Table 1: Key parameters derived from cell viability assays.

Section 3: Hypothesis 1: Investigating Direct Target Engagement

Rationale: The compound's structural similarity to known enzyme inhibitors suggests it may function by binding directly to specific protein targets, thereby modulating their activity. The following workflow outlines a strategy to identify and validate these targets.

G cluster_discovery Target Discovery cluster_validation Target Validation lysate Cell Lysate Proteome pulldown Affinity Pulldown (Compound-Immobilized Beads) lysate->pulldown ms LC-MS/MS Proteomics pulldown->ms hits Candidate Protein Hits ms->hits biochem In Vitro Enzymatic Assays (e.g., KinaseGlo®) hits->biochem cetsa Cellular Thermal Shift Assay (CETSA) biochem->cetsa phenotype Cellular Phenotype Rescue cetsa->phenotype

Figure 1: Workflow for Direct Target Identification and Validation.

Protocol 3.1: Unbiased Target Identification via Affinity Chromatography

  • Compound Immobilization: Covalently link this compound to activated chromatography beads (e.g., NHS-activated sepharose) via its primary amine group. Include control beads with no compound attached.

  • Protein Pulldown:

    • Prepare native protein lysates from a responsive cell line.

    • Incubate the lysate with the compound-immobilized beads and control beads for 2-4 hours at 4°C.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify proteins that are significantly enriched on the compound beads compared to the control beads using a label-free quantification method.

Protocol 3.2: In Vitro Target Validation

  • Objective: To confirm that the compound directly modulates the activity of a candidate protein identified in the pulldown.

  • Example (Kinase Target):

    • Obtain the recombinant purified kinase.

    • Use an activity assay such as ADP-Glo™, which measures ADP production as a proxy for kinase activity.

    • Perform the assay across a range of this compound concentrations to determine an IC₅₀ or Kᵢ value for inhibition.

    • Controls: Include a known inhibitor for the kinase as a positive control and a no-enzyme reaction as a negative control.

Protocol 3.3: Cellular Target Engagement Confirmation (CETSA)

  • Objective: To verify that the compound binds to its target inside intact cells.

  • Procedure:

    • Treat intact cells with either the vehicle or a saturating concentration of this compound.

    • Harvest the cells, lyse them, and divide the lysate into several aliquots.

    • Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).

    • Centrifuge to pellet the precipitated proteins and collect the soluble fraction.

    • Analyze the amount of soluble target protein remaining at each temperature by Western Blot or another quantitative protein detection method.

  • Analysis: Ligand binding stabilizes a protein against thermal denaturation. A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Section 4: Hypothesis 2: Investigating Metabolic Bioactivation

Rationale: The isothiazole ring, particularly the sulfur atom, can be a substrate for oxidative metabolism by CYP enzymes.[7] This can generate chemically reactive intermediates that are detoxified by GSH or form covalent adducts with cellular proteins, leading to toxicity. This pathway is a well-established mechanism for drug-induced toxicity.

G cluster_outcomes Cellular Consequences parent This compound cyp CYP450 Enzymes (e.g., CYP3A4, 1A2) parent->cyp Oxidation intermediate Reactive Intermediate (e.g., S-Oxide) cyp->intermediate protein_adduct Covalent Adducts (Protein Dysfunction, Toxicity) intermediate->protein_adduct Nucleophilic Attack (e.g., by Cys, Lys) gsh_adduct GSH Conjugate (Detoxification & Excretion) intermediate->gsh_adduct Trapping by GSH

Figure 2: Proposed Metabolic Bioactivation Pathway.

Protocol 4.1: In Vitro Reactive Metabolite Assessment

  • System: Pooled human liver microsomes (HLM) supplemented with an NADPH-regenerating system.

  • Covalent Binding Assay:

    • Synthesize radiolabeled ([³H] or [¹⁴C]) this compound.

    • Incubate the radiolabeled compound (e.g., 10 µM) with HLM (1 mg/mL protein) and the NADPH system for 1 hour at 37°C.

    • Controls: Perform incubations without the NADPH system to measure non-enzymatic binding.

    • Precipitate the microsomal proteins with a cold organic solvent (e.g., acetonitrile).

    • Wash the protein pellet repeatedly to remove any unbound compound.

    • Quantify the radioactivity in the final protein pellet using liquid scintillation counting. Express results as pmol-equivalents bound/mg protein.

  • Glutathione (GSH) Trapping Assay:

    • Incubate the (non-radiolabeled) compound with HLM and NADPH as above, but supplement the reaction with a high concentration of GSH (e.g., 5 mM).

    • After incubation, stop the reaction and analyze the supernatant by LC-MS/MS.

    • Search for the predicted mass of the GSH conjugate (Mass of Parent Compound + 305.07 Da). Fragment ion analysis (MS/MS) can confirm the structure of the adduct.[7]

Protocol 4.2: Identification of Responsible CYP Isoforms

  • Objective: To determine which specific CYP enzymes mediate the bioactivation.

  • Method 1 (Recombinant CYPs): Repeat the GSH trapping assay using a panel of individual, recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 1A2, 2C9) instead of HLM. The formation of the GSH adduct will identify the responsible enzymes.

  • Method 2 (Chemical Inhibition): Perform the GSH trapping assay in HLM in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). Inhibition of adduct formation will implicate the corresponding enzyme.

CYP Isoform Selective Inhibitor Expected Result if Involved
CYP3A4 Ketoconazole>70% reduction in GSH adduct formation
CYP2D6 QuinidineSignificant reduction in GSH adduct formation
CYP1A2 FurafyllineSignificant reduction in GSH adduct formation
Table 2: Example experimental design for identifying CYP isoforms.

Section 5: Synthesis and Mechanistic Conclusion

The power of this framework lies in integrating the findings from each experimental arm.

  • Scenario A: Potent Target Engagement, Low Bioactivation. If the compound shows a low IC₅₀ in cellular assays, a clear target is validated via pulldown and CETSA, and covalent binding/GSH trapping is minimal, the mechanism is likely on-target pharmacology . Further studies should focus on the signaling pathway of the identified target.

  • Scenario B: Weak Target Engagement, High Bioactivation. If the compound has modest or non-selective cytotoxicity, no clear targets are identified, but covalent binding and GSH adduct formation are high, the mechanism is likely metabolism-dependent toxicity . The cellular effects are likely driven by widespread protein dysfunction and oxidative stress.

  • Scenario C: A Hybrid Mechanism. It is possible that both pathways are relevant. The compound may have a primary target, but also undergo bioactivation, contributing to its overall efficacy and potential toxicity profile.

By systematically applying these protocols, researchers can move from initial phenotypic observations to a robust, evidence-based model of how this compound exerts its biological effects, providing critical insights for drug development and safety assessment.

References

Application Notes and Protocols: 3-Methylisothiazol-5-amine in the Synthesis of N-Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methylisothiazol-5-amine

This compound[1] is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure is deceptively simple, yet it houses a unique combination of reactive sites that render it a powerful and versatile building block for the synthesis of more complex N-heterocyclic systems. The isothiazole core itself is a key pharmacophore found in a range of biologically active molecules.[2]

The synthetic utility of this compound stems from two primary features:

  • A Nucleophilic Exocyclic Amine: The 5-amino group readily participates in a wide array of classic amine-based transformations, including acylation, sulfonylation, and reactions with isocyanates to form ureas.[3]

  • An Ename-like System: The arrangement of the double bond and the amino group creates an electron-rich system. This allows the amine to act as part of a binucleophile in condensation and cyclization reactions, particularly with 1,3-dielectrophiles, to construct fused heterocyclic rings.

This guide provides an in-depth exploration of key synthetic transformations starting from this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.

Section 1: Synthesis of Fused Heterocycles: Isothiazolo[5,4-b]pyridines

The construction of fused pyridine rings onto the isothiazole core is one of the most powerful applications of this compound. The resulting isothiazolo[5,4-b]pyridine scaffold is a key structure in the development of kinase inhibitors and other therapeutic agents.[4][5] The most common and effective method to achieve this is a variation of the Gould-Jacobs reaction, which involves a two-step sequence: initial condensation with a malonate derivative followed by thermal cyclization.

Causality and Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack of the 5-amino group onto the electrophilic carbon of diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol to form a stable vinylogous amide intermediate. The choice of a high-boiling, inert solvent like diphenyl ether is critical for the second step. It provides the necessary thermal energy (typically >250 °C) to drive the intramolecular cyclization, where the isothiazole ring attacks one of the ester groups, followed by elimination of a second molecule of ethanol to yield the aromatic pyridone ring system.[6]

G start This compound + Diethyl Ethoxymethylenemalonate (EMME) step1 Step 1: Condensation (110°C, 30 min) -EtOH start->step1 intermediate Intermediate: Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate step1->intermediate step2 Step 2: Thermal Cyclization (Diphenyl Ether, Reflux, 10 min) -EtOH intermediate->step2 product Product: Ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate step2->product reagents Reagents & Solvents: Diphenyl Ether reagents->step2

Caption: Workflow for Isothiazolo[5,4-b]pyridine Synthesis.

Protocol 1: Two-Step Synthesis of Ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate[6]

This protocol is a reliable method for producing the core fused-ring system, which can be further functionalized.

Step 1: Synthesis of Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine this compound (0.57 g, 5 mmol) and diethyl ethoxymethylenemalonate (EMME) (1.19 g, 5.5 mmol).

  • Reaction: Heat the mixture under a nitrogen atmosphere at 110 °C for 30 minutes. The mixture will become a homogenous melt.

  • Work-up: Allow the reaction mixture to cool to room temperature. Upon cooling, the product will begin to solidify.

  • Purification: Triturate the resulting solid with diethyl ether. Collect the pale yellow solid by vacuum filtration and wash with cold petroleum ether. The product, furnished as white needles upon recrystallization from ether-petroleum ether, is typically of high purity (Yield: ~74%).

Step 2: Synthesis of Ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate

  • Reagents & Setup: In a flask suitable for high-temperature reactions (e.g., a three-neck flask with a reflux condenser), place the intermediate from Step 1 (0.57 g, 2 mmol) and diphenyl ether (8.5 g).

  • Reaction: Heat the mixture to reflux (approx. 259 °C) and maintain reflux for 10 minutes. Monitor the reaction by TLC.

  • Work-up: After completion, immediately and carefully cool the reaction vessel to room temperature. Dilute the cooled mixture with n-hexane to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry. The product can be further purified by recrystallization if necessary.

Section 2: Derivatization of the 5-Amino Group

Direct functionalization of the exocyclic amino group is a straightforward strategy to generate libraries of compounds for biological screening. The nucleophilicity of the amine allows for facile reaction with various electrophiles.

Protocol 2: General Procedure for N-Acylation (Amide Synthesis)

This protocol can be adapted for various acyl chlorides and sulfonyl chlorides to produce a wide range of amides and sulfonamides. Such derivatives have shown promise as antibacterial agents.[3]

  • Reagents & Setup: Dissolve this compound (1.14 g, 10 mmol) in a suitable anhydrous solvent (e.g., dry benzene, dichloromethane, or THF, 30 mL) in a round-bottom flask under a nitrogen atmosphere. Add a non-nucleophilic base, such as pyridine (1.2 eq, 12 mmol) or triethylamine. Cool the mixture to 0 °C in an ice bath.

  • Addition of Electrophile: Add the desired acyl chloride or sulfonyl chloride (e.g., p-aminobenzenesulfonyl chloride) (1.1 eq, 11 mmol) dropwise as a solution in the same solvent. The addition should be slow to control any exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. The progress can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid and unreacted starting material.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: General Procedure for Urea/Thiourea Synthesis

Reaction with isocyanates or isothiocyanates provides a rapid route to urea and thiourea derivatives, which are common motifs in pharmacologically active compounds.

  • Reagents & Setup: Dissolve this compound (1.14 g, 10 mmol) in anhydrous toluene or THF (25 mL) in a round-bottom flask.

  • Addition of Electrophile: Add the desired isocyanate or isothiocyanate (1.0 eq, 10 mmol) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours until TLC analysis indicates the consumption of the starting amine.

  • Work-up & Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

G start This compound reagent1 R-COCl / Base (Acyl Chloride) start->reagent1 reagent2 R-SO₂Cl / Base (Sulfonyl Chloride) start->reagent2 reagent3 R-N=C=O (Isocyanate) start->reagent3 product1 N-Acyl Derivative (Amide) reagent1->product1 product2 N-Sulfonyl Derivative (Sulfonamide) reagent2->product2 product3 N-Substituted Urea reagent3->product3

Caption: Derivatization Pathways for the 5-Amino Group.

Section 3: Application in Multi-Component Reactions (MCRs)

Multi-component reactions are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[7] Aminoazoles like this compound are excellent substrates for MCRs, allowing for the rapid generation of molecular diversity from simple precursors. A common MCR is the Biginelli-type reaction to form fused dihydropyrimidines.

Causality and Mechanistic Insight

In this reaction, the aldehyde first condenses with the 1,3-dicarbonyl compound (e.g., acetylacetone) to form a reactive Knoevenagel adduct. Simultaneously, the this compound can form an imine with the aldehyde. The key step involves a Michael addition of the enamine-like isothiazole to the Knoevenagel adduct, followed by intramolecular cyclization and dehydration to yield the final fused pyrimidine ring. This one-pot process is highly atom-economical and ideal for library synthesis.[8]

Protocol 4: Proposed MCR for Isothiazolo[1,5-a]pyrimidine Synthesis

This protocol is adapted from similar reactions with other aminoazoles and represents a high-efficiency route to complex scaffolds.[7]

  • Reagents & Setup: In a round-bottom flask, combine this compound (1.14 g, 10 mmol), an aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.00 g, 10 mmol) in a green solvent such as water or ethanol (20 mL).

  • Catalysis (Optional): While the reaction can proceed thermally, a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) or a Lewis acid can accelerate the process.

  • Reaction: Reflux the mixture for 4-8 hours. Alternatively, for rate enhancement, microwave irradiation (e.g., 100 °C for 20-40 minutes) can be employed. The product often precipitates from the reaction mixture upon cooling.

  • Work-up & Purification: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration, wash with cold solvent (water or ethanol), and air-dry. The product is often pure enough for subsequent use, but can be recrystallized from a suitable solvent if needed.

G amine This compound pot One-Pot Reaction (Solvent, Heat/MW) amine->pot aldehyde Aldehyde (R-CHO) aldehyde->pot dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) dicarbonyl->pot product Fused Pyrimidine System (Isothiazolo[1,5-a]pyrimidine) pot->product

References

Application Note: A Guide to Developing Cell-Based Assays Using 3-Methylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2] 3-Methylisothiazol-5-amine, a key isothiazole derivative, serves as a versatile synthon for the synthesis of targeted inhibitors, including those for Aurora kinases and Matrix Metalloproteinase-12 (MMP-12).[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage this compound and its derivatives in the development of a robust cell-based assay cascade. We present a strategic workflow, from initial cytotoxicity profiling to advanced, mechanism-of-action and phenotypic assays, complete with detailed protocols and data interpretation guidelines.

Introduction: The Isothiazole Scaffold in Drug Discovery

Heterocyclic compounds are foundational to modern drug discovery, and isothiazoles represent a particularly significant class of five-membered aromatic heterocycles containing nitrogen and sulfur atoms.[2] Their unique electronic properties have led to their incorporation into a wide array of therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs.[1] The versatility of the isothiazole ring allows for extensive chemical modification, making it an ideal starting point for generating compound libraries for screening.[3][4]

This guide focuses on this compound, a readily available building block, to illustrate a systematic approach to cell-based assay development. The goal is to progress from broad, toxicity-focused assessments to highly specific, hypothesis-driven assays that can elucidate a compound's mechanism of action (MOA) and its phenotypic consequences at the cellular level.

Compound Profile: this compound Hydrochloride

Before initiating any cell-based assay, a thorough understanding of the test compound's properties and proper handling procedures is essential.

Chemical and Physical Properties
PropertyValueSource(s)
Synonyms 5-Amino-3-methylisothiazole hydrochloride[5]
CAS Number 52547-00-9
Molecular Formula C₄H₆N₂S · HCl
Molecular Weight 150.63 g/mol
Appearance Powder
Purity Typically ≥95%[5]
Stock Solution Preparation and Handling
  • Solvent Selection: this compound hydrochloride is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in cell culture-grade DMSO.

  • Storage: Aliquot the primary stock into single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Stability Consideration: It is crucial to acknowledge that some heterocyclic compounds, like 2-aminothiazoles, can exhibit instability or undergo dimerization when stored in DMSO for extended periods.[6] It is best practice to use freshly prepared dilutions for experiments and to periodically verify the integrity of aged stock solutions via analytical methods if inconsistent results are observed.

  • Working Dilutions: Prepare fresh working dilutions from the primary stock in a suitable cell culture medium immediately before treating cells. Ensure the final DMSO concentration in the culture well is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤0.5%).

Foundational Assays: Establishing a Therapeutic Window via Cytotoxicity Profiling

The first critical step in evaluating any new compound is to determine its effect on cell viability. This establishes the concentration range over which the compound can be studied for specific biological effects without inducing overt, non-specific cytotoxicity. This process defines the "therapeutic window" for in vitro experiments.

General Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Cytotoxicity Profiling prep Prepare Serial Dilutions of Compound treat Treat Cells for 24-72 hours prep->treat seed Seed Cells in 96-well Plates seed->treat assay Perform Viability Assays (MTT & LDH) treat->assay analyze Calculate IC50 Values & Determine Concentration Range assay->analyze

Caption: Workflow for initial compound cytotoxicity screening.

Protocol 1: Assessing Metabolic Activity with the MTT Assay

The MTT assay is a colorimetric method that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells, providing an indirect measure of cell viability.[7]

Methodology:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 2X concentration series of this compound (or its derivative) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Assessing Membrane Integrity with the LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[8]

Methodology:

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mix to the supernatant samples.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Use a positive control (cells lysed with a detergent) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum control.

Mechanism-Based Assays: Uncovering the Molecular Target

Given that derivatives of this compound are known to target kinases like Aurora kinase, a logical next step is to develop an assay that reports on the activity of a relevant signaling pathway.[3] Reporter gene assays are powerful tools for this purpose, linking the activity of a specific transcription factor to the expression of a quantifiable protein like luciferase.[9][10]

Hypothetical Signaling Pathway for Assay Development

Let's hypothesize our derivative inhibits Aurora Kinase B. This kinase is critical for mitosis and its inhibition can affect downstream signaling pathways that control the expression of cell cycle-related genes. A reporter assay can be designed to monitor a transcription factor regulated by this pathway.

G cluster_pathway Hypothetical Aurora Kinase B Pathway Compound This compound Derivative AuroraB Aurora Kinase B Compound->AuroraB Inhibits Substrate Kinase Substrate (e.g., Histone H3) AuroraB->Substrate Phosphorylates TF Transcription Factor (e.g., FOXM1) Substrate->TF Activates Reporter Reporter Gene Expression (Luciferase) TF->Reporter Drives

Caption: A hypothetical pathway for a reporter gene assay.

Protocol 3: Luciferase Reporter Gene Assay

This protocol outlines the steps to measure the effect of a compound on a specific signaling pathway using a luciferase reporter system.[11]

Methodology:

  • Cell Line: Use a stable cell line expressing the luciferase gene under the control of a promoter responsive to the transcription factor of interest. Alternatively, transiently transfect cells with the appropriate reporter plasmid 24-48 hours before the experiment.[11][12]

  • Plating and Treatment: Seed the reporter cells in a white, opaque 96-well plate. After 24 hours, treat the cells with a range of non-cytotoxic concentrations of the test compound, determined from the foundational assays.

  • Stimulation: If the pathway requires stimulation to be active, add the appropriate agonist at a predetermined optimal time and concentration.

  • Incubation: Incubate for an optimized duration (typically 6-24 hours) to allow for reporter gene expression.

  • Cell Lysis: Remove the medium and add a passive lysis buffer to each well. Incubate for 15 minutes with gentle shaking to ensure complete cell lysis.

  • Luciferase Reaction: Add the luciferase substrate to each well according to the kit manufacturer's protocol.

  • Data Acquisition: Immediately measure the luminescence using a plate luminometer.

  • Analysis: Normalize the luminescence signal to a vehicle control. A decrease in signal in the presence of the compound would suggest inhibition of the targeted pathway. Using a dual-luciferase system, where a second reporter (e.g., Renilla) is constitutively expressed, is highly recommended to normalize for transfection efficiency and cell number.[13]

Advanced Application: High-Content Screening for Phenotypic Profiling

High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to extract quantitative, multi-parameter data from individual cells.[14][15] This technique allows for the simultaneous measurement of a compound's effects on cell morphology, protein localization, and cell cycle status, providing a rich phenotypic fingerprint of its activity.[16]

Workflow for a High-Content Screening Assay

G cluster_1 HCS Experimental Workflow cluster_2 Data Acquisition & Analysis plate Plate Cells in Imaging-compatible Plates treat Treat with Compound (Dose-response) plate->treat stain Fix, Permeabilize & Stain with Fluorescent Probes treat->stain image Automated Microscopy Image Acquisition stain->image segment Image Segmentation (Nuclei, Cytoplasm) image->segment extract Feature Extraction (Intensity, Morphology, Texture) segment->extract analyze Data Analysis & Phenotypic Profiling extract->analyze

Caption: A streamlined workflow for a High-Content Screening experiment.

Protocol 4: Multiparameter Cell Cycle Analysis via HCS

Since Aurora kinases are master regulators of mitosis, an HCS assay focused on the cell cycle is a highly relevant application.

Methodology:

  • Plating: Seed cells in black-walled, clear-bottom 96- or 384-well imaging plates.

  • Treatment: Treat cells with the compound for a duration relevant to the cell cycle (e.g., 18-24 hours). Include positive controls (e.g., known cell cycle inhibitors like paclitaxel or nocodazole) and vehicle controls.

  • Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.2% Triton X-100 in PBS.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against a mitotic marker (e.g., anti-phospho-Histone H3 (Ser10)).

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain all nuclei with a DNA dye like Hoechst 33342.

  • Imaging: Acquire images using an automated HCS microscope, capturing both the Hoechst (DNA) and the mitotic marker channels.

  • Image Analysis: Use HCS analysis software to:

    • Identify individual nuclei based on the Hoechst stain.

    • Measure the total DNA content per nucleus to determine the cell cycle phase (G1, S, G2/M).

    • Measure the intensity of the phospho-Histone H3 stain within each nucleus to specifically identify mitotic cells.

  • Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle. An inhibitor of Aurora Kinase B would be expected to cause an accumulation of cells in the G2/M phase, often with a corresponding increase in the mitotic index (phospho-H3 positive cells).

Potential HCS Readouts
ParameterMeasurementPotential Interpretation
Cell Count Number of nuclei per imageGeneral cytotoxicity or anti-proliferative effect
DNA Content Integrated nuclear Hoechst intensityPercentage of cells in G1, S, and G2/M phases
Mitotic Index Percentage of phospho-Histone H3 positive cellsArrest in mitosis
Nuclear Area/Morphology Size and shape of the nucleusDNA damage, apoptosis, or polyploidy

Conclusion

This compound is more than just a chemical reagent; it is a gateway to developing sophisticated biological tools and potential therapeutic leads. By following a structured, multi-tiered approach—beginning with broad cytotoxicity screening, progressing to specific mechanism-of-action studies with reporter assays, and culminating in detailed phenotypic analysis via high-content screening—researchers can efficiently and robustly characterize the biological activity of novel compounds derived from this versatile scaffold. This systematic process ensures that experimental choices are driven by data, leading to a deeper and more reliable understanding of a compound's cellular effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Methylisothiazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthesis protocols and troubleshoot common issues to improve yield and purity. My goal is to move beyond simple step-by-step instructions and provide a deeper understanding of the causality behind key experimental choices, drawing from established literature and field-proven insights.

This compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical synthesis. While its synthesis is well-documented, achieving high, reproducible yields can be challenging. This document is structured as a series of questions and answers to directly address the practical problems you may encounter at the bench.

Section 1: Synthesis Pathway and Mechanism

The most common and direct route to this compound involves the oxidative cyclization of a β-iminothioamide precursor. Specifically, β-iminothiobutyramide undergoes an intramolecular ring-closure in the presence of a suitable oxidizing agent to form the isothiazole ring.

The reaction proceeds via the formation of a sulfur-nitrogen bond, which is the key step in constructing the heterocyclic core. The choice of oxidizing agent and strict control over reaction conditions are paramount to favoring this pathway and minimizing the formation of byproducts.[1]

reaction_pathway cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start_mat β-Iminothiobutyramide reaction Oxidative Cyclization (Low Temperature) start_mat->reaction 1. Add to Oxidizer oxidizer Oxidizing Agent (e.g., Chloramine, H₂O₂) oxidizer->reaction base Base for Work-up (e.g., NaOH) workup Basification & Extraction base->workup reaction->workup 2. Quench & Neutralize product This compound workup->product 3. Isolate

Caption: General workflow for the synthesis of this compound.

Section 2: Reference Experimental Protocol

This protocol is a synthesized example based on methodologies reported in the literature, designed to provide a reliable baseline for your experiments.[1]

Objective: To synthesize this compound via the oxidative cyclization of β-iminothiobutyramide.

Materials:

  • β-Iminothiobutyramide

  • Sodium Hydroxide (NaOH)

  • Ammonia solution (aqueous, d=0.88)

  • Chlorine gas

  • Ice

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (dry, gaseous)

Step-by-Step Methodology:

  • Preparation of Chloramine Solution (Oxidizing Agent):

    • In a flask equipped for cooling and stirring, prepare a solution of sodium hydroxide (9.2 g) in water (44 cc) and ice (51 g).

    • Cool the solution in an ice-salt bath. Bubble chlorine gas through the solution until the total weight has increased by 7.15 g.

    • Stir this solution into a separate, ice-cooled solution of aqueous ammonia (10.6 cc) in water (147 cc) and ice (147 g). This forms the in situ chloramine solution.

    • Causality Note: This preparation generates the oxidizing agent fresh for the reaction. Using a pre-prepared or commercial solution may lead to lower reactivity and yield due to decomposition. The low temperature is critical to maintain the stability of the chloramine.

  • Oxidative Cyclization:

    • To the freshly prepared, ice-cooled chloramine solution, add powdered β-iminothiobutyramide (11.6 g) in portions with vigorous stirring.

    • Continue to stir the mixture for two hours while maintaining cooling, then allow it to stand overnight at room temperature.

    • Causality Note: The slow, portion-wise addition of the thioamide to the oxidizing agent is crucial. This prevents localized overheating from the exothermic reaction, which can lead to decomposition and the formation of tarry byproducts.

  • Product Extraction (Free Base):

    • Filter the reaction mixture.

    • Extract the clear filtrate with diethyl ether (e.g., 7 x 50 cc).

    • Causality Note: The product is an amine, which can have significant water solubility, especially at a neutral or acidic pH. Multiple extractions are necessary to ensure efficient recovery from the aqueous phase.

  • Isolation and Purification (as Hydrochloride Salt):

    • Combine the ether extracts and dry them over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Bubble dry hydrogen chloride gas through the dried ether solution. The hydrochloride salt of the product will precipitate as a solid.

    • Collect the solid by filtration and wash with a small amount of cold, dry ether.

    • Causality Note: Converting the amine product, which may be an oil, into its hydrochloride salt is a classic and highly effective purification technique.[1] The salt is typically a stable, crystalline solid that is much less soluble in non-polar solvents like ether, allowing for easy isolation and removal of non-basic impurities. The free base can be regenerated by dissolving the salt in water and basifying with NaOH.[1]

Section 3: Troubleshooting Guide

Question 1: My final yield is consistently below 30%. What are the most common factors I should investigate?

Answer: Consistently low yield is the most frequent issue and can usually be traced back to one of four key areas:

  • Temperature Control: The oxidative cyclization is highly exothermic. If the temperature rises uncontrollably during the addition of the β-iminothiobutyramide, side reactions and decomposition of both the starting material and product will occur.

    • Solution: Ensure your cooling bath is robust (e.g., ice-salt or a cryocooler). Add the thioamide very slowly, in small portions, and monitor the internal temperature of the reaction flask. A patent for a related synthesis specifies maintaining the temperature below -40°C during a key addition, highlighting the importance of rigorous temperature management.[1]

  • Purity of Starting Material: The starting β-iminothiobutyramide must be pure. Amide or nitrile impurities can lead to unwanted side products.

    • Solution: Verify the purity of your starting material using NMR or melting point analysis. If necessary, recrystallize it before use.

  • Inefficient Extraction: this compound has some water solubility. A simple work-up with one or two extractions will leave a significant amount of product in the aqueous phase.

    • Solution: After basifying the reaction mixture, perform at least 5-7 extractions with a suitable organic solvent like diethyl ether or dichloromethane.[1] To check if the extraction is complete, you can spot a sample of the final aqueous layer on a TLC plate against a standard of the product.

  • Oxidizing Agent Potency: The chloramine solution is prepared in situ because it is unstable. If there is a significant delay between its preparation and use, its effective concentration will decrease, leading to incomplete conversion.

    • Solution: Use the chloramine solution immediately after its preparation. Do not store it.

Question 2: The reaction mixture becomes a dark, tarry mess, making work-up impossible. What causes this and how can it be prevented?

Answer: Tar formation is a classic sign of an uncontrolled reaction, typically polymerization or decomposition.

  • Primary Cause: The most likely culprit is an uncontrolled exotherm. Adding the thioamide too quickly to the oxidizing agent creates hot spots in the reaction mixture, leading to rapid, non-selective side reactions.

  • Prevention:

    • Reverse Addition: Consider a "reverse addition" protocol where the oxidizing agent is added slowly to a cooled solution of the β-iminothiobutyramide. This keeps the concentration of the thioamide high relative to the oxidizer, which can sometimes provide better control.

    • Dilution: Running the reaction at a higher dilution (i.e., using more solvent) can help dissipate heat more effectively. However, this may increase reaction time.

    • Vigorous Stirring: Ensure the mixture is being stirred as efficiently as possible to prevent localized concentration and temperature gradients.

Question 3: I have difficulty purifying the final product. It isolates as a dark oil, and chromatography gives poor recovery. What's a better strategy?

Answer: Purifying polar amines can be challenging. As noted in the protocol, conversion to the hydrochloride salt is the most robust method of purification.

  • Rationale: The free amine is a relatively polar, basic compound that can streak on silica gel columns. It may also be an oil at room temperature, making crystallization difficult.[1] The hydrochloride salt, however, is a stable, non-volatile solid that readily crystallizes from non-polar solvents.

  • Detailed Purification Workflow:

    • Perform the initial aqueous work-up and extraction into ether or dichloromethane.

    • Dry the combined organic extracts thoroughly with MgSO₄ or Na₂SO₄.

    • Pass the solution through a short plug of silica to remove baseline impurities.

    • Bubble dry HCl gas through the filtrate. Alternatively, add a solution of HCl in a non-protic solvent (e.g., HCl in dioxane or diethyl ether).

    • Collect the precipitated solid by filtration. It can be further purified by recrystallization from a solvent system like ethanol/ether.

    • To obtain the final product as a free base, dissolve the pure salt in water, basify carefully with cold aqueous NaOH to pH > 10, and re-extract into a clean organic solvent.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns for this synthesis?

    • A: Chlorine gas is highly toxic and corrosive and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction is exothermic and requires careful monitoring to prevent run-away conditions. Diethyl ether is extremely flammable. Standard laboratory safety protocols should be strictly followed.

  • Q: How can I confirm the identity and purity of my this compound?

    • A: Use a combination of analytical techniques:

      • ¹H NMR: To confirm the structure. The spectrum should show a singlet for the methyl group around 2.3 ppm and a broad singlet for the amine protons.[2]

      • Mass Spectrometry: To confirm the molecular weight.

      • Melting Point: The hydrochloride salt has a reported melting point of ~200°C.[1] The free base has a reported boiling point of 300°C.

  • Q: What are the key considerations for scaling up this reaction?

    • A: Heat transfer is the single most critical factor for scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. A jacketed reactor with overhead stirring is essential. The rate of addition of reagents must be carefully controlled and tied to the internal temperature of the reactor.

Section 5: Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale & Expert Insight
Temperature 0°C to -40°C during additionCritical. Prevents exothermic runaway, decomposition, and tar formation. The lower, the better.
Reagent Addition Add thioamide to oxidizerEnsures the thioamide is always the limiting reagent at the point of reaction, minimizing self-reaction.
pH for Extraction >10Ensures the amine is in its free base form (R-NH₂) for efficient extraction into an organic solvent.
Purification Method Conversion to HCl saltMost reliable method for isolating a pure, solid product and removing non-basic impurities.[1][2]
Solvent Choice Diethyl ether, DichloromethaneGood solvents for extracting the free base. Ether is preferred for precipitating the HCl salt.

Section 6: Troubleshooting Workflow

This diagram outlines a logical process for diagnosing and resolving low yield issues.

troubleshooting_workflow start Low Yield Observed check_temp Was Temperature Maintained below 0°C during addition? start->check_temp check_purity Is Starting Material Purity Confirmed (>98%)? check_temp->check_purity Yes fix_temp Implement Improved Cooling & Slower Addition Rate check_temp->fix_temp No check_extraction Were >5 Extractions Performed at pH >10? check_purity->check_extraction Yes fix_purity Recrystallize β-Iminothiobutyramide check_purity->fix_purity No check_oxidizer Was Oxidizer Solution Used Immediately? check_extraction->check_oxidizer Yes fix_extraction Increase Number of Extractions check_extraction->fix_extraction No fix_oxidizer Prepare Oxidizer Fresh for Immediate Use check_oxidizer->fix_oxidizer No success Yield Improved check_oxidizer->success Yes fix_temp->start fix_purity->start fix_extraction->start fix_oxidizer->start

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 3-Methylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methylisothiazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of dissolving this compound in aqueous solutions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation of your experimental solutions. Our approach is grounded in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate solubility issues but also to proactively design robust experimental setups.

I. Understanding the Molecule: Physicochemical Properties

Before delving into solubilization techniques, it's crucial to understand the inherent properties of this compound. These characteristics govern its behavior in aqueous media and are key to diagnosing and resolving solubility challenges.

PropertyValueSourceSignificance for Aqueous Solubility
Molecular Formula C₄H₆N₂S[1]Indicates a small molecule with heteroatoms (N, S) that can participate in hydrogen bonding.
Molecular Weight 114.17 g/mol Low molecular weight generally favors solubility.
LogP 1.61490A positive LogP value suggests a degree of lipophilicity, which can limit aqueous solubility.
pKa Data not readily available in searches.N/AThe pKa of the amine group is critical for pH-dependent solubility. As an amine, it will be protonated at acidic pH, increasing its polarity and solubility.
Form Supplied Often as a hydrochloride (HCl) salt.[2][3]The salt form is typically used to enhance aqueous solubility compared to the free base.[4]
Appearance Solid (powder or crystal form).[2]The crystalline structure can impact the energy required for dissolution.

II. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when preparing aqueous solutions of this compound.

Q1: I'm trying to dissolve this compound (free base) in water, and it's not dissolving. What's the first thing I should try?

A1: The limited aqueous solubility of the free base is expected due to its partial lipophilicity (LogP > 0)[1]. The primary and most effective method to enhance its solubility is through pH adjustment. The amine group on the isothiazole ring can be protonated to form a more soluble salt.

  • Recommendation: Start by preparing a slurry of the compound in your aqueous buffer. Then, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Monitor the pH and observe for dissolution. The target pH should be significantly below the pKa of the amine group to ensure complete protonation. While the exact pKa is not available, a pH of 4-5 is a good starting point for most aromatic amines.

Q2: I am using the hydrochloride salt of this compound, but I'm still facing solubility issues at higher concentrations. Why is this happening and what can I do?

A2: While the hydrochloride salt form significantly improves water solubility, it doesn't guarantee infinite solubility, especially at high concentrations[2][4]. The solubility limit can still be exceeded.

  • Troubleshooting Steps:

    • Confirm pH: Ensure the pH of your final solution is acidic. Dissolving the HCl salt in a neutral or basic buffer can cause it to revert to the less soluble free base form.

    • Gentle Heating: Gently warm the solution (e.g., to 30-40°C) with continuous stirring. This can help overcome the activation energy required for dissolution. Always check the compound's stability at elevated temperatures before proceeding.

    • Sonication: Use a bath sonicator to provide mechanical energy, which can aid in breaking down crystal lattices and enhancing dissolution.

    • Co-solvents: If the above methods are insufficient, consider the addition of a water-miscible co-solvent.

Q3: What are co-solvents, and which ones are suitable for this compound?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds[5][6]. They work by reducing the polarity of the solvent system, making it more favorable for lipophilic molecules.

  • Recommended Co-solvents:

    • Ethanol: A common and relatively non-toxic choice.

    • DMSO (Dimethyl Sulfoxide): A powerful solvent, but be aware of its potential to affect biological assays.

    • PEG 400 (Polyethylene Glycol 400): A biocompatible polymer often used in drug formulations.

  • Important Consideration: Always start with a small percentage of co-solvent (e.g., 1-5% v/v) and incrementally increase it. The final concentration of the co-solvent should be tested for compatibility with your specific experimental system (e.g., cell culture, enzyme assay).

Q4: Can I prepare a high-concentration stock solution of this compound and store it?

A4: Yes, preparing a concentrated stock solution is a common practice. However, stability and storage conditions are critical.

  • Stock Solution Protocol:

    • Use the hydrochloride salt for better solubility.

    • Dissolve in an appropriate solvent system. For a highly concentrated stock, you might need a co-solvent system (e.g., 10% DMSO in water) or a purely organic solvent like DMSO.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Before use, thaw the aliquot and dilute it to the final working concentration in your aqueous experimental buffer. Be mindful that the compound may precipitate if the final concentration of the organic solvent is too low to maintain solubility.

III. Troubleshooting Workflows & Protocols

This section provides structured, step-by-step approaches to systematically address solubility issues.

Workflow 1: Systematic Solubilization Strategy

This workflow guides the user from the simplest to more complex methods for dissolving this compound.

G cluster_0 Initial Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome A Start with this compound (preferably HCl salt) B Add to aqueous buffer (e.g., PBS, TRIS) A->B C Stir at room temperature for 15-30 minutes B->C D Is the compound fully dissolved? C->D E Adjust pH to acidic range (pH 4-5) with dilute HCl D->E No H Solution Prepared Successfully D->H Yes F Gently warm (30-40°C) and/or sonicate E->F G Incrementally add co-solvent (e.g., Ethanol, DMSO, PEG 400) F->G G->D I Re-evaluate concentration or consider alternative formulation (e.g., cyclodextrins) G->I If still not dissolved

Caption: Systematic workflow for dissolving this compound.

Protocol 1: pH-Mediated Solubilization

This protocol details the steps for dissolving the compound by adjusting the pH.

  • Weigh the Compound: Accurately weigh the required amount of this compound hydrochloride.

  • Initial Slurry: Add the compound to approximately 80% of the final required volume of your aqueous buffer.

  • Stir: Begin stirring the mixture with a magnetic stir bar at room temperature. A cloudy suspension or slurry will likely form.

  • pH Measurement: Place a calibrated pH probe into the solution.

  • Acidification: Slowly add 0.1 M HCl drop by drop. Monitor the pH continuously. As the pH decreases, the compound should begin to dissolve.

  • Complete Dissolution: Continue adding acid until the solution becomes clear. Note the pH at which complete dissolution occurs.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final desired volume.

  • Final pH Check: Check the final pH and adjust if necessary.

  • Sterile Filtration: If required for your application, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Co-Solvent-Based Solubilization

This protocol is for situations where pH adjustment alone is insufficient or not desired.

  • Weigh the Compound: Accurately weigh the required amount of this compound hydrochloride.

  • Initial Wetting: Place the compound in a suitable vessel. Add a small volume of your chosen co-solvent (e.g., DMSO, ethanol) to wet the powder and form a paste or a concentrated solution.

  • Vortex: Vortex the mixture vigorously to ensure the compound is fully dissolved in the co-solvent.

  • Aqueous Addition: While stirring or vortexing, slowly add your aqueous buffer to the co-solvent mixture. Add the buffer in small portions to avoid shocking the system and causing precipitation.

  • Final Volume: Continue adding the buffer until the final volume and concentration are reached.

  • Clarity Check: Observe the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the solubility limit in that specific co-solvent/buffer ratio has been exceeded.

IV. Advanced Solubilization Techniques

For particularly challenging applications requiring very high concentrations, more advanced methods can be explored. These techniques are often employed in pharmaceutical formulation development.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility[6][7]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their solubility above their normal limit. Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used. It is critical to ensure surfactant compatibility with the downstream application as they can interfere with biological assays.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state.[5] While more complex to prepare, it can significantly enhance dissolution rates and solubility.

Logical Relationship of Solubilization Methods

The choice of method depends on the required concentration and the constraints of the experimental system.

G cluster_0 Solubility Requirement cluster_1 Recommended Method req Low Concentration|(< 1 mM) method1 pH Adjustment The simplest and most direct method for ionizable compounds. req->method1 Sufficient for req2 Moderate to High Concentration|(1-10 mM) method2 pH Adjustment + Co-solvent A combined approach for moderately soluble compounds. req2->method2 Often requires req3 Very High Concentration|(> 10 mM) method3 Advanced Techniques Cyclodextrins, Surfactants, Solid Dispersions req3->method3 May necessitate

Caption: Selecting a solubilization method based on concentration needs.

V. Stability Considerations

Once dissolved, it is important to consider the stability of this compound in your aqueous solution.

  • pH Stability: The isothiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to prepare fresh solutions for each experiment.

  • Light Sensitivity: While specific data for this compound is limited, many heterocyclic compounds exhibit some degree of photosensitivity. It is good practice to store solutions in amber vials or protected from light.

  • Oxidative Stability: The sulfur atom in the isothiazole ring can be prone to oxidation. Avoid strong oxidizing agents in your buffer system.

By understanding the fundamental properties of this compound and applying these systematic troubleshooting guides, researchers can confidently overcome solubility challenges and ensure the accuracy and reproducibility of their experimental results.

References

stability of 3-Methylisothiazol-5-amine under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methylisothiazol-5-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly concerning pH variations. Understanding the chemical behavior of this compound in different environments is critical for ensuring experimental reproducibility, developing stable formulations, and interpreting analytical data correctly.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound and related isothiazoles?

Isothiazole derivatives are known to have variable stability that is highly dependent on environmental conditions.[1] Generally, the isothiazole ring, which forms the core of this compound, is sensitive to pH, temperature, and the presence of nucleophiles.[1] While stable under normal storage conditions in solid form (e.g., as a hydrochloride salt) away from strong oxidants, its stability in aqueous solutions is a critical consideration for experimental design.[2]

Q2: How does pH fundamentally affect the stability of this compound?

The pH of an aqueous solution is the most significant factor governing the stability of the isothiazole nucleus.

  • Acidic to Neutral pH (pH < 8): In acidic and neutral media, the isothiazole ring is generally stable.[1][3] This stability is crucial for applications where the compound is used in formulations or reaction conditions within this pH range.

  • Alkaline pH (pH > 8): The compound undergoes significant degradation in alkaline solutions.[1][3] The rate of degradation increases as the pH becomes more basic.[1][3] This instability is attributed to the increased concentration of hydroxyl ions (OH⁻), which act as nucleophiles.

Q3: What is the primary degradation mechanism under alkaline conditions?

The degradation of isothiazoles in alkaline media primarily occurs through base-catalyzed hydrolysis. This process involves a nucleophilic attack by a hydroxyl ion on the sulfur atom of the isothiazole ring. This attack leads to the cleavage of the sulfur-nitrogen (S-N) bond, resulting in the opening of the heterocyclic ring.[1] This ring-opening event is the key step in the degradation pathway, leading to the formation of various less active or inactive products.[1]

Q4: What are the expected degradation products?

Following the initial ring-opening, the resulting intermediate can undergo further reactions. For related isothiazolinones, the degradation proceeds to form compounds like N-methylmalonamic acid, which can further break down into smaller organic acids and eventually CO2.[1] While the exact degradation profile for this compound may differ slightly due to the 5-amino group, a similar pathway involving the formation of acyclic amine and sulfur-containing species is anticipated. Identifying these products is a key goal of forced degradation studies.

Q5: How should I prepare and store solutions of this compound to ensure stability?

For maximum stability in aqueous solutions, it is recommended to:

  • Use Buffered Solutions: Prepare solutions in a buffer system with a pH between 4 and 7.

  • Control Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow down any potential degradation, even at favorable pH.[4]

  • Avoid High pH: Do not prepare stock solutions or conduct long-term experiments in alkaline buffers (pH > 8) unless the objective is to study degradation.

  • Fresh Preparation: For sensitive assays, preparing solutions fresh daily is the best practice to avoid any ambiguity arising from potential degradation.

Troubleshooting Guide

Problem: My assay results are inconsistent, showing a loss of compound activity or concentration over time.
  • Possible Cause: This is a classic symptom of compound instability. If your experimental medium (e.g., cell culture media, formulation buffer) has a pH above 8, the this compound is likely degrading. Many common biological buffers and cell culture media are buffered around pH 7.4, but can drift upwards, especially with CO2 loss.

  • Troubleshooting Steps:

    • Measure the pH: Immediately measure the pH of your experimental medium at the start and end of your experiment.

    • Run a Stability Control: Incubate this compound in your cell-free medium under the same conditions (time, temperature) as your experiment. Analyze the concentration at t=0 and at the final time point using a stability-indicating method like HPLC.

    • Re-buffer: If the pH is high, consider using a more robust buffer system or adjusting the pH immediately before adding the compound.

Problem: I see new, unidentified peaks appearing in my HPLC/LC-MS analysis over the course of my experiment.
  • Possible Cause: These new peaks are very likely degradation products resulting from the breakdown of this compound.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Intentionally degrade the compound under controlled acidic, basic, and oxidative conditions (see protocol below). This will help you generate and tentatively identify the degradation product peaks.

    • Analyze Peak Characteristics: Compare the retention times and mass spectra (if using LC-MS) of the unknown peaks in your experiment with those from the forced degradation study to confirm their identity.

    • Method Validation: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from all its significant degradation products.

Quantitative Stability Data

pHTemperatureHalf-Life (t½)Stability Assessment
< 8.0Room Temp.StableHigh
8.5Room Temp.47 daysModerate
9.0Room Temp.23 daysLow
9.6Room Temp.3.3 daysVery Low
10.0Room Temp.2 daysUnstable

Data adapted from studies on Kathon™ biocides containing MCI.[3]

Experimental Protocols & Methodologies

Workflow for Assessing pH-Dependent Stability

The following diagram outlines a standard workflow for systematically evaluating the stability of this compound under various pH conditions.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis A Prepare pH Buffers (e.g., pH 4, 7, 9, 11) C Spike Stock into Buffers to Final Concentration A->C B Prepare Stock Solution of this compound B->C D Incubate Samples (e.g., Room Temp, 40°C) C->D E Collect Aliquots at Time Points (t=0, 2, 4, 8, 24h) D->E F Quench Reaction (e.g., pH neutralization) E->F G Analyze via Stability-Indicating HPLC-UV/MS Method F->G H Quantify Parent Compound and Degradation Products G->H I Calculate Degradation Rate and Half-Life (t½) H->I G A This compound Isothiazole Ring Intact B Nucleophilic Attack OH⁻ attacks Sulfur atom A->B + OH⁻ (High pH) C Transition State S-N Bond Weakens B->C D Ring Cleavage Acyclic Intermediate Formed C->D S-N Bond Breakage E Further Degradation Formation of smaller, stable products D->E

References

Technical Support Center: Optimization of Reaction Conditions for 3-Methylisothiazol-5-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Methylisothiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for the successful derivatization of this important heterocyclic amine. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you overcome common challenges and achieve high-yield, high-purity products.

Introduction: The Chemistry of this compound Derivatization

This compound is a valuable building block in medicinal chemistry, often derivatized at the C5-amino group to synthesize a variety of biologically active compounds, including amides and sulfonamides.[1][2] The most common derivatization reaction is N-acylation, where the primary amino group acts as a nucleophile, attacking an electrophilic acylating agent to form a stable amide bond. While seemingly straightforward, this reaction is often plagued by challenges related to the electronic nature of the isothiazole ring, reagent stability, and reaction conditions. This guide will walk you through the optimization of these parameters to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the planning and execution of this compound derivatization experiments.

Q1: What are the most suitable acylating agents for the N-acylation of this compound?

A1: The choice of acylating agent is critical and depends on the desired reactivity and the stability of your starting materials. The most common and effective acylating agents are:

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and generally provide good yields at low temperatures. However, they produce a stoichiometric amount of strong acid (e.g., HCl), which must be neutralized.[3]

  • Acid Anhydrides (e.g., Acetic Anhydride): These are also highly effective and are often preferred when available due to their slightly lower reactivity and less corrosive byproducts compared to acyl halides.

  • Carboxylic Acids: Direct use of carboxylic acids requires activation with a coupling agent (e.g., DCC, EDC, HATU). This method is milder and suitable for sensitive substrates but can be more expensive and may require more complex purification to remove the coupling agent byproducts.

Q2: Why is a base necessary in these acylation reactions?

A2: A base is crucial for two primary reasons. First, when using acyl halides or anhydrides, an acidic byproduct is formed. This acid can protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. A base neutralizes this acid, allowing the reaction to proceed to completion.[3] Second, the base can also act as a catalyst by increasing the nucleophilicity of the amine. Common bases include:

  • Pyridine: Often used as both a base and a solvent. It is effective but can be difficult to remove during workup.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases that are excellent acid scavengers and are generally easier to remove than pyridine.

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be used in biphasic systems or with polar aprotic solvents but may lead to slower reaction rates.

Q3: How does the choice of solvent impact the reaction?

A3: The solvent plays a key role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent.[3]

  • Dichloromethane (DCM) and Chloroform: Excellent choices for their inertness and ability to dissolve a wide range of organic compounds.

  • Tetrahydrofuran (THF) and Acetonitrile (ACN): Polar aprotic solvents that can also be effective.

  • Pyridine: Can serve as both the solvent and the base.

The choice of solvent can also affect the crystallization and purification of the final product.[4]

Q4: Can the isothiazole ring itself react under these conditions?

A4: The isothiazole ring is a stable heteroaromatic system and is generally unreactive under standard N-acylation conditions.[5] However, under strongly acidic or basic conditions, or at very high temperatures, ring-opening or other side reactions could potentially occur, though this is uncommon for simple acylations.

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This section provides a systematic approach to troubleshooting the N-acylation of this compound.

Problem 1: Low or No Product Yield

This is one of the most frequent challenges. The following diagram and table outline a logical troubleshooting workflow.

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup/Purification Issues start Low/No Yield reagents Check Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions workup Review Workup & Purification start->workup amine_quality Is this compound pure? (Free base vs. HCl salt?) reagents->amine_quality Cause? acyl_agent Is acylating agent fresh? (Hydrolyzed?) reagents->acyl_agent Cause? base_check Is base dry and appropriate? reagents->base_check Cause? solvent_check Is solvent anhydrous? reagents->solvent_check Cause? temperature Is temperature optimal? (Too low/high?) conditions->temperature Cause? time Is reaction time sufficient? conditions->time Cause? concentration Are reactants too dilute? conditions->concentration Cause? extraction Is product water-soluble? (Lost in aqueous phase?) workup->extraction Cause? purification Is product stable on silica gel? workup->purification Cause? G cluster_causes Potential Causes cluster_solutions Recommended Solutions start Multiple Byproducts diacylation Di-acylation start->diacylation over_reaction Reaction with solvent/base start->over_reaction decomposition Starting material/product decomposition start->decomposition slow_addition Slowly add acylating agent (1.0 eq) at low temp (0 °C) diacylation->slow_addition milder_conditions Use a milder acylating agent or coupling reagent over_reaction->milder_conditions inert_atm Run reaction under inert atmosphere (N₂ or Ar) decomposition->inert_atm temp_control Lower the reaction temperature decomposition->temp_control

References

Technical Support Center: Storage and Handling of 3-Methylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methylisothiazol-5-amine (CAS No: 24340-76-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a key building block in the synthesis of novel pharmaceutical compounds, maintaining its purity is paramount for reproducible and successful experimental outcomes.[1][2][3] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during its storage and handling.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the storage of this compound.

Q1: What are the ideal storage conditions for this compound? For maximum stability, this compound, which is typically a solid powder or crystal, should be stored in a cool, dry place, away from direct sunlight.[4] The recommended temperature is often refrigerated at 2-8°C, particularly for long-term storage.[5] It is crucial to keep the container tightly sealed to prevent moisture absorption and exposure to air.[4][6]

Q2: Is it necessary to store this compound under an inert atmosphere? Yes, this is highly recommended. Some technical data sheets indicate that related isothiazole compounds can be air-sensitive. To prevent potential oxidative degradation, storing the compound under an inert gas like argon or nitrogen is a critical best practice.[5] This minimizes the risk of slow degradation that may not be immediately visible.

Q3: My compound has changed color from off-white to yellowish-brown. Is it degraded? A color change is a strong indicator of chemical degradation. This is often caused by oxidation resulting from improper storage, such as exposure to air and/or light. While a slight color change may not render the material completely unusable for all applications, it signifies a drop in purity and the presence of unknown impurities. A purity check is strongly advised before use.

Q4: What are the primary signs of degradation? Beyond a visible color change, other signs of degradation include:

  • New Peaks in Analytical Data: Appearance of unexpected peaks in HPLC, LC-MS, or GC chromatograms when compared to a reference standard.[7]

  • Altered Solubility: Difficulty in dissolving the compound in solvents where it was previously soluble.

  • Inconsistent Reaction Outcomes: Reduced yields, unexpected side products, or complete failure of reactions where the compound is a starting material.

Q5: What substances are incompatible with this compound? Based on data for isothiazole derivatives, strong oxidizing agents are a primary concern.[4] Contact with strong acids, reducing agents, amines, and mercaptans should also be avoided as a general precaution for this class of compounds.[8]

Section 2: Troubleshooting Guide for Storage Issues

This guide provides a structured approach to identifying and resolving common problems related to the stability of this compound.

Observed Problem Potential Root Cause(s) Scientific Explanation & Recommended Actions
Progressive Darkening of the Solid Compound 1. Oxidation: Exposure to atmospheric oxygen. 2. Photodegradation: Exposure to UV or ambient light.Explanation: The amine functional group is susceptible to oxidation, which can lead to the formation of colored byproducts.[9][10] Light can provide the energy to initiate these oxidative processes. Recommended Actions: 1. Immediately transfer the compound to an amber glass vial. 2. Purge the vial headspace with a stream of dry nitrogen or argon before sealing. 3. Store the vial in a dark, refrigerated (2-8°C) environment. 4. Perform a purity analysis (See Protocol 3.2) to quantify the extent of degradation before further use.
Inconsistent Results in Synthesis 1. Presence of Degradation Impurities: Impurities are interfering with the chemical reaction. 2. Lower Molar Equivalency: The actual purity is lower than assumed, leading to incorrect stoichiometry.Explanation: Degradation products can act as catalysts, inhibitors, or competing reagents in a reaction, leading to poor yields or the formation of unexpected side products. Recommended Actions: 1. Do not assume 100% purity. Use an analytical technique like HPLC or qNMR (Quantitative NMR) to determine the exact purity of the batch. 2. Adjust the mass of the reagent used based on the measured purity to ensure correct molar ratios. 3. If significant degradation is confirmed, it is best to procure a fresh, high-purity batch.
Appearance of New Peaks in Chromatograms (HPLC/LC-MS) 1. Formation of Degradation Products: The compound is actively degrading under the current storage conditions.Explanation: Analytical techniques like HPLC and LC-MS are highly sensitive to impurities.[7][11] The appearance of new peaks over time is definitive evidence of instability. Recommended Actions: 1. Document the current storage conditions and immediately implement the optimal protocol (See Protocol 3.1). 2. If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize the structure of the degradation products. Common amine degradation products include smaller amines, aldehydes, and carboxylic acids.[10]

Section 3: Detailed Protocols and Scientific Rationale

This section provides step-by-step procedures grounded in chemical principles to ensure the integrity of your material.

Protocol 3.1: Best Practices for Receiving and Storing this compound

This protocol is designed to be a self-validating system, ensuring that the compound is protected from the moment it arrives in the lab.

G receive 1. Receive Compound inspect 2. Inspect Container Seal receive->inspect transfer 3. Transfer to Amber Vial (in glovebox or inert atmosphere) inspect->transfer If seal is intact purge 4. Purge with N2/Ar transfer->purge seal 5. Seal Tightly & Use Parafilm purge->seal label_node 6. Label with Name, Date Received, Date Opened, & Storage Conditions seal->label_node store 7. Store at 2-8°C in the Dark label_node->store

Caption: HPLC workflow for purity assessment.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm

  • Injection Volume: 10 µL

  • Analysis: Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Choices:

  • C18 Column: Provides good retention for moderately polar aromatic compounds like this compound.

  • Formic Acid: Acts as an ion-pairing agent to improve peak shape for the amine functionality and provides a consistent pH.

  • Gradient Elution: Ensures that both the main compound and any potential impurities (which may have very different polarities) are eluted from the column and detected.

Understanding Potential Degradation Pathways

The primary point of instability in this compound is the exocyclic amino group, which is susceptible to oxidation. While the isothiazole ring itself is a stable aromatic system, atmospheric oxygen, especially in the presence of light or trace metal ion catalysts, can initiate degradation.

G parent This compound intermediate Oxidized Intermediates (e.g., radical cations, imines) parent->intermediate O₂, light, trace metals products Complex Mixture of Degradation Products (colored, polymeric material) intermediate->products Further reactions

Caption: Simplified proposed oxidative degradation pathway.

This oxidative process can lead to the formation of highly colored, often polymeric, materials, which explains the observed darkening of the compound over time. By controlling the storage environment (inert gas, darkness, cold), you effectively remove the key reactants required for this degradation pathway to proceed.

References

Technical Support Center: Synthesis of 3-Methylisothiazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylisothiazol-5-amine and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Isothiazole derivatives are crucial building blocks in medicinal chemistry and materials science, finding applications as antibacterial agents, fungicides, and components in pharmaceuticals targeting conditions like Alzheimer's disease.[1][2]

This resource moves beyond standard protocols to provide in-depth, field-proven insights into common pitfalls and their solutions. It is structured in a question-and-answer format to directly address the practical challenges you may encounter at the bench.

Section 1: The Core Synthetic Strategy: Oxidative Cyclization

The most prevalent and industrially relevant method for synthesizing this compound is the oxidative ring-closure of a β-iminothioamide precursor.[3] This section dissects this key transformation.

Question: What is the fundamental mechanism for the synthesis of 5-amino-3-methylisothiazole via oxidative cyclization?

Answer: The synthesis begins with the precursor, β-iminothiobutyramide. This molecule exists in tautomeric forms. The reaction proceeds via an intramolecular oxidative cyclization, where an oxidizing agent facilitates the formation of the crucial Nitrogen-Sulfur (N-S) bond to construct the isothiazole ring.[3] The process is a type of (4+1) annulation, where a four-atom fragment (the β-iminothiobutyramide backbone) reacts with a single-atom reagent (conceptually, the "N" atom source is internal) under oxidative conditions to form the heterocyclic ring.[4]

The general workflow is depicted below:

G cluster_start Starting Material cluster_process Core Reaction cluster_intermediate Key Transformation cluster_product Product Isolation SM β-Iminothiobutyramide Oxidation Oxidative Cyclization (e.g., H₂O₂, Chloramine-T) SM->Oxidation Step 1: Oxidation NS_Bond N-S Bond Formation Oxidation->NS_Bond Mechanism Product_HCl Precipitation as Hydrochloride Salt NS_Bond->Product_HCl Step 2: Work-up Product_Free Liberation of Free Base (Aqueous NaOH) Product_HCl->Product_Free Step 3: Final Isolation G Start Low Conversion Observed CheckSM 1. Verify Starting Material Purity (β-iminothiobutyramide) Start->CheckSM SM_Impure Impure? CheckSM->SM_Impure CheckSolvent 2. Assess Solvent & Solubility Sol_Issue Insoluble? CheckSolvent->Sol_Issue CheckTemp 3. Optimize Reaction Temperature Temp_Issue Too Low? CheckTemp->Temp_Issue CheckpH 4. Evaluate Reaction pH pH_Issue Incorrect? CheckpH->pH_Issue Resolved Reaction Complete SM_Impure->CheckSolvent No Action_Purify Action: Recrystallize or re-synthesize precursor. SM_Impure->Action_Purify Yes Sol_Issue->CheckTemp No Action_Solvent Action: Use co-solvent (e.g., EtOH) or phase-transfer catalyst. Sol_Issue->Action_Solvent Yes Temp_Issue->CheckpH No Action_Temp Action: Incrementally increase temp (e.g., 10°C steps) and monitor by TLC. Temp_Issue->Action_Temp Yes pH_Issue->Resolved No Action_pH Action: Adjust pH with base (e.g., NaOH) if using Chloramine-T. pH_Issue->Action_pH Yes Action_Purify->CheckSM Action_Solvent->CheckSolvent Action_Temp->CheckTemp Action_pH->CheckpH

References

Technical Support Center: Enhancing the Purity of 3-Methylisothiazol-5-amine via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methylisothiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity starting materials for their work. This compound is a key heterocyclic building block in the synthesis of various pharmacologically active agents, including kinase inhibitors and anticancer compounds.[1][2][3] Achieving high purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in biological assays.

This document provides in-depth troubleshooting guides, detailed protocols, and validated insights to address the specific challenges encountered when purifying this compound, which is commonly supplied as its hydrochloride salt, often with inorganic impurities like ammonium chloride.[1][4]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific, practical problems you may encounter during the experimental workflow in a direct question-and-answer format.

Question: My this compound hydrochloride isn't dissolving, even with significant heating. What should I do?

Answer: This is a common issue that typically points to an inappropriate solvent choice or insufficient solvent volume. This compound hydrochloride is a polar, salt-like compound and requires a polar solvent for effective dissolution.

  • Causality: Non-polar or moderately polar solvents like toluene, hexanes, or ethyl acetate will not effectively dissolve the ionic lattice of the hydrochloride salt.

  • Solution Steps:

    • Verify Solvent Choice: Ensure you are using a highly polar solvent. Water is often a good starting point, given that a common impurity, ammonium chloride (NH4Cl), is also highly water-soluble, which can be leveraged for separation.[1][4] Alcohols like methanol or ethanol are also suitable candidates.

    • Increase Solvent Volume Incrementally: Add the hot solvent in small portions (e.g., 1-2 mL at a time) to your crude material while heating and stirring. Continue adding solvent until the solid just dissolves.[5] Using a large excess of solvent from the start is the most frequent cause of low or no yield.[6][7]

    • Consider a Mixed-Solvent System: If the compound is too soluble in a single solvent even when cold (e.g., methanol), or not soluble enough when hot (e.g., isopropanol), a mixed-solvent system can be effective. Dissolve the compound in a minimal amount of a hot "good" solvent (like water or methanol) and then slowly add a "poor" solvent (like isopropanol or acetone) until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.

Question: I've cooled my solution, but no crystals have formed. How can I induce crystallization?

Answer: The failure of crystals to form upon cooling is typically due to either using too much solvent or the formation of a supersaturated solution.[8][9]

  • Causality: A supersaturated solution is a metastable state where the solute concentration exceeds its equilibrium solubility, but crystal nucleation has not yet occurred. Crystals require a nucleation site—a surface or particle—to begin growing.[9]

  • Solution Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.[6][9]

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" provides a perfect template for other molecules to crystallize upon.

    • Reduce Solvent Volume: If the first two methods fail, you have likely used too much solvent.[9] Gently heat the solution to evaporate a portion of the solvent (a rotary evaporator is ideal for this) and then attempt to cool it again.

    • Flash Cool: Cool the solution in an ice-salt bath. While slow cooling is generally preferred for purity, a rapid temperature drop can sometimes overcome the energy barrier to nucleation.[10] Be aware this may lead to smaller, less pure crystals.

Question: The compound separated as an oil instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[8] The free base form of this compound is reported to be an oil, so this is particularly relevant if you are attempting to recrystallize the free base.[11]

  • Causality: The high concentration of the solute can cause it to separate as a liquid phase before the solution has cooled enough for crystallization to occur. This oil often traps impurities.

  • Solution Steps:

    • Re-dissolve and Dilute: Heat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent (10-20% of the original volume) to lower the solution's saturation point.[10]

    • Ensure Slow Cooling: Allow the flask to cool very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives the molecules more time to orient themselves into a crystal lattice.[10]

    • Vigorous Stirring at Lower Temperature: As the solution cools, vigorous stirring can sometimes break up the oil and encourage crystal formation.

Question: My final yield of pure crystals is very low. What are the likely causes and how can I improve recovery?

Answer: A low yield is a frustrating but common problem in recrystallization. The primary causes are using too much solvent, premature filtration, or inefficient collection.[6]

  • Causality: The goal is to create a solution that is saturated at a high temperature but supersaturated upon cooling. Any amount of the compound that remains dissolved in the cold solvent (the "mother liquor") will be lost.

  • Solution Steps:

    • Use the Minimum Amount of Hot Solvent: This is the most critical factor. The more solvent used, the more product will remain dissolved when cooled.[7] Perform small-scale solubility tests first to estimate the required volume.

    • Ensure Complete Cooling: Cool the solution first to room temperature, and then in an ice-water bath for at least 15-20 minutes to maximize precipitation.

    • Wash with Ice-Cold Solvent: When washing the collected crystals on the filter funnel, use a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will redissolve a significant portion of your product.[6]

    • Avoid Premature Crystallization: If your compound crystallizes in the funnel during hot filtration, you will lose product. To prevent this, use a stemless funnel, keep the receiving flask and funnel hot, and add a small excess of hot solvent (5-10%) before filtering. This excess can be evaporated before cooling.[8][10]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound hydrochloride?

The ideal solvent for recrystallization should dissolve the compound poorly at room temperature but completely at its boiling point.[12] For a polar salt like this compound HCl, polar solvents are the best choice.

  • Water: An excellent first choice. It is highly polar, non-flammable, and inexpensive. A key impurity, NH4Cl, is extremely soluble in cold water. This difference in solubility can be exploited to leave the NH4Cl in the mother liquor while the desired compound crystallizes.

  • Ethanol/Water or Methanol/Water: A mixed-solvent system can be highly effective. The compound may be very soluble in hot methanol or ethanol but less soluble in water. This allows for fine-tuning the solubility to achieve a high recovery rate.

  • Acetic Acid: While a polar solvent, it can be reactive and difficult to remove completely from the final product. It is generally not a first choice unless other solvents fail.

A systematic approach is to test solubility in small test tubes with various solvents before committing to a large-scale recrystallization.[5]

Q2: How does the rate of cooling affect the purity and size of the crystals?

The rate of cooling has a direct impact on the crystallization process.

  • Slow Cooling: Allowing the solution to cool gradually to room temperature before placing it in an ice bath promotes the formation of large, well-ordered crystals.[10] The slow process is more selective; impurity molecules have time to re-enter the solution and are less likely to be trapped within the growing crystal lattice, resulting in higher purity.

  • Rapid Cooling (Crash Cooling): Placing the hot solution directly into an ice bath causes rapid precipitation. This results in the formation of many small crystals. While this process is faster, it is less selective and has a higher tendency to trap impurities and solvent within the crystals, leading to a lower purity product.

Q3: How can I confirm that my recrystallized product is purer than the starting material?

Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1-2 °C). Impurities disrupt the crystal lattice, causing the melting point to become depressed and broaden. Comparing the melting point of your recrystallized product to the literature value (approx. 300 °C for the HCl salt) is a primary indicator of purity.[1][4]

  • Thin-Layer Chromatography (TLC): TLC can quickly visualize the number of components in your sample. The crude material may show multiple spots, while the purified product should ideally show a single, well-defined spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and detect impurities. Integrating the peaks corresponding to your compound versus those of impurities can even allow for quantification of purity.

Standard Recrystallization Protocol for this compound Hydrochloride

This protocol outlines a standard single-solvent recrystallization procedure.

1. Solvent Selection:

  • Place ~20-30 mg of crude this compound HCl into a small test tube.

  • Add a potential solvent (e.g., deionized water) dropwise at room temperature. Note if it dissolves (unsuitable solvent).

  • If it does not dissolve, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • A suitable solvent is one where the compound dissolves when hot and forms a large number of crystals when cold.[13]

2. Dissolution:

  • Place the crude this compound HCl into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[7]

  • Add a stir bar and place the flask on a stirring hotplate in a fume hood.

  • Add the chosen hot solvent (e.g., water) in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount of solvent necessary.[6]

3. Hot Filtration (Optional - only if insoluble impurities are present):

  • If you observe insoluble particles (e.g., dust, inorganic salts) in the hot solution, they must be removed.

  • Place a piece of fluted filter paper into a stemless glass funnel.

  • Heat a second Erlenmeyer flask containing a small amount of the pure solvent on the hotplate. Place the funnel on top so that hot solvent vapors keep the funnel warm.

  • Pour the hot, dissolved solution through the filter paper into the clean, hot flask. Work quickly to prevent crystallization in the funnel.[10]

4. Crystallization:

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

5. Collection of Crystals:

  • Set up a Büchner or Hirsch funnel for vacuum filtration.[7]

  • Wet the filter paper with a small amount of ice-cold recrystallization solvent and turn on the vacuum to seal the paper.

  • Swirl the flask to create a slurry and pour the contents into the funnel.

  • Wash the crystals with one or two small portions of ice-cold solvent to remove any remaining mother liquor.

6. Drying:

  • Allow air to be pulled through the crystals on the funnel for several minutes to help them dry.

  • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For solvents with high boiling points, a vacuum oven may be necessary. The solid is considered dry when it reaches a constant weight.[6]

Data Summary

The selection of a recrystallization solvent is an empirical process.[5] The following table provides a qualitative guide to the solubility of this compound Hydrochloride in common laboratory solvents, based on its polar, salt-like nature.

SolventPolaritySolubility at 25 °CSolubility at Boiling PointSuitability as a Recrystallization Solvent
Water HighSparingly SolubleSolubleExcellent potential candidate
Methanol HighSolubleVery SolubleLikely too soluble; may be useful as the "good" solvent in a mixed pair
Ethanol HighSparingly SolubleSolubleGood potential candidate
Isopropanol MediumInsolubleSparingly SolubleMay work for highly impure samples; potential "poor" solvent
Acetone MediumInsolubleSparingly SolublePotential "poor" solvent in a mixed system
Ethyl Acetate LowInsolubleInsolubleUnsuitable
Toluene Non-polarInsolubleInsolubleUnsuitable
Hexanes Non-polarInsolubleInsolubleUnsuitable

Visual Workflow and Logic Diagrams

Caption: General workflow for the recrystallization of this compound.

RecrystallizationWorkflow Start Start with Crude This compound HCl Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt_Q Insoluble Impurities Present? Dissolve->HotFilt_Q HotFilt Perform Hot Filtration HotFilt_Q->HotFilt Yes Cool Cool Solution Slowly to Induce Crystallization HotFilt_Q->Cool No HotFilt->Cool Collect Collect Crystals via Vacuum Filtration Cool->Collect Wash Wash with Minimal Ice-Cold Solvent Collect->Wash Dry Dry Crystals to Constant Weight Wash->Dry End Pure Product Dry->End

Caption: Decision tree for troubleshooting common recrystallization problems.

TroubleshootingTree Problem Problem Encountered During Recrystallization NoCrystals No Crystals Form Upon Cooling Problem->NoCrystals OilingOut Compound 'Oiled Out' Problem->OilingOut LowYield Final Yield is Low Problem->LowYield Supersat Is solution supersaturated? NoCrystals->Supersat CoolRate Was cooling too fast? OilingOut->CoolRate MinSolvent Used minimum hot solvent? LowYield->MinSolvent TooMuchSolvent Too much solvent used? Supersat->TooMuchSolvent No Action_Scratch Action: 1. Scratch flask interior 2. Add a seed crystal Supersat->Action_Scratch Yes Action_Evap Action: Evaporate excess solvent and re-cool TooMuchSolvent->Action_Evap Yes Action_Reheat Action: 1. Reheat to dissolve oil 2. Add more solvent 3. Cool very slowly CoolRate->Action_Reheat Yes/Likely MinSolvent->Action_Evap No WashCold Washed with ice-cold solvent? MinSolvent->WashCold Yes Action_Wash Action: Ensure wash solvent is minimal and ice-cold for next attempt WashCold->Action_Wash No

Safety Precautions

This compound and related isothiazolinone compounds must be handled with care. They are known to be toxic and can cause allergic skin reactions.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14]

  • Ventilation: All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[14][16]

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.[14]

  • Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with your institution's hazardous waste disposal procedures.

Always consult the Safety Data Sheet (SDS) for this compound before beginning any experimental work.[14]

References

Technical Support Center: Optimizing HPLC Methods for the Analysis of 3-Methylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 3-Methylisothiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. As a small, polar, basic heterocycle, this compound presents unique challenges that require a thoughtful approach to method development. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve robust and reliable results.

Analyte Quick Reference: this compound

Before initiating method development, understanding the physicochemical properties of your analyte is paramount. These properties dictate its behavior in a chromatographic system and guide initial parameter selection.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₄H₆N₂S[1]Small molecule, likely to have fast diffusion kinetics.
Molecular Weight 114.17 g/mol (Free Base)[1][2]Low molecular weight.
Structure Heterocyclic AmineThe primary amine group is basic and will be protonated at low pH. This is a critical factor for controlling retention and peak shape.
LogP 1.61[1]Indicates moderate polarity. Retention on traditional C18 phases might be challenging but is feasible.
Form Often supplied as a hydrochloride salt (C₄H₇ClN₂S, MW: 150.63)[2][3][4]The salt form enhances solubility in polar solvents. Consider this when preparing standards.
UV Absorbance ~272 nm (estimated)Based on similar aminothiazole structures, a starting detection wavelength of 272 nm is recommended.[5] A full UV scan is advised for optimization.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for this compound.

Q1: What is the best chromatographic mode to start with for this compound? Reversed-Phase (RP) or HILIC?

A1: The choice depends on your experimental goals and available resources. With a LogP of 1.61, the analyte lies in a region where both Reversed-Phase (RP) and Hydrophilic Interaction Chromatography (HILIC) are viable options.

  • Start with Reversed-Phase: RP-HPLC is generally more rugged and familiar to most analysts. Given the compound's basicity, the primary challenge will be managing secondary interactions with the stationary phase. A modern, polar-endcapped C18 or a C8 column is a robust starting point. These columns are designed to provide superior retention for polar compounds and are often compatible with highly aqueous mobile phases.[6][7]

  • Consider HILIC as an Alternative: If you cannot achieve adequate retention in RP-HPLC (i.e., the analyte elutes near the void volume), HILIC is an excellent alternative.[8] HILIC uses a polar stationary phase and a high-organic mobile phase to retain very polar analytes that are unretained in RP.[6]

The following diagram outlines a decision-making workflow for mode selection.

Start Start: Method Development for This compound CheckRetention Attempt Reversed-Phase (RP) with a polar-endcapped C18 column and low pH mobile phase (0.1% Formic Acid). Start->CheckRetention Decision Is retention factor (k') > 2? CheckRetention->Decision OptimizeRP Yes: Proceed with RP-HPLC. Optimize mobile phase, gradient, and temperature. Decision->OptimizeRP Yes SwitchToHILIC No: Switch to HILIC mode. Decision->SwitchToHILIC No FinalMethod Final Validated Method OptimizeRP->FinalMethod HILICMethod Develop HILIC method using an Amide or Silica column with high Acetonitrile mobile phase. SwitchToHILIC->HILICMethod HILICMethod->FinalMethod

Caption: Decision workflow for selecting the appropriate chromatographic mode.

Q2: How does mobile phase pH affect the analysis?

A2: Mobile phase pH is the most critical parameter for controlling the retention and peak shape of this compound in RP-HPLC. The primary amine on the molecule is basic.

  • At Low pH (e.g., pH 2.5 - 3.5): The amine group will be fully protonated (positively charged). Simultaneously, the acidic silanol groups on the silica stationary phase surface are mostly protonated (neutral). This condition minimizes strong, undesirable ionic interactions that cause severe peak tailing. Therefore, using a mobile phase containing an acidifier like 0.1% formic acid or 0.1% orthophosphoric acid is highly recommended as a starting point.[7][9]

  • At Mid pH (e.g., pH 4 - 7): In this range, the analyte is still protonated, but the silanol groups on the silica surface begin to deprotonate, becoming negatively charged. This leads to strong electrostatic interactions, resulting in significant peak tailing and potential loss of the analyte. This pH range should generally be avoided with standard silica-based columns.

  • At High pH (e.g., pH > 8): The analyte will be in its neutral form, while the silanols are fully deprotonated (negatively charged). While this can also be a viable approach, it requires a specialized pH-stable column (e.g., a hybrid-silica column).

Q3: What are the recommended starting conditions for a screening gradient?

A3: A fast screening gradient is an efficient way to assess analyte retention and identify potential impurities.

ParameterRecommended Starting Condition (Reversed-Phase)
Column Polar-Endcapped C18, 2.1 x 50 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Detection UV at 272 nm
Injection Vol. 2 µL
Sample Diluent 95:5 Water:Acetonitrile with 0.1% Formic Acid

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Problem: Severe Peak Tailing

Q: My peak for this compound looks like a shark fin (severe tailing). What is causing this and how do I fix it?

A: Severe peak tailing for a basic compound like this is almost always caused by secondary site interactions, specifically the interaction between the protonated amine group of your analyte and deprotonated (ionized) silanol groups on the silica surface of the column packing. This interaction is a strong ion-exchange mechanism that slows the elution of the tail end of the peak, causing asymmetry.

Solutions (in order of recommendation):

  • Lower the Mobile Phase pH: Ensure your mobile phase pH is below 3.5. Using 0.1% formic acid (pH ~2.7) or 0.1% orthophosphoric acid (pH ~2.1) will protonate the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[9]

  • Use a High-Purity Column: Modern columns made from high-purity silica (often called Type B silica) have a much lower concentration of acidic, metal-free silanol groups and are less prone to causing peak tailing with basic compounds.

  • Check Sample Diluent: If your sample is dissolved in a neutral or basic diluent, it can create a localized high-pH environment at the column inlet upon injection, causing peak distortion. Always dissolve your sample in a diluent that is identical to or slightly weaker than the initial mobile phase.[9][10]

Start Problem: Peak Tailing Observed CheckpH Is mobile phase pH < 3.5 (e.g., contains 0.1% Formic Acid)? Start->CheckpH LowerpH Action: Lower mobile phase pH. Add 0.1% Formic or Phosphoric Acid. CheckpH->LowerpH No CheckColumn Is the column a modern, high-purity, end-capped silica? CheckpH->CheckColumn Yes Solved Peak Shape Improved LowerpH->Solved ChangeColumn Action: Switch to a column with low silanol activity or a polar-endcapped phase. CheckColumn->ChangeColumn No CheckDiluent Is the sample diluent identical to or weaker than the mobile phase? CheckColumn->CheckDiluent Yes ChangeColumn->Solved ChangeDiluent Action: Re-dissolve sample in the initial mobile phase. CheckDiluent->ChangeDiluent No CheckDiluent->Solved Yes ChangeDiluent->Solved

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Problem: Poor or No Retention

Q: My analyte is eluting in the solvent front (void volume). How do I increase its retention on a C18 column?

A: This indicates that the analyte has insufficient affinity for the non-polar stationary phase under the current conditions. This is a common issue for polar compounds.[8][11]

Solutions:

  • Reduce Organic Content: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. For this compound, you may need to explore very low organic percentages (0-10%).

  • Use a 100% Aqueous-Compatible Column: Standard C18 columns can undergo "dewetting" or "phase collapse" in highly aqueous mobile phases, leading to a sudden loss of retention.[6] Use a column specifically designed for these conditions, such as a polar-endcapped or T3-type column.[6]

  • Switch to HILIC: If retention is still insufficient even with 100% aqueous mobile phase, your analyte is an ideal candidate for HILIC. This technique will provide robust retention for highly polar compounds.[8]

Problem: Drifting Retention Times

Q: The retention time for my peak keeps shifting from one injection to the next. What's causing this instability?

A: Retention time instability can be frustrating and points to a lack of equilibrium in the system or changes in the mobile phase.[12]

Solutions:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection. For RP-HPLC, flushing with 10-15 column volumes is typically sufficient. HILIC methods may require longer equilibration times (20+ column volumes) to establish the crucial water layer on the stationary phase.[6][8]

  • Check for Leaks and Pump Performance: A small leak in the system can cause pressure fluctuations and alter the mobile phase composition delivered to the column.[10] Check all fittings for tightness and monitor the pump pressure for stability.

  • Use a Column Oven: Changes in ambient temperature can affect retention times.[13] Using a thermostatically controlled column compartment set to a temperature above ambient (e.g., 35-40 °C) will ensure consistent retention.

  • Proper Mobile Phase Preparation: Ensure mobile phases are well-mixed and degassed. If using buffers, make sure they are fully dissolved and that the organic and aqueous phases are miscible.[10]

Problem: Split or Broad Peaks

Q: My peak is split into two or is excessively broad. What are the likely causes?

A: Split or broad peaks often indicate a problem with the sample path at the head of the column or an injection issue.[9]

Solutions:

  • Check for a Column Void: A void or channel in the packing material at the column inlet can cause the sample band to split, leading to a distorted peak.[9] This can happen from pressure shocks or using the column outside its recommended pH range. Reversing the column and flushing with a strong solvent may sometimes fix a plugged frit, but a void usually means the column needs to be replaced.

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase is a common cause of peak distortion.[9] For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase of 10% acetonitrile will cause the peak to broaden or split. Always use a diluent weaker than or equal to the mobile phase.

  • Column Contamination: Strongly retained impurities from previous injections can build up at the column head and interfere with the sample path.[9][13] A proper column wash procedure after each sequence is essential. Using a guard column can protect the analytical column from contamination.[9]

References

Validation & Comparative

A Comparative Guide to 3-Methylisothiazol-5-amine and Its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 3-Methylisothiazol-5-amine and other key isothiazole derivatives for researchers, scientists, and professionals in drug development. We will explore synthetic strategies, comparative biological activities, and the underlying structure-activity relationships that make the isothiazole scaffold a cornerstone of modern medicinal chemistry.

Introduction: The Isothiazole Scaffold's Significance

Isothiazoles are a class of five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms. This unique 1,2-azole arrangement confers distinct physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[1][2] Consequently, the isothiazole nucleus is a privileged scaffold found in a wide array of pharmacologically active agents, including antipsychotics, antivirals, antimicrobials, and anticancer drugs.[1][3] This guide focuses on this compound, a versatile building block, and compares its derived applications with other notable isothiazole derivatives to inform future drug design and synthesis efforts.

Profile of the Reference Compound: this compound

This compound (also known as 5-Amino-3-methylisothiazole) serves as a foundational precursor for synthesizing a range of biologically active molecules. Its structure, featuring a reactive amino group at the C5 position and a methyl group at C3, allows for diverse functionalization, making it a valuable starting material in medicinal chemistry.

Synthesis Protocol: Oxidative Cyclization

A common and effective method for synthesizing this compound is through the oxidative ring-closure of β-iminothiobutyramide.[4] The causality behind this choice of precursor lies in its inherent structure, which contains the requisite C-C-C-N and S fragments poised for cyclization. The use of a mild oxidizing agent facilitates the formation of the N-S bond, which is the key step in constructing the isothiazole ring.

Experimental Protocol: Synthesis of this compound

  • Preparation of Chloramine Solution: An ice-cooled solution of sodium hydroxide (9.2 g) in water (44 cc) and ice (51 g) is treated with chlorine gas until the weight increases by 7.15 g. This solution is then stirred into an ice-cooled solution of aqueous ammonia (10.6 cc; d 0.88) in water (147 cc) and ice (147 g) to form a chloramine solution.

  • Reaction: Powdered β-iminothio-n-butyramide (11.6 g) is added to the freshly prepared chloramine solution.

  • Incubation: The mixture is shaken for two hours and then left to stand overnight at room temperature.

  • Extraction: The resulting solution is filtered and extracted multiple times with ether.

  • Isolation: The combined ether extracts are dried over magnesium sulfate and evaporated to yield this compound as an oil.[4] The product can be further purified by converting it to its hydrochloride salt.[4]

Diagram: Synthesis Workflow for this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A β-Iminothiobutyramide C This compound A->C Oxidative Cyclization B Oxidizing Agent (e.g., Chloramine, H₂O₂) B->C

Caption: Oxidative cyclization of β-iminothiobutyramide.

Comparative Analysis of Biological Activities

The true value of this compound is realized in its derivatives. Here, we compare its performance profile, via its derivatives, against other notable isothiazoles across several key therapeutic areas.

Antibacterial Activity

The emergence of antibiotic resistance necessitates the development of novel antibacterial agents. The isothiazole scaffold has proven to be a fertile ground for this endeavor.[5][6]

Analysis: A derivative of this compound, specifically S-p-aminobenzenesulphonamido-3-methyl isothiazole, was developed to mimic the action of sulfa drugs and showed antibacterial activity as great as, or greater than, the well-known drug sulphathiazole against E. coli.[4] This demonstrates the potential of the 3-methyl-5-amino substituted pattern. In a different structural class, isothiazolyl oxazolidinones have shown exceptional potency. The most active compounds in one study demonstrated activity comparable or superior to modern antibiotics like linezolid, vancomycin, and ciprofloxacin against certain strains.[7]

Compound/ClassTarget Organism(s)Reported Activity (MIC or IC₅₀)Reference
S-p-aminobenzenesulphonamido-3-methyl isothiazoleE. coliActivity ≥ Sulphathiazole[4]
Isothiazolyl Oxazolidinone 8a S. aureus, E. faecalisComparable or superior to linezolid, vancomycin, ciprofloxacin[7]
5-{[(1H-benzo[d]imidazol-2ʹ-yl)thio]methyl}-3-aryl isothiazoleGram-positive & Gram-negativeSignificant antibacterial activity[1]
Thiazole/Isothiazole DerivativesVarious bacteriaMIC values ranging from 4 to 32 µg/mL[1][7]
Enzyme Inhibition

Targeting specific enzymes is a cornerstone of modern drug discovery, from cancer to neurodegenerative diseases. Isothiazole derivatives have been successfully developed as potent inhibitors of various enzyme classes.[8][9]

Analysis: this compound hydrochloride is explicitly used as a precursor for synthesizing Aurora kinase inhibitors , which are critical targets in oncology. This highlights its role as a key building block for potent and specific enzyme inhibitors. For comparison, benzo[d]isothiazole 1,1-dioxide derivatives have been synthesized as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), enzymes involved in the inflammatory cascade.[10] One of the most potent compounds from this series, 3g , inhibited both enzymes with low micromolar IC₅₀ values.[10]

Compound/ClassTarget Enzyme(s)Reported Activity (IC₅₀ or Kᵢ)Application AreaReference
Derivatives of this compoundAurora KinasesPrecursor for inhibitorsAnticancer
Benzo[d]isothiazole 1,1-dioxide 3g 5-LOX & mPGES-1IC₅₀ = 0.6µM & 2.1µMAnti-inflammatory[10]
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase IKᵢ = 0.008 µMVarious (diuretic etc.)[9]
2-amino-4-(4-bromophenyl)thiazoleAChE & BChEKᵢ = 0.129 µM & 0.083 µMNeurodegenerative[9]
Antiviral and Anti-inflammatory Activity

Beyond antibacterial and enzyme inhibition, isothiazoles have shown promise as antiviral and dedicated anti-inflammatory agents.

Analysis: A notable isothiazole derivative in this category is Denotivir (Vratizolin) . Derived from 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid, it is an established antiviral drug.[11] Further studies on this series, specifically replacing the N-benzoyl with an N-(4-chlorobenzoyl) group, led to compounds with significant anti-inflammatory activity in carrageenan-induced edema models.[11] This demonstrates how subtle modifications to the isothiazole scaffold can pivot the biological activity from antiviral to anti-inflammatory.

Methodologies and Structure-Activity Relationships (SAR)

The biological activity of isothiazole derivatives is highly dependent on the substitution pattern around the core ring. The choice of synthetic route is therefore critical as it dictates the accessible substitution patterns.

General Biological Screening Workflow

To compare these derivatives objectively, a standardized screening cascade is essential. This self-validating system ensures that data is reproducible and comparable across different chemical series.

Diagram: Comparative Biological Evaluation Workflow

G cluster_lib Compound Library cluster_assay Biological Assays cluster_data Data Analysis A This compound Derivatives C Primary Screening (e.g., MIC Assay, Enzyme Inhibition) A->C B Other Isothiazole Derivatives B->C D Quantitative Data (IC₅₀, MIC, Kᵢ) C->D Data Acquisition E Comparative Analysis & SAR D->E

Caption: General workflow for comparative biological evaluation.

Key Structure-Activity Relationship (SAR) Insights
  • Substitution at C5: The amino group of this compound is a key handle for derivatization. Acylation or sulfonylation at this position, as seen in the antiviral Denotivir and the antibacterial sulphonamide, is a proven strategy for generating potent bioactivity.[4][11]

  • Substitution at C4: The 4-position can be functionalized to modulate activity. For instance, the introduction of a carboxylic acid group in the Denotivir series was crucial for its activity.[11]

  • Fused Rings: Fusing the isothiazole ring to other systems, such as in the benzo[d]isothiazole derivatives, creates rigid structures that can fit into specific enzyme active sites, leading to potent and selective inhibition.[10]

  • Halogenation: The introduction of chlorine atoms, as seen in the fungicide Isotianil and the potent anti-inflammatory derivatives, can significantly enhance potency, likely by modulating electronic properties and improving interactions with the target.[3][11]

Diagram: Isothiazole Scaffold and Key Functionalization Points

Caption: Key positions on the isothiazole ring for SAR studies.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of pharmacologically active compounds. Its derivatives have shown significant potential in the development of antibacterial, anticancer, and antiviral agents. Comparative analysis with other classes of isothiazoles, such as the anti-inflammatory benzo[d]isothiazoles and the highly potent antibacterial isothiazolyl oxazolidinones, reveals the remarkable chemical diversity and therapeutic breadth of the isothiazole scaffold. By understanding the key structure-activity relationships and employing robust synthetic and screening methodologies, researchers can continue to leverage this compound to develop the next generation of targeted therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Methylisothiazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isothiazole scaffold has emerged as a privileged structure, integral to the development of a diverse array of therapeutic agents. Among these, 3-Methylisothiazol-5-amine serves as a crucial starting point for the exploration of novel bioactive molecules. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various this compound analogs, drawing upon experimental data to elucidate the impact of structural modifications on their biological activities. Our focus will be on analogs demonstrating potential as kinase inhibitors and antiproliferative agents, areas where this scaffold has shown considerable promise.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound core, with its distinct electronic and steric properties, offers multiple avenues for chemical modification. The primary points of diversification are the amino group at the C5 position and the potential for substitution on the isothiazole ring itself. These modifications have been shown to profoundly influence the pharmacological profile of the resulting analogs. Early investigations into this scaffold revealed that acylation of the 5-amino group could lead to compounds with antibacterial activity. For instance, conversion to S-p-aminobenzenesulphonamido-3-methyl isothiazole yielded a compound with antibacterial potency comparable to or greater than sulphathiazole, particularly against E. coli.[1]

Comparative Analysis of Analog Classes

The versatility of the this compound scaffold has led to the development of several classes of analogs with distinct biological targets. Here, we compare key classes and their associated SAR.

N-Acyl and N-Aroyl Analogs: Modulating Potency and Selectivity

Modification of the 5-amino group has been a primary strategy to explore the SAR of this compound. The introduction of various acyl and aroyl groups has been instrumental in tuning the biological activity of these analogs, particularly as kinase inhibitors and anticancer agents.

A notable example is the development of 2-aminothiazole derivatives as potent pan-Src kinase inhibitors, which led to the discovery of Dasatinib.[2] While not a direct 3-methylisothiazole analog, the principles of modifying the 2-amino group are highly relevant. Studies on 2-aminothiazoles effective against Mycobacterium tuberculosis have shown that the N-2 position of the aminothiazole is highly flexible, and the introduction of substituted benzoyl groups can improve activity by over 128-fold.[3] Specifically, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analog.[3] These findings suggest that exploring a variety of substituted benzoyl groups at the 5-amino position of 3-methylisothiazole could be a fruitful strategy for enhancing potency.

Table 1: SAR of N-Substituted 2-Aminothiazole Analogs Against M. tuberculosis [3]

CompoundSubstitution at N-2MIC (µM)
Hit CompoundUnsubstituted>32
55 3-Chlorobenzoyl0.024
Analog with n-hexanoyln-Hexanoyl3.1-6.3
Analog with cyclopropanoylCyclopropanoyl12-25

The data clearly indicates that aromatic acyl groups, particularly those with halogen substitutions, are significantly more effective at enhancing antitubercular activity compared to aliphatic acyl groups.

Carboxylic Acid and Hydrazide Derivatives: Targeting Cancer Cell Proliferation

Further functionalization of the isothiazole ring, in conjunction with modifications at the 5-amino position, has yielded compounds with significant antiproliferative activity. For instance, derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid have demonstrated cytostatic and psychotropic effects.[4]

More recent studies have focused on N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide. These compounds were evaluated for their antiproliferative activity against various cancer cell lines. The highest activity was observed in compounds with specific substitutions on the hydrazide moiety, indicating that this position is critical for interacting with the biological target.

Table 2: Antiproliferative Activity of 5-Chloro-3-methylisothiazole-4-carbohydrazide Derivatives [5]

CompoundN'-SubstitutionCell LineIC50 (µg/mL)
3 (E)-(4-bromophenyl)methylideneMV4-11 (Leukemia)4.4
3 (E)-(4-bromophenyl)methylideneMCF-7 (Breast)< 15
4 (E)-(4-chlorophenyl)methylideneMV4-11 (Leukemia)15.3
4 (E)-(4-chlorophenyl)methylideneMCF-7 (Breast)< 20
7 (E)-(3-methoxyphenyl)methylideneLoVo (Colon)> 30

The results highlight that electron-withdrawing groups (bromo and chloro) on the phenylmethylidene substituent lead to higher antiproliferative activity compared to electron-donating groups (methoxy). This suggests that the electronic properties of the substituent play a key role in the compound's efficacy.

Key Structure-Activity Relationship Insights

Synthesizing the available data, several key SAR trends for this compound analogs can be identified:

  • Modification of the 5-Amino Group is Crucial: The nature of the substituent on the 5-amino group is a primary determinant of biological activity. Aromatic and heteroaromatic acyl groups often confer greater potency than aliphatic groups.

  • Substitution on the Isothiazole Ring Enhances Specificity: The introduction of substituents at the C4 position of the isothiazole ring, such as a carboxylic acid or its derivatives, can direct the analogs towards specific targets like cancer cells.

  • Electronic Effects of Substituents are Significant: As seen with the hydrazide derivatives, the electronic nature of the substituents on appended aromatic rings can dramatically influence biological activity. Electron-withdrawing groups appear to be favorable for antiproliferative effects in the studied series.[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.

General Synthesis of N-Aroyl-3-Methylisothiazol-5-amines

A general procedure for the acylation of this compound involves the reaction of the amine with a substituted benzoyl chloride in the presence of a base.

Step-by-Step Protocol:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool to 0 °C.

  • Slowly add the desired substituted benzoyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aroyl-3-methylisothiazol-5-amine analog.

MTT Assay for Antiproliferative Activity

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Structure-Activity Relationships

To better illustrate the key SAR findings, the following diagrams represent the core structure and the influence of different substitutions.

SAR_Summary core This compound Core sub_r1 R1: Acyl/Aroyl Substitution - Aromatic > Aliphatic - Halogen substitution beneficial core->sub_r1 Modification at 5-NH2 sub_r2 R2: Ring Substitution (C4) - COOH/Hydrazide for antiproliferative activity core->sub_r2 Modification on the ring sub_r3 R3: Substituent on Aroyl Group - Electron-withdrawing groups enhance activity sub_r1->sub_r3 Fine-tuning of aroyl group

Caption: Key SAR takeaways for this compound analogs.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have revealed critical insights for the design of novel therapeutic agents. The 5-amino position serves as a key handle for introducing diverse functionalities that can significantly modulate biological activity, particularly for kinase inhibition and antiproliferative effects. Furthermore, substitution on the isothiazole ring itself provides another layer of optimization for enhancing potency and selectivity.

Future research in this area should focus on a more systematic exploration of the chemical space around the this compound core. This includes the synthesis and evaluation of a broader range of N-aroyl derivatives with diverse electronic and steric properties, as well as the investigation of other substitutions on the isothiazole ring. Combining these empirical SAR studies with computational approaches, such as quantitative structure-activity relationship (QSAR) and molecular docking, will undoubtedly accelerate the discovery of new and more effective drug candidates based on this versatile scaffold.[6]

References

A Comparative Guide to the Antimicrobial Efficacy of Isothiazole Derivatives and Commercial Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Isothiazole Scaffold

The isothiazole ring is a five-membered heterocyclic compound that serves as a foundational scaffold for a diverse range of biologically active molecules. While 3-Methylisothiazol-5-amine is primarily a chemical intermediate, its structure is a gateway to synthesizing compounds with significant antimicrobial properties. This guide provides a comparative analysis of the efficacy of two distinct classes of antimicrobials derived from or related to the isothiazole family: a therapeutic sulfonamide antibiotic and a widely used isothiazolinone biocide. We will compare these to Sulphathiazole, a classic commercially available antibiotic, to benchmark their performance and explore their distinct mechanisms of action.

This comparison is designed for researchers and drug development professionals to understand the chemical nuances that differentiate a therapeutic agent from an industrial biocide, despite their shared goal of microbial inhibition. We will delve into their mechanisms, quantitative efficacy data, and the standardized methodologies used to evaluate them.

Part 1: Comparative Compound Profiles & Mechanisms of Action

A compound's efficacy is intrinsically linked to its mechanism of action. Here, we compare two fundamentally different antimicrobial strategies.

The Therapeutic Agent: Sulphonamide Antibiotics (Sulphathiazole)

Sulphathiazole is a short-acting sulfa drug that was once a common oral and topical antimicrobial.[1] Its efficacy is rooted in its ability to act as a competitive inhibitor in the bacterial folic acid synthesis pathway.[2]

  • Mechanism of Action: Bacteria, unlike humans who acquire folic acid from their diet, must synthesize it de novo.[2][3] The process requires the enzyme dihydropteroate synthase (DHPS) to convert para-aminobenzoic acid (PABA) into dihydrofolic acid.[4][5] Due to its structural similarity to PABA, Sulphathiazole competes for the active site of DHPS, effectively blocking the synthesis of functional folic acid.[2][6] This disruption halts the production of essential precursors for DNA and RNA synthesis, leading to a bacteriostatic effect—inhibiting bacterial growth and allowing the host's immune system to clear the infection.[2]

A derivative of our initial compound of interest, S-p-aminobenzenesulphonamido-3-methyl isothiazole, is a sulfonamide. A 1959 patent claimed this compound demonstrates antibacterial activity as great as, or greater than, that of Sulphathiazole, particularly against E. coli. This suggests it operates via the same PABA-antagonist mechanism.

The Industrial Agent: Isothiazolinone Biocides (MIT/CMIT)

Methylisothiazolinone (MIT) and Methylchloroisothiazolinone (CMIT) are potent, broad-spectrum biocides used as preservatives in cosmetics, paints, and industrial processes.[7][8] They are often used in a 3:1 mixture of CMIT to MIT, commercially known as Kathon.[8][9] Their mechanism is rapid, aggressive, and non-specific compared to sulfa drugs.

  • Mechanism of Action: Isothiazolinones are electrophilic molecules.[10] Their biological activity stems from the ability of the active sulfur moiety to diffuse through the cell membrane and react with thiol-containing residues (like cysteine) in intracellular proteins and enzymes.[10][11] This reaction, which involves the cleavage of the weak N-S bond, leads to the formation of disruptive disulfides, impairing critical cell functions and inhibiting metabolic pathways involving dehydrogenase enzymes.[11] This leads to rapid inhibition of growth, followed by irreversible cell damage and death.[11]

Visualizing the Mechanisms

To clarify these distinct pathways, the following diagrams illustrate the cellular targets and actions of both compound classes.

Sulfa_Mechanism PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS Enzyme) PABA->DHPS Binds to DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF DNA_RNA DNA, RNA, Amino Acid Synthesis THF->DNA_RNA Sulphathiazole Sulphathiazole Sulphathiazole->Block Block->DHPS Competitively Inhibits

Caption: Mechanism of Action for Sulphathiazole.

MIT_Mechanism cluster_cell Bacterial Cell cluster_inside MIT Isothiazolinone (e.g., MIT/CMIT) Membrane Bacterial Cell Membrane MIT->Membrane Diffuses across Enzyme Enzymes & Proteins (with Thiol Groups, -SH) Cell Intracellular Space Inactivated_Enzyme Inactivated Enzyme (Disulfide Bridge, S-S) Enzyme->Inactivated_Enzyme Irreversible Oxidation Damage Metabolic Disruption & Cell Death Inactivated_Enzyme->Damage

Caption: Mechanism of Action for Isothiazolinone Biocides.

Part 2: Quantitative Efficacy Comparison

The most common metric for comparing antimicrobial potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism.[12]

The table below summarizes reported MIC values for Sulphathiazole and Methylisothiazolinone (MIT) against various microorganisms.

CompoundMicroorganismMIC Value (µg/mL)Notes
Sulphathiazole Escherichia coli0.25 - >512[13][14]Wide range indicates significant potential for strain-dependent resistance.
Haemophilus parasuis32 - 512[15]Demonstrates activity against other Gram-negative bacteria.
Staphylococcus aureus3.9[16]A derivative showed an MIC of 3.9 µg/mL.
Vibrio cholerae>4.10 x 10⁻³ mmolA derivative showed activity while the parent compound did not.[17]
Methylisothiazolinone (MIT) Escherichia coli245[18]Higher concentration needed compared to therapeutic antibiotics.
Soil Bacteria (Gram-neg)3.9 - 15.6[18]Highly effective against environmental bacteria.
Yeast41[18]Demonstrates antifungal properties.
CMIT/MIT Mixture Staphylococcus aureus2.0[11]The mixture is often more potent than individual components.
(Kathon)Pseudomonas aeruginosa2.0[11]Effective against common opportunistic pathogens.
Aspergillus niger0.5[11]Excellent antifungal activity.
Candida albicans0.5[11]Excellent anti-yeast activity.

Analysis of Efficacy Data: The data clearly illustrates the different roles of these compounds. Sulphathiazole and its derivatives show high potency (low MIC values) against specific pathogenic bacteria, which is desirable for a therapeutic drug to minimize host toxicity. However, resistance is a significant issue, as shown by the wide MIC range for E. coli.[13][14]

In contrast, isothiazolinones like MIT and the CMIT/MIT mixture require higher concentrations to inhibit common bacteria like E. coli but exhibit a much broader spectrum of activity, effectively killing bacteria, fungi, and yeasts.[11][18] This makes them ideal for preservative and biocidal applications where eliminating a wide range of potential contaminants is critical.

Part 3: Experimental Protocol for Efficacy Determination

To ensure that the comparative data is robust and reproducible, a standardized methodology is essential. The Broth Microdilution Method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][19][20]

Standardized Broth Microdilution Assay Workflow

This protocol outlines the key steps for performing a broth microdilution assay to determine the MIC of a test compound.[19][21]

1. Preparation of Materials:

  • Test Compound: Prepare a high-concentration stock solution of the antimicrobial agent in an appropriate solvent.

  • Growth Medium: Use a suitable liquid broth that supports the growth of the test microorganism (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Microorganism: Prepare a standardized inoculum of the test organism adjusted to a 0.5 McFarland turbidity standard. This is then diluted to the final target concentration (typically ~5 x 10^5 CFU/mL).

  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Serial Dilution:

  • Dispense 100 µL of sterile broth into all wells of the 96-well plate.

  • Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.

  • Column 11 serves as the positive control (inoculum without compound), and column 12 serves as the negative/sterility control (broth only).

3. Inoculation:

  • Inoculate all wells (except the negative control in column 12) with 5 µL of the standardized bacterial suspension.

4. Incubation:

  • Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

5. Reading and Interpretation:

  • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be confirmed by reading the optical density (OD) with a plate reader.[20]

Workflow Visualization

The following diagram illustrates the experimental workflow for the broth microdilution assay.

MIC_Workflow Prep 1. Preparation - Compound Stock - Bacterial Inoculum (0.5 McFarland) - Growth Medium Plate_Setup 2. Plate Setup Dispense 100µL medium into 96-well plate Prep->Plate_Setup Dilution 3. Serial Dilution Perform 2-fold dilutions of compound across plate (Col 1-10) Plate_Setup->Dilution Inoculation 4. Inoculation Add standardized bacterial suspension to wells (Col 1-11) Dilution->Inoculation Incubation 5. Incubation 37°C for 18-24 hours Inoculation->Incubation Reading 6. Data Acquisition Visual inspection or OD reading to assess turbidity (growth) Incubation->Reading Result 7. MIC Determination Lowest concentration with no visible growth Reading->Result

Caption: Experimental Workflow for MIC Determination.

Conclusion

This guide demonstrates that while this compound is a precursor, the broader isothiazole chemical family gives rise to compounds with potent but functionally distinct antimicrobial activities.

  • Sulphathiazole , a therapeutic antibiotic, showcases high, specific potency against bacterial pathogens by targeting a unique metabolic pathway (folic acid synthesis). Its bacteriostatic nature and susceptibility to resistance make it a classic example of a targeted antimicrobial drug.

  • Isothiazolinones (MIT/CMIT) , in contrast, are broad-spectrum biocides. Their efficacy lies in a rapid, non-specific, and irreversible mechanism of action—reacting with essential cellular thiols. This makes them highly effective as preservatives and disinfectants but unsuitable for therapeutic use due to potential host toxicity.

For researchers in drug development, this comparison underscores a critical principle: antimicrobial efficacy is not a singular metric. The value of a compound—whether as a life-saving drug or a critical industrial preservative—is defined by a balance of its potency, spectrum of activity, mechanism of action, and selectivity.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Methylisothiazol-5-amine Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Inhibitor Selectivity

Protein kinases have become one of the most significant classes of drug targets, particularly in oncology.[1] Their central role in cellular signaling pathways means that their dysregulation is often a hallmark of disease. Consequently, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, the human kinome is vast, comprising over 500 distinct kinases, many of which share structural similarity within their ATP-binding sites.[1][2] This conservation presents a formidable challenge: ensuring that a novel inhibitor is selective for its intended target.[3]

Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or a dilution of the desired therapeutic effect. Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of modern drug discovery. It allows researchers to understand a compound's kinome-wide interaction landscape, identify potential liabilities, and guide lead optimization efforts.[1][3]

This guide provides an in-depth comparison and a detailed experimental framework for profiling the cross-reactivity of 3-Methylisothiazol-5-amine , a heterocyclic compound belonging to a class of molecules known to produce kinase inhibitors.[4][5] We will delve into the rationale behind experimental choices, provide a robust, self-validating protocol, and present a framework for interpreting the resulting data to make informed decisions in a drug development pipeline.

The Compound in Focus: this compound

This compound is a five-membered heterocyclic compound.[6][7] The isothiazole and related thiazole scaffolds are prevalent in numerous biologically active compounds and are recognized as versatile frameworks in medicinal chemistry.[8][9] Notably, 5-Amino-3-methyl-isothiazole hydrochloride has been used as a precursor in the synthesis of Aurora kinase inhibitors, making it a compound of significant interest for kinase--focused screening campaigns.[5] Given this precedent, a comprehensive understanding of its kinase selectivity profile is a logical and critical first step in evaluating its therapeutic potential.

Experimental Design: A Framework for Rigorous Kinase Profiling

The goal of a cross-reactivity screen is to quantify the interaction of a test compound against a broad, representative panel of kinases. The choice of assay technology is paramount to generating reliable and reproducible data.

Causality Behind Assay Choice: Why the Radiometric Assay Remains the Gold Standard

While numerous platforms exist, including fluorescence-based (TR-FRET) and luminescence-based methods, the radiometric kinase assay is widely considered the "gold standard" for in vitro kinase profiling.[2][10] Its primary advantage is that it directly measures the transfer of a radiolabeled phosphate ([γ-³³P]-ATP) to a substrate, representing the true catalytic event.[2] This method avoids potential artifacts from modified substrates, coupling enzymes, or detection antibodies that are required by indirect assay formats.[2] This direct detection provides unparalleled accuracy and sensitivity, which is critical for validating initial hits and generating high-quality structure-activity relationship (SAR) data.

The Kinase Panel: A Representative Snapshot of the Kinome

A robust profiling campaign requires a carefully selected kinase panel. The panel should cover all major branches of the human kinome tree to provide a comprehensive view of selectivity. For this guide, we will utilize a hypothetical panel of 96 diverse kinases, including representatives from the tyrosine kinase (TK), serine/threonine kinase (S/T), and atypical kinase families. This panel would include the intended target family (e.g., Aurora kinases) as well as common anti-targets known for promiscuity or toxicity-related off-target effects (e.g., SRC family, CDK family, VEGFR2).

Detailed Experimental Protocol: A Self-Validating System

This protocol describes an in vitro radiometric assay for determining the inhibitory activity of this compound.

Materials and Reagents
  • Test Compound: this compound hydrochloride (CAS: 52547-00-9), dissolved in 100% DMSO to create a 10 mM stock solution.[5]

  • Kinase Panel: 96 purified, active human kinases.

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.

  • Cofactor: [γ-³³P]-ATP (specific activity ~10 Ci/mmol).

  • Control Inhibitor: Staurosporine (a well-characterized promiscuous kinase inhibitor) as a positive control.[11]

  • Plates: 96-well polypropylene plates for compound dilution and 96-well filter plates for reaction capture.

  • Scintillation Counter: For quantifying incorporated radioactivity.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a serial dilution series of this compound in 100% DMSO. For a 10-point IC₅₀ curve, a common starting concentration is 100 µM, followed by 1:3 serial dilutions.

    • The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid solvent-induced inhibition.

  • Assay Plate Setup:

    • Add 5 µL of diluted compound, control inhibitor (Staurosporine), or DMSO (vehicle control) to the appropriate wells of a 96-well polypropylene plate.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the specific kinase and its corresponding substrate in the assay buffer.

    • Add 20 µL of the kinase/substrate mix to each well of the assay plate.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the compound to interact with the kinase.

  • Phosphorylation Reaction:

    • Initiate the kinase reaction by adding 25 µL of [γ-³³P]-ATP solution. The ATP concentration should be set at or near the Kₘ for each specific kinase to provide a sensitive measure of competitive inhibition.[3]

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction stays within the linear range (typically <10% ATP conversion).[12]

  • Reaction Termination and Capture:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the entire reaction volume to a 96-well filter plate. The phosphorylated substrate will bind to the filter membrane, while unincorporated [γ-³³P]-ATP will pass through.

    • Wash the filter plate multiple times with 1% phosphoric acid to remove all unbound radioactivity.

  • Signal Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well and count the incorporated radioactivity using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound 1. Compound Dilution (this compound) PreIncubate 4. Pre-incubation (Compound + Kinase) Compound->PreIncubate Controls 2. Prepare Controls (DMSO, Staurosporine) Controls->PreIncubate KinaseMix 3. Kinase/Substrate Mix KinaseMix->PreIncubate AddATP 5. Add [γ-³³P]-ATP (Initiate Reaction) PreIncubate->AddATP Incubate 6. Incubate at 30°C AddATP->Incubate Terminate 7. Terminate Reaction (Phosphoric Acid) Incubate->Terminate Filter 8. Filter & Wash Plate Terminate->Filter Count 9. Scintillation Counting (Measure ³³P) Filter->Count Data 10. Data Analysis (% Inhibition, IC₅₀) Count->Data

Caption: Radiometric kinase assay workflow for inhibitor profiling.

Data Analysis: From Raw Counts to Actionable Insights
  • Calculating Percent Inhibition: The raw CPM data is first converted to percent inhibition using the following formula: % Inhibition = 100 x (1 - [(CPM_Compound - CPM_Background) / (CPM_Vehicle - CPM_Background)]) Where CPM_Vehicle represents the 100% activity control (DMSO only) and CPM_Background represents 0% activity (no kinase or maximum inhibition).

  • Determining IC₅₀ Values: For kinases showing significant inhibition (>50% at a screening concentration), a full 10-point dose-response curve is analyzed. The percent inhibition data is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.[13][14]

  • Quantifying Selectivity - The Selectivity Score (S-Score): To provide a quantitative measure of selectivity, a Selectivity Score can be calculated.[3][11] A common method is to define a potency threshold and count the number of kinases inhibited beyond that threshold. For example, the S(1µM) is calculated by dividing the number of kinases with an IC₅₀ < 1 µM by the total number of kinases tested.[15] S(x) = (Number of kinases with IC₅₀ < x) / (Total number of kinases tested) A lower S-score indicates higher selectivity, with a value closer to zero representing a more specific compound.[3]

Results: Hypothetical Kinase Selectivity Profile

The following table summarizes hypothetical profiling data for this compound against a selection of kinases from a larger panel. This data is illustrative and designed to reflect a plausible outcome based on the compound's structural precedents.[5]

Kinase FamilyKinase Target% Inhibition @ 1 µMIC₅₀ (nM)
Aurora Aurora A 98% 45
Aurora Aurora B 95% 80
Aurora Aurora C 89% 150
CAMKCAMK145%> 1,000
TKABL165%850
TKSRC52%> 1,000
TKVEGFR2 (KDR)25%> 10,000
CMGCCDK2/CycA30%> 10,000
AGCPKA15%> 10,000
STEp38α18%> 10,000

Discussion and Interpretation

The hypothetical data provides several key insights for a drug development team:

  • Primary Targets Identified: this compound demonstrates potent, nanomolar inhibition of all three Aurora kinase isoforms, with the highest potency against Aurora A. This confirms the hypothesis based on its use as a precursor for Aurora kinase inhibitors.[5]

  • Selectivity Profile: The compound shows a high degree of selectivity. At a concentration of 1 µM, it strongly inhibits the Aurora kinase family while exhibiting significantly weaker activity against other kinases. For instance, the inhibition of ABL1 is over 10-fold weaker than for Aurora B. The majority of other kinases tested show minimal inhibition.

  • Calculating the Selectivity Score: Assuming a full panel of 96 kinases was tested and only the 4 kinases listed with IC₅₀ values below 1000 nM were hits, the S(1µM) would be calculated as: S(1µM) = 4 / 96 = 0.042 This low S-score quantitatively confirms the high selectivity of the compound.[3][15]

  • Implications for Drug Development: These results are highly encouraging. The potent on-target activity combined with a clean off-target profile suggests that this compound is a promising scaffold for developing a selective Aurora kinase inhibitor. The weak inhibition of ABL1 is a noteworthy off-target activity that should be monitored and potentially engineered out through medicinal chemistry efforts. The lack of significant activity against kinases like VEGFR2 and SRC is favorable, as inhibition of these targets is often associated with specific side effects.

G Compound This compound AurA Aurora A (IC₅₀ = 45 nM) Compound->AurA High Potency AurB Aurora B (IC₅₀ = 80 nM) Compound->AurB AurC Aurora C (IC₅₀ = 150 nM) Compound->AurC ABL1 ABL1 (IC₅₀ = 850 nM) Compound->ABL1 Low Potency SRC SRC (IC₅₀ > 1,000 nM) Compound->SRC VEGFR2 VEGFR2 (IC₅₀ > 10,000 nM) Compound->VEGFR2

Caption: On-target vs. off-target activity of this compound.

Conclusion

The cross-reactivity profiling of this compound demonstrates its potential as a selective inhibitor of the Aurora kinase family. This guide outlines a rigorous, gold-standard methodology for obtaining high-quality kinase profiling data. By explaining the causality behind experimental choices and providing a clear framework for data analysis and interpretation, researchers can effectively characterize the selectivity of their compounds. This essential step de-risks preclinical development and provides the critical insights needed to guide the optimization of the next generation of targeted kinase inhibitors.

References

head-to-head comparison of different synthetic routes for 3-Methylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methylisothiazol-5-amine

This compound is a crucial heterocyclic amine that serves as a vital building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its isothiazole core is a key pharmacophore in various biologically active molecules. The strategic importance of this compound necessitates the development of efficient, scalable, and economically viable synthetic routes. This guide provides an in-depth, head-to-head comparison of the established synthetic methodologies for the preparation of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development and process chemistry.

Route 1: Oxidative Cyclization of β-Iminothiobutyramide

The most historically significant and well-documented method for the synthesis of this compound is the oxidative cyclization of a β-iminothioamide precursor. This approach, pioneered by Adams and Slack, relies on the formation of the isothiazole ring through an intramolecular S-N bond formation induced by an oxidizing agent[1].

Causality Behind Experimental Choices

The core of this synthetic strategy is the preparation of the key intermediate, β-iminothiobutyramide. This is typically synthesized from acetoacetonitrile via the addition of hydrogen sulfide in the presence of an amine catalyst. The subsequent and critical step is the choice of the oxidizing agent, which directly influences the reaction conditions, yield, purity, and scalability of the overall process. The selection of a suitable oxidant is paramount for efficient ring closure while minimizing side reactions.

Experimental Workflow for Route 1

cluster_0 Step 1: Synthesis of β-Iminothiobutyramide cluster_1 Step 2: Oxidative Cyclization Acetoacetonitrile Acetoacetonitrile H2S_Ammonia H₂S, NH₃ Acetoacetonitrile->H2S_Ammonia beta_Iminothiobutyramide β-Iminothiobutyramide H2S_Ammonia->beta_Iminothiobutyramide Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, K₂S₂O₈, Chloramine) beta_Iminothiobutyramide->Oxidizing_Agent Final_Product This compound Oxidizing_Agent->Final_Product

Caption: General workflow for the synthesis of this compound via oxidative cyclization.

Head-to-Head Comparison of Oxidizing Agents

The choice of oxidizing agent for the cyclization of β-iminothiobutyramide is the most critical variable in this synthetic route. Below is a detailed comparison of the commonly employed oxidants.

Oxidizing AgentReaction ConditionsReported YieldPurity/Work-upAdvantagesDisadvantages
Hydrogen Peroxide 30% H₂O₂ in 2N HCl, temperature kept below 40°C.[1]~15%Requires neutralization, ether extraction, and conversion to HCl salt for isolation.[1]Readily available and relatively inexpensive.Low yield, requires careful temperature control to prevent runaway reactions.
Potassium Persulfate Aqueous solution, temperature maintained between 12-18°C.[1]Moderate (not explicitly quantified in the primary source)Continuous ether extraction required for product isolation.[1]Good for larger scale preparations.Requires a lengthy extraction process.
Chloramine Prepared in situ from NaOH and chlorine, followed by reaction with aqueous ammonia. Reaction is conducted at low temperatures.[1]GoodEther extraction of the final product.[1]Can provide good yields.Involves the handling of chlorine gas and in situ preparation of a potentially unstable reagent.
Chloramine-T Aqueous solution with NaOH, shaken for several hours.[1]GoodEther extraction and conversion to the hydrochloride salt.[1]A more stable and easier to handle alternative to chloramine.Can be more expensive than other oxidants.
Detailed Experimental Protocols

Protocol 1A: Synthesis of β-Iminothiobutyramide

This precursor can be prepared by passing hydrogen sulfide gas through a solution of acetoacetonitrile in a suitable solvent containing a catalytic amount of a base, such as ammonia or an amine. The reaction progress should be monitored by TLC or GC-MS. Upon completion, the product is typically isolated by filtration or evaporation of the solvent.

Protocol 1B: Oxidative Cyclization using Hydrogen Peroxide

  • To an ice-cooled solution of 30% w./v. hydrogen peroxide (0.06 mol) in 2N hydrochloric acid (0.02 mol), slowly add powdered β-iminothiobutyramide (0.02 mol) with stirring.

  • Maintain the reaction temperature below 40°C during the addition.

  • After the addition is complete, filter the solution.

  • Make the filtrate alkaline with sodium hydroxide solution and extract with diethyl ether.

  • Wash the ether extracts with a ferrous sulfate solution, dry over magnesium sulfate, and saturate with dry hydrogen chloride gas to precipitate the hydrochloride salt of the product.

  • The free base can be obtained by neutralizing the hydrochloride salt and extracting with ether.[1]

Route 2: A Potential Alternative via β-Ketonitriles and a Sulfur Source

Theoretical Mechanistic Pathway

The hypothetical reaction would likely proceed through the formation of an enamine or enolate from acetoacetonitrile, which would then react with a sulfur electrophile. Subsequent intramolecular cyclization and elimination would lead to the desired 5-aminoisothiazole ring.

Acetoacetonitrile Acetoacetonitrile Base Base Acetoacetonitrile->Base Enolate Enolate Intermediate Base->Enolate Sulfur_Source Sulfur Source (e.g., S₈, S₂Cl₂) Enolate->Sulfur_Source Cyclization Intramolecular Cyclization Sulfur_Source->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Plausible, though not experimentally detailed, synthetic route from a β-ketonitrile.

Discussion on the Lack of Published Data

The absence of a well-documented protocol for this seemingly straightforward route may be due to several factors:

  • Reactivity and Selectivity Issues: The reaction of β-ketonitriles with sulfurating agents can be complex, potentially leading to a mixture of products, including thiophenes and other sulfur-containing heterocycles.

  • Harsh Reaction Conditions: Such reactions often require strong bases and high temperatures, which might not be compatible with the functional groups present in the starting materials or product.

  • Superiority of the Established Route: The oxidative cyclization of β-iminothiobutyramide, despite its own challenges, might be a more reliable and higher-yielding method, thus discouraging extensive research into alternatives.

Conclusion and Future Perspectives

The synthesis of this compound is predominantly achieved through the oxidative cyclization of β-iminothiobutyramide. The choice of oxidizing agent within this route presents a trade-off between yield, cost, safety, and ease of work-up. For laboratory-scale synthesis, Chloramine-T offers a good balance of reactivity and handling convenience. For larger-scale industrial production, potassium persulfate or even hydrogen peroxide might be more cost-effective, provided the process is carefully optimized and controlled.

While a direct synthesis from acetoacetonitrile and a sulfur source remains an intriguing possibility, the lack of established protocols suggests that this approach is likely fraught with challenges. Future research in this area could focus on the development of milder and more selective sulfurating agents or catalytic systems that could enable this more atom-economical route. Such an advancement would be of significant interest to the pharmaceutical and agrochemical industries.

References

A Senior Application Scientist's Guide to Validating Target Engagement of 3-Methylisothiazol-5-amine in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, confirming that a small molecule engages its intended target within the complex milieu of a living cell is a pivotal and often challenging step. This guide provides a comparative analysis of two robust methodologies for validating the cellular target engagement of 3-Methylisothiazol-5-amine, a thiol-reactive compound. We will delve into the principles, provide detailed experimental protocols, and present hypothetical data to illustrate the potential outcomes of these approaches. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the mechanism of action of similar compounds.

The Criticality of Target Engagement Validation

The journey of a drug candidate from a promising hit to a therapeutic reality is fraught with challenges, with a significant number of failures attributed to a lack of efficacy or unforeseen toxicity.[1] A primary reason for these failures is the disconnect between a compound's activity in simplified in vitro systems and its behavior in the vastly more complex environment of a cell.[2] Therefore, demonstrating that a molecule reaches and binds to its intended intracellular target is a cornerstone of preclinical drug development.[2] This process, known as target engagement validation, provides crucial evidence for the compound's mechanism of action and is a key predictor of its potential therapeutic success.

This compound: A Case Study in Target Validation

This compound belongs to the isothiazolinone class of compounds. Isothiazolinones are known to be electrophilic and can react with nucleophilic residues in proteins, most notably the thiol groups of cysteine residues.[3][4] This reactivity is central to their biological effects, which often involve the inhibition of enzymes that rely on a cysteine residue for their catalytic activity.[3][5]

For the purpose of this guide, we will hypothesize that this compound targets Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) , a ubiquitous enzyme with a highly reactive cysteine residue (Cys149) in its active site.[6] This cysteine is crucial for its catalytic function and is a known target for various electrophilic small molecules.[6] Our goal is to design and compare experimental strategies to confirm that this compound directly engages GAPDH within a cellular context.

Comparative Methodologies for Target Engagement

We will compare two powerful and widely used techniques for validating target engagement in cellular models: the Cellular Thermal Shift Assay (CETSA) , a label-free method, and Photoaffinity Labeling (PAL) , a probe-based chemical proteomics approach.

Cellular Thermal Shift Assay (CETSA): Monitoring Target Stabilization

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[7] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein, however, is more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to its unbound state.[8] This thermal shift (ΔTagg) can be quantified, typically by Western blotting, and serves as a direct measure of target engagement.[9]

The workflow for a CETSA experiment is a multi-step process that requires careful optimization.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis cell_culture 1. Culture Cells to Optimal Confluency treatment 2. Treat Cells with This compound or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot Cell Suspensions treatment->aliquot heat 4. Heat Aliquots at a Range of Temperatures aliquot->heat lysis 5. Lyse Cells (e.g., Freeze-Thaw) heat->lysis centrifuge 6. Centrifuge to Separate Soluble & Precipitated Fractions lysis->centrifuge sds_page 7. Analyze Soluble Fraction by SDS-PAGE centrifuge->sds_page western_blot 8. Western Blot for GAPDH sds_page->western_blot quantify 9. Quantify Band Intensity & Plot Melting Curves western_blot->quantify

A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
  • Cell Culture and Treatment:

    • Plate a human cell line (e.g., HEK293T) in appropriate culture dishes and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cell Harvesting and Heating:

    • Harvest the cells by scraping and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 25°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using a specific antibody against GAPDH.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities of GAPDH at each temperature for both the vehicle and compound-treated samples.

    • Normalize the data to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the percentage of soluble GAPDH as a function of temperature to generate melting curves.

    • Determine the aggregation temperature (Tagg), the temperature at which 50% of the protein is denatured, for each condition. A significant increase in Tagg in the presence of this compound indicates target engagement.[10]

Photoaffinity Labeling (PAL): Covalently Capturing the Target

Principle: Photoaffinity labeling is a powerful chemical proteomics technique used to identify the protein targets of small molecules.[11] This method involves synthesizing a probe molecule that incorporates three key features: the small molecule of interest (in this case, a derivative of this compound), a photoreactive group (e.g., a diazirine), and a reporter tag (e.g., biotin or an alkyne for click chemistry).[12][13] When the probe-treated cells are exposed to UV light, the photoreactive group is activated, forming a highly reactive species that covalently crosslinks the probe to its binding partners.[11] The tagged proteins can then be enriched and identified by mass spectrometry.

The PAL workflow involves probe synthesis, cellular labeling, enrichment, and mass spectrometry-based identification.

PAL_Workflow cluster_probe Probe Synthesis & Cell Treatment cluster_labeling Photolabeling & Lysis cluster_enrichment Enrichment & Digestion cluster_analysis Mass Spectrometry Analysis synthesis 1. Synthesize Photoaffinity Probe treatment 2. Treat Cells with Probe (with/without competitor) synthesis->treatment uv_irradiation 3. Irradiate with UV Light to Crosslink treatment->uv_irradiation lysis 4. Lyse Cells uv_irradiation->lysis click_chemistry 5. Click Chemistry to Attach Biotin lysis->click_chemistry enrichment 6. Enrich Biotinylated Proteins with Streptavidin Beads click_chemistry->enrichment digestion 7. On-Bead Digestion to Peptides enrichment->digestion lc_ms 8. Analyze Peptides by LC-MS/MS digestion->lc_ms identification 9. Identify & Quantify Proteins lc_ms->identification

A comprehensive workflow for Photoaffinity Labeling (PAL).
  • Probe Design and Synthesis:

    • Design a photoaffinity probe based on the structure of this compound. A diazirine group can be introduced as the photoreactive moiety, and a terminal alkyne as a handle for click chemistry. The design should aim to minimize steric hindrance that could affect target binding.[13][14]

    • Synthesize the probe using established organic chemistry methods.

  • Cellular Labeling:

    • Treat cells with the photoaffinity probe at an optimized concentration.

    • Include a competition control where cells are pre-treated with an excess of the parent compound (this compound) before adding the probe. This will help to distinguish specific binders from non-specific interactions.

    • Irradiate the cells with UV light (e.g., 365 nm) for a short period (e.g., 10-15 minutes) on ice to induce crosslinking.

  • Lysis and Click Chemistry:

    • Lyse the cells in a buffer containing detergents (e.g., SDS) to solubilize proteins.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin-azide reporter tag to the alkyne handle on the probe-crosslinked proteins.

  • Enrichment of Labeled Proteins:

    • Incubate the cell lysates with streptavidin-conjugated beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Proteomic Analysis:

    • Perform on-bead digestion of the captured proteins using trypsin to generate peptides.

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the enriched proteins using a proteomics software suite. Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered potential targets.[15]

Comparative Data Analysis

The two methods yield different types of quantitative data, which are summarized below in a hypothetical comparison table.

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)
Principle Ligand-induced thermal stabilization of the target protein.[7]Covalent crosslinking of a photoreactive probe to its target upon UV activation.[11]
Primary Readout Thermal shift (ΔTagg) of the target protein.Enrichment ratio of the target protein (probe vs. competition).
Detection Method Western Blot or Mass Spectrometry.[9]Mass Spectrometry.[15]
Labeling Requirement Label-free.Requires synthesis of a specific probe.[13]
Hypothetical Data for GAPDH ΔTagg = +4.5°C with 10 µM this compound.Enrichment ratio = 15-fold (significantly reduced in competition).
Advantages - Physiologically relevant (intact cells)- No chemical modification of the compound needed- Relatively straightforward to set up for a known target.- Can identify unknown targets- Provides direct evidence of binding- High sensitivity and specificity.
Limitations - Requires a specific antibody for detection- Not suitable for all proteins (some may not show a thermal shift)- Lower throughput.- Probe synthesis can be challenging- Potential for off-target labeling- Requires specialized equipment (mass spectrometer).

Visualizing the Mechanism of Target Engagement

The interaction of this compound with the active site of GAPDH and the principles of the validation methods can be conceptually visualized.

Mechanism_of_Action cluster_interaction Target Interaction cluster_cetsa CETSA Validation cluster_pal PAL Validation GAPDH GAPDH (Active Site Cysteine) Stabilization Increased Thermal Stability GAPDH->Stabilization Crosslink Covalent Crosslinking GAPDH->Crosslink Compound This compound Compound->GAPDH Covalent Modification Soluble GAPDH Remains Soluble Stabilization->Soluble Heat Heat Challenge Heat->Stabilization Probe Photoaffinity Probe Probe->GAPDH UV UV Light UV->Probe Identification Mass Spec Identification Crosslink->Identification

Conceptual diagram of target engagement and validation.

Conclusion

Validating the cellular target engagement of a small molecule is a non-trivial but essential step in drug discovery. Both the Cellular Thermal Shift Assay and Photoaffinity Labeling offer powerful, albeit different, approaches to achieving this goal. CETSA provides a label-free method to assess target stabilization in a physiologically relevant context, making it an excellent choice for validating a hypothesized target. In contrast, PAL is a versatile tool for unbiased target identification and provides direct evidence of a physical interaction. The choice between these methods will depend on the specific research question, the available resources, and the properties of the small molecule and its putative target. By employing these rigorous techniques, researchers can build a strong, evidence-based foundation for the continued development of novel therapeutics.

References

A Comparative Toxicological Analysis of Isothiazolinone Biocides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the toxicological profiles of commonly used isothiazolinone-based biocides. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of their toxicity and outlines the standardized methodologies for their evaluation. Our focus is to synthesize technical data with practical, field-proven insights to offer a holistic understanding of these potent antimicrobial agents.

Introduction to Isothiazolinones

Isothiazolinones are a class of heterocyclic organic compounds widely employed as preservatives and antimicrobial agents in a vast array of industrial and consumer products, including cosmetics, paints, and water treatment solutions.[1][2][3] Their efficacy stems from their ability to inhibit microbial growth, but this reactivity also forms the basis of their toxicological properties.[2][4] This guide will focus on a comparative analysis of four key isothiazolinones: Methylisothiazolinone (MI), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).

The primary mechanism of their antimicrobial action involves the electrophilic sulfur atom in the isothiazolinone ring reacting with nucleophilic residues, such as thiols in proteins like cysteine.[1][2][4] This interaction can lead to the formation of mixed disulfides, disrupting essential enzymatic functions and ultimately leading to microbial cell death.[2][4] This same reactivity, however, is implicated in their adverse effects on human health and the environment.

Comparative Toxicological Endpoints

A thorough understanding of the toxicological profile of each isothiazolinone is crucial for risk assessment and the development of safer alternatives. This section will compare the key toxicological endpoints for MI, CMIT, BIT, and OIT.

Skin Sensitization

The most prominent toxicological concern associated with isothiazolinones is their potential to cause allergic contact dermatitis, a type IV hypersensitivity reaction.[1][5] The incidence of sensitization to certain isothiazolinones has been on the rise, prompting regulatory scrutiny and changes in their approved applications.[6]

  • Mechanism of Sensitization: The process begins with the penetration of the isothiazolinone hapten through the stratum corneum. These small molecules then bind to skin proteins, forming hapten-protein conjugates. These complexes are recognized as foreign by antigen-presenting cells (Langerhans cells), which then migrate to the draining lymph nodes to activate T-lymphocytes. Upon subsequent exposure, these memory T-cells orchestrate an inflammatory response, leading to the clinical manifestations of allergic contact dermatitis.

  • Comparative Potency: The sensitizing potential varies among the different isothiazolinones. CMIT is generally considered a more potent sensitizer than MI.[7] The combination of CMIT and MI (CMIT/MI) has been a significant cause of contact allergy.[6][8][9] While data is more limited for BIT and OIT, they are also recognized as skin sensitizers.[10] Cross-reactivity between different isothiazolinones has also been reported.[1][10]

Cytotoxicity

Cytotoxicity assays are fundamental in assessing the direct toxic effects of chemicals on cells. For isothiazolinones, cytotoxicity is closely linked to their biocidal activity and their ability to disrupt cellular processes.

  • Mechanism of Cytotoxicity: The cytotoxic effects of isothiazolinones are primarily mediated by their reaction with intracellular thiols, leading to oxidative stress, depletion of glutathione (GSH), and damage to mitochondria.[11] This can trigger apoptotic (programmed cell death) pathways.[12]

  • Comparative Cytotoxicity: Studies have shown that the cytotoxic potency of isothiazolinones can be ranked, with CMIT generally being the most cytotoxic, followed by OIT, and then MI and BIT.[1] For instance, one study found that 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), a chlorinated isothiazolinone, altered cellular metabolism at a lower concentration than BIT.[11]

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. While isothiazolinones are generally not considered to be potent mutagens, some studies have raised concerns.

  • Assessment of Genotoxicity: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[13][14][15][16] In vivo tests, such as the mammalian erythrocyte micronucleus test, are also employed to evaluate genotoxicity in a whole organism.[17]

  • Comparative Genotoxicity: Based on available data, isothiazolinones are not generally considered to be genotoxic or carcinogenic.[5] For example, in vitro and in vivo studies on benzisothiazolinone have not indicated genotoxic potential.[18] However, the available data for some isothiazolinones can be limited, and further investigation is sometimes warranted.

Ecotoxicity

The widespread use of isothiazolinones necessitates an evaluation of their environmental fate and toxicity to aquatic organisms.

  • Environmental Fate: Isothiazolinones can be released into the environment through various pathways, including industrial and domestic wastewater.[19] Their persistence and degradation in the environment are key factors in their ecotoxicological risk. Some isothiazolinones, like MI and DCOIT, have been shown to biodegrade relatively quickly in aquatic environments.[20][21]

  • Aquatic Toxicity: Isothiazolinones can be highly toxic to aquatic organisms, including algae, invertebrates, and fish.[2][19][22] DCOIT and OIT, in particular, are noted for their high aquatic toxicity.[19]

Quantitative Toxicological Data

For a direct comparison of the toxicological potency of these compounds, the following table summarizes key quantitative data from various studies. It is important to note that these values can vary depending on the specific experimental conditions.

IsothiazolinoneSkin Sensitization (LLNA EC3, µg/cm²)Cytotoxicity (HepG2 EC50, µM)
MI 2.25~1000
CMIT/MCI 2.25~10
BIT >5000~500
OIT 125~20

Data compiled from multiple sources for comparative purposes. EC3 (Effective Concentration to produce a 3-fold stimulation index in the Local Lymph Node Assay) is a measure of skin sensitization potency. EC50 (Half maximal effective concentration) in cytotoxicity assays indicates the concentration at which 50% of cell viability is lost. A lower value indicates higher potency/toxicity.

Standardized Experimental Protocols

To ensure the reliability and reproducibility of toxicological data, standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are followed.

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals.[23][24]

  • Principle: The assay is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[25] This proliferation is proportional to the dose and can be quantified by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-methyl thymidine) into the DNA of dividing lymphocytes.[25]

  • Step-by-Step Methodology:

    • Animal Model: Typically, CBA/Ca or CBA/J strain mice are used.

    • Dose Selection: A preliminary screen may be conducted to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity.[25] At least three concentrations of the test substance are typically evaluated.[26]

    • Application: A defined volume of the test substance in a suitable vehicle (e.g., acetone:olive oil) is applied to the dorsal surface of each ear for three consecutive days.[25][26]

    • Radionuclide Injection: On day 6, mice are injected intravenously with ³H-methyl thymidine.[25]

    • Lymph Node Excision: Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.[25]

    • Cell Proliferation Measurement: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured using a beta-scintillation counter.

    • Data Analysis: The stimulation index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) per mouse by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.[24][27]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30]

  • Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[28][31] The amount of formazan produced is proportional to the number of viable cells.[30]

  • Step-by-Step Methodology:

    • Cell Culture: Plate cells (e.g., HaCaT keratinocytes, HepG2 liver cells) in a 96-well plate and allow them to adhere overnight.

    • Compound Exposure: Treat the cells with various concentrations of the isothiazolinone compound for a specified period (e.g., 24 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[32]

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).[12]

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[15][16]

  • Principle: The test utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[13][15] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free plate.[15]

  • Step-by-Step Methodology:

    • Bacterial Strains: Use specific strains of S. typhimurium (e.g., TA98, TA100) that are sensitive to different types of mutagens.[13]

    • Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction) to simulate metabolic activation in mammals.[13]

    • Exposure: The bacterial culture is mixed with the test compound (at various concentrations) and molten top agar.[14]

    • Plating: The mixture is poured onto a minimal glucose agar plate lacking histidine.[14]

    • Incubation: The plates are incubated for 48-72 hours at 37°C.

    • Colony Counting: The number of revertant colonies on each plate is counted. A significant increase in the number of colonies compared to the negative control indicates that the substance is a mutagen.[33]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.

LLNA_Workflow cluster_day1_3 Days 1-3: Induction Phase cluster_day6 Day 6: Proliferation Measurement cluster_analysis Data Analysis app Topical Application of Isothiazolinone to Mouse Ear inject Intravenous Injection of 3H-Thymidine app->inject euthanize Euthanasia & Lymph Node Excision inject->euthanize process Prepare Single Cell Suspension euthanize->process measure Measure Radioactivity (Scintillation Counter) process->measure calculate Calculate Stimulation Index (SI) measure->calculate result SI >= 3 indicates Sensitizer calculate->result

Caption: Workflow of the Murine Local Lymph Node Assay (LLNA).

Cytotoxicity_Pathway cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptotic Cascade iso Isothiazolinone Exposure ros Increased Reactive Oxygen Species (ROS) iso->ros gsh Glutathione (GSH) Depletion iso->gsh mito Mitochondrial Dysfunction ros->mito gsh->mito caspase Caspase Activation mito->caspase death Cell Death (Apoptosis) caspase->death

Caption: Generalized pathway for isothiazolinone-induced cytotoxicity.

Conclusion and Future Perspectives

The toxicological profiles of isothiazolinones are complex and vary significantly among the different derivatives. Skin sensitization remains the most significant human health concern, with CMIT being a particularly potent sensitizer. Cytotoxicity and ecotoxicity are also important endpoints to consider in a comprehensive risk assessment.

As regulatory landscapes evolve and our understanding of toxicology deepens, the need for reliable and predictive in vitro and in silico models will continue to grow. The development of new approach methodologies (NAMs) that reduce or replace animal testing is a key area of ongoing research. For isothiazolinones, a deeper mechanistic understanding will be crucial for the development of safer and more sustainable alternatives.

This guide has provided a comparative overview of the toxicology of key isothiazolinones, grounded in established scientific principles and methodologies. It is intended to serve as a valuable resource for researchers and professionals working to ensure the safe use of these important biocides.

References

A Researcher's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with an Aurora Kinase A Inhibitor Derived from 3-Methylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

The isothiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for a multitude of biologically active compounds. 3-Methylisothiazol-5-amine, in particular, is a valuable starting material for the synthesis of potent kinase inhibitors. Its derivatives have been explored as inhibitors of various kinases, including Aurora kinases, which are critical regulators of cell division and established targets in oncology.

This guide provides a comprehensive framework for assessing the selectivity of a novel, hypothetical kinase inhibitor, "Compound-I," a derivative of this compound designed to target Aurora Kinase A (AURKA). For drug development professionals, ensuring that a compound preferentially interacts with its intended target over other cellular proteins is paramount to achieving therapeutic efficacy while minimizing off-target toxicity. This document will detail the causality behind experimental choices, provide self-validating protocols, and offer a comparative analysis with the established AURKA inhibitor, Alisertib (MLN8237).

The Critical Importance of Selectivity Profiling

Kinase inhibitors are a cornerstone of modern cancer therapy. However, the human kinome is vast, comprising over 500 members with highly conserved ATP-binding pockets. Achieving selectivity for a single kinase is a significant challenge.[1][2] Poor selectivity can lead to unexpected side effects and a narrow therapeutic window. Therefore, a multi-pronged approach to selectivity assessment, spanning from in vitro biochemical assays to in situ cellular characterization, is essential.

Experimental Workflow for Selectivity Assessment of Compound-I

The following sections outline a logical and iterative workflow to build a comprehensive selectivity profile for our hypothetical AURKA inhibitor, Compound-I.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Assays cluster_3 Phase 4: Phenotypic & Comparative Analysis a Large-Scale Kinase Panel Screen (e.g., KINOMEscan) b Dose-Response (IC50/Kd) for Hits a->b Identify primary targets & potent off-targets c Cellular Thermal Shift Assay (CETSA) a->c Validate on-target binding in cells d NanoBRET™ Target Engagement Assay c->d Orthogonal validation e Phospho-Histone H3 (Ser10) Western Blot d->e Link binding to functional effect f Cell Cycle Analysis (Flow Cytometry) e->f Confirm downstream pathway modulation g Cytotoxicity Assays (e.g., CellTiter-Glo®) f->g Correlate mechanism to phenotype h Comparison with Alisertib g->h Assess cellular potency & therapeutic index

Caption: A multi-phase workflow for assessing kinase inhibitor selectivity.

Part 1: Foundational In Vitro Selectivity Profiling

The initial step is to understand the landscape of kinases that Compound-I can bind to. This is achieved through large-scale, competition-based binding assays.

Rationale: A broad screen at a single high concentration (e.g., 1-10 µM) is a cost-effective strategy to quickly identify the primary target and any potent off-targets from a large panel of kinases.[3] This provides an unbiased view of the compound's promiscuity.

Experimental Protocol: Kinase Panel Screening (e.g., KINOMEscan®)

  • Compound Submission: Provide Compound-I to a commercial vendor (e.g., DiscoverX, Reaction Biology).

  • Primary Screen: The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of over 400 human kinases.

  • Data Analysis: Results are typically reported as percent inhibition. A high percent inhibition suggests a potential interaction.

  • Follow-up Dose-Response: For all kinases inhibited above a certain threshold (e.g., >70%), a 10-point dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value.[3]

Data Presentation:

The results should be summarized in a table, ranking kinases by their affinity for Compound-I. A hypothetical dataset is presented below.

KinaseKd (nM) for Compound-IComments
AURKA 2.5 Intended Target
AURKB350>100-fold selectivity over AURKB
PLK11,200Weak off-target
CDK2>10,000No significant binding
ABL1>10,000No significant binding

Part 2: Confirming Target Engagement in a Cellular Milieu

While in vitro assays are crucial, they do not account for cell permeability, efflux pumps, or the need to compete with high intracellular ATP concentrations. Therefore, it's essential to confirm that Compound-I engages AURKA within intact cells.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[4][5] A shift in the protein's melting temperature (Tm) upon compound treatment provides direct evidence of target engagement in a physiological context.[6]

G cluster_0 CETSA Workflow a Treat cells with Compound-I or Vehicle b Heat cell suspension across a temperature gradient a->b c Lyse cells and separate soluble/insoluble fractions b->c d Quantify soluble AURKA by Western Blot c->d e Plot melting curves d->e

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Culture a relevant cell line (e.g., HCT-116) and treat with Compound-I (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspension and heat individual aliquots at different temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Fractionation: Subject the cells to freeze-thaw cycles to lyse them. Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble AURKA at each temperature using Western blotting.

  • Data Analysis: Plot the percentage of soluble AURKA against temperature. A shift in the melting curve to a higher temperature in the presence of Compound-I indicates target stabilization.

NanoBRET™ Target Engagement Assay

Rationale: NanoBRET™ is a live-cell assay that measures compound binding by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor (tracer).[7][8] Competitive displacement of the tracer by an unlabeled compound allows for the quantitative determination of intracellular affinity.[9]

Experimental Protocol: NanoBRET™

  • Cell Preparation: Transfect cells with a vector expressing AURKA fused to NanoLuc® luciferase.

  • Assay Setup: Seed the transfected cells into a multi-well plate. Add the cell-permeable fluorescent tracer at a predetermined concentration.

  • Compound Addition: Add varying concentrations of Compound-I to the wells.

  • Signal Detection: Add the NanoLuc® substrate and measure the donor (460 nm) and acceptor (618 nm) emissions.[10]

  • Data Analysis: Calculate the BRET ratio. A dose-dependent decrease in the BRET ratio indicates displacement of the tracer by Compound-I, from which an IC50 value for intracellular target engagement can be derived.

Part 3: Assessing Downstream Functional Consequences

Confirming target engagement is necessary but not sufficient. A selective inhibitor should modulate the downstream signaling pathway of its target. For AURKA, a key function is the phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10) during mitosis.[11]

Rationale: A decrease in the levels of pHH3-Ser10 upon treatment with Compound-I would provide strong evidence of functional target inhibition.

Experimental Protocol: Western Blot for Phospho-Histone H3 (Ser10)

  • Cell Treatment: Plate cells and synchronize them in the G2/M phase of the cell cycle (e.g., using a nocodazole block) to enrich for the mitotic population where AURKA is active. Treat with a dose range of Compound-I for a short period (e.g., 1-2 hours).

  • Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[12]

  • Immunoblotting: Probe the membrane with a primary antibody specific for pHH3-Ser10.[11][13] Also, probe for total Histone H3 as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Quantification: Measure the band intensities to determine the relative change in pHH3-Ser10 levels.

Part 4: Phenotypic Characterization and Comparative Analysis

The ultimate goal is to correlate target engagement and pathway modulation with a cellular phenotype. AURKA inhibition is known to cause defects in mitosis, leading to cell cycle arrest and, eventually, cell death.[14][15]

Cell Cycle Analysis

Rationale: By inhibiting AURKA, Compound-I is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, followed by the emergence of a polyploid (>4N DNA content) population due to mitotic slippage.[16] Flow cytometry is a powerful technique to quantify these changes.[17][18]

Experimental Protocol: Flow Cytometry for Cell Cycle

  • Treatment: Treat asynchronous cells with various concentrations of Compound-I for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the cells and stain the DNA with a fluorescent dye such as propidium iodide (PI), which also requires RNase treatment.

  • Data Acquisition: Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analysis: Model the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and identify any sub-G1 (apoptotic) or >4N (polyploid) populations.

Cytotoxicity Assays

Rationale: To understand the therapeutic potential of Compound-I, its potency in inhibiting cell proliferation and viability must be determined across a panel of cancer cell lines. Assays like CellTiter-Glo® measure ATP levels, which is an indicator of metabolically active, viable cells.[19][20]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines in 96-well or 384-well plates.

  • Compound Treatment: The next day, treat the cells with a serial dilution of Compound-I.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Lysis and Signal Generation: Add the CellTiter-Glo® reagent, which lyses the cells and contains the substrate and enzyme for the luciferase reaction.

  • Measurement: Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Plot the luminescence against the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Comparison with the Benchmark Inhibitor: Alisertib (MLN8237)

A new compound's profile is best understood in the context of existing drugs. Alisertib is a selective AURKA inhibitor that has been extensively studied in clinical trials.[14] It is reported to be over 200-fold more selective for AURKA than for the closely related AURKB in cellular assays.[21][22]

Comparative Data Table (Hypothetical):

ParameterCompound-IAlisertib (MLN8237) - Literature Values
AURKA Kd (in vitro) 2.5 nM1.2 nM[21]
AURKB IC50 (cellular) 350 nM~400 nM[21]
Selectivity (AURKB/AURKA) ~140-fold>200-fold[14][21]
pHH3-Ser10 IC50 25 nMPotent inhibition observed[15]
HCT-116 GI50 50 nMPotent activity in xenograft models[22]

This comparative analysis allows researchers to position Compound-I relative to a clinical-stage molecule, highlighting its potential advantages or liabilities in terms of potency and selectivity.

Conclusion

Assessing the selectivity of a novel kinase inhibitor is a complex but critical endeavor. By following a systematic, multi-faceted approach as outlined for our hypothetical molecule, Compound-I, researchers can build a robust data package that moves beyond simple in vitro IC50 values. This guide emphasizes the importance of validating target engagement in a cellular context, confirming the modulation of downstream pathways, and linking these molecular events to a clear phenotypic outcome. Through this rigorous, self-validating process, drug development professionals can gain a high degree of confidence in their lead compounds, paving the way for successful preclinical and clinical development.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Methylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-Methylisothiazol-5-amine (CAS: 24340-76-9), a heterocyclic amine, demand a procedural approach grounded in a thorough understanding of its chemical properties and potential hazards. This guide provides a direct, step-by-step methodology for its proper disposal, ensuring the safety of laboratory personnel and the integrity of our shared environment.

Core Principle: Proactive Waste Management

The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste.[1] This approach is not merely a precaution but a necessity derived from its identified hazards, which include causing skin, eye, and respiratory irritation.[1][2] The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," serves as our primary directive.[1][2] Under no circumstances should this compound or its containers be disposed of via standard trash or sewer systems.[1][3]

Hazard Profile and Risk Assessment

Understanding the "why" behind disposal protocols is critical for fostering a culture of safety. This compound and its common salt form, this compound hydrochloride, present the following hazards that dictate our disposal choices:

  • Irritant Properties : The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] This necessitates the use of comprehensive Personal Protective Equipment (PPE) during handling and disposal to prevent exposure.

  • Incompatibilities : Contact with strong oxidizing agents, strong acids, and strong bases should be avoided, as this can lead to potentially hazardous reactions.[4]

  • Hazardous Decomposition : Under fire conditions, this compound can emit toxic fumes, including carbon oxides, nitrogen oxides, and sulfur oxides.[1][4] This underscores the need to prevent its accidental release and to use appropriate disposal channels that can manage such risks.

Hazard StatementGHS CodeDescriptionSource
Causes skin irritationH315Direct contact with skin can cause redness, itching, and inflammation.[1][2]
Causes serious eye irritationH319Contact with eyes can result in significant irritation and potential damage.[1]
May cause respiratory irritationH335Inhalation of dust or vapors can irritate the respiratory tract.[1][2]
Procedural Guide for Disposal

This section outlines the step-by-step protocols for the safe segregation, containment, and disposal of this compound waste.

Before handling the waste, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection : Chemical safety goggles or a face shield.[4][5]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).[4][5]

  • Body Protection : A laboratory coat and protective clothing. Chemical-resistant boots are recommended if handling larger quantities or spills.[4]

  • Respiratory Protection : Use only in a chemical fume hood to ensure adequate ventilation.[4][5] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is necessary.[1]

  • Segregation at Source :

    • Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.

    • Do not mix this waste with other chemical waste streams, especially incompatible substances like strong oxidizing agents.[3][4]

  • Containment :

    • Place all solid waste (e.g., residual powder, contaminated weigh boats, or filter paper) directly into the designated hazardous waste container.

    • For solutions, use a designated, leak-proof liquid waste container.

    • Rinse contaminated labware (e.g., beakers, spatulas) with a suitable solvent. The resulting rinsate must also be collected as hazardous waste.

    • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area.[1][4]

  • Labeling :

    • The waste container must be labeled clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of any mixture, including solvents.

    • Indicate the approximate quantity of waste.

  • Arranging for Pickup and Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3]

    • Follow all institutional and local regulations for waste accumulation time limits and handover procedures.

    • Provide the EHS or contractor with the Safety Data Sheet (SDS) for the compound.

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[4]

  • Don PPE : Wear the appropriate PPE as listed in section 3.1.[4]

  • Containment :

    • For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust.[1]

    • For liquid spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial absorbent pad.[1][5]

  • Cleanup and Decontamination :

    • Once the spilled material is collected, clean the affected area thoroughly.[4]

    • All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container.

  • Final Disposal : Seal the container and dispose of it as hazardous waste according to the protocol in section 3.2.[1]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Final Disposal cluster_spill Spill Response Start Waste Generation (this compound) Assess Assess Waste Type (Solid, Liquid, Contaminated Material) Start->Assess Spill Spill Occurs Start->Spill PPE Don Required PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate Waste into Designated Container PPE->Segregate ContainSpill Contain Spill with Inert Absorbent PPE->ContainSpill Label Label Container: 'Hazardous Waste' 'this compound' Segregate->Label Store Store Securely in a Well-Ventilated Area Label->Store ContactEHS Contact EHS or Licensed Contractor Store->ContactEHS Manifest Complete Waste Manifest (If required) ContactEHS->Manifest Handover Hand Over for Disposal at Approved Facility Manifest->Handover Spill->PPE Don Full PPE CollectSpill Collect Contaminated Material ContainSpill->CollectSpill CollectSpill->Segregate Place in Waste Container

Caption: Decision workflow for handling and disposing of this compound.

By adhering to these scientifically grounded procedures, you contribute to a safe and sustainable research environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet before handling any chemical.

References

A Senior Application Scientist's Guide to the Safe Handling of 3-Methylisothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 3-Methylisothiazol-5-amine. In the fast-paced environment of research and development, where innovation is paramount, a deep and practical understanding of chemical safety is non-negotiable. This guide is designed to provide you with the critical information and procedural steps necessary to handle this compound with the utmost safety and confidence. We will delve into the rationale behind each safety measure, ensuring that you are not just following a protocol, but truly understanding the principles of laboratory safety.

Understanding the Hazards: Why Caution is Critical

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical factor in mitigating the risks associated with this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Body PartRecommended ProtectionSpecifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, particularly when there is a risk of splashing.[4][5]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for tears or punctures before use.[6]
Body Laboratory CoatA flame-retardant lab coat is recommended. Ensure it is fully buttoned to provide maximum coverage.
Respiratory Type N95 (US) or equivalent RespiratorRecommended when handling the solid compound to prevent inhalation of dust particles. Use in a well-ventilated area or under a chemical fume hood is essential.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing (Solid Compound)
  • Work Area Preparation : Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[5] Ensure the work area is clean and uncluttered.

  • PPE Donning : Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing : Use a disposable weighing boat. Handle the container with care to avoid generating dust.

  • Cleaning : After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of the weighing boat and cleaning materials as hazardous waste.

Solution Preparation
  • Solvent Addition : Slowly add the solid this compound to the solvent. This should be done in a fume hood.

  • Mixing : Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid splashing.

  • Storage : Store the solution in a clearly labeled, tightly sealed container.[7]

The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety first weigh Weigh Solid Compound don_ppe->weigh Proceed to handling prepare_solution Prepare Solution weigh->prepare_solution If making solution decontaminate Decontaminate Work Area weigh->decontaminate After handling solid prepare_solution->decontaminate After preparing solution dispose Dispose of Waste decontaminate->dispose Segregate waste doff_ppe Doff PPE Correctly dispose->doff_ppe Final cleanup step wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Personal hygiene

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Be Prepared

Skin Contact : Immediately remove all contaminated clothing.[5] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

Inhalation : Move the person to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.

Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound, including empty containers, disposable gloves, weighing boats, and cleaning materials, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[7]

Conclusion

The safe handling of this compound is achievable through a combination of understanding its potential hazards, diligent use of personal protective equipment, and strict adherence to established protocols. By integrating these practices into your daily laboratory work, you contribute to a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylisothiazol-5-amine
Reactant of Route 2
3-Methylisothiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.